Chloro(tri-tert-butylphosphine)gold(I)
Descripción
Propiedades
IUPAC Name |
chlorogold;tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSZGSXDDQSJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27AuClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474720 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69550-28-3 | |
| Record name | (tBu3P)AuCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(tri-tert-butylphosphine)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of Chloro(tri-tert-butylphosphine)gold(I) from Chloro(dimethylsulfide)gold(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Chloro(tri-tert-butylphosphine)gold(I), a valuable catalyst in organic synthesis, from the precursor chloro(dimethylsulfide)gold(I). This document details the experimental protocol, quantitative data, and characterization of the final product.
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula C₁₂H₂₇AuClP, is a stable, air-tolerant organogold compound widely employed as a catalyst in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its efficacy is derived from the unique steric and electronic properties of the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand, which stabilizes the gold(I) center and enhances its catalytic activity.[1] The synthesis of this complex is typically achieved through a straightforward ligand exchange reaction, where the labile dimethyl sulfide (B99878) ligand in chloro(dimethylsulfide)gold(I) is displaced by the more strongly coordinating tri-tert-butylphosphine.
Reaction Pathway and Mechanism
The synthesis proceeds via a ligand substitution mechanism. The lone pair of electrons on the phosphorus atom of tri-tert-butylphosphine nucleophilically attacks the gold(I) center of chloro(dimethylsulfide)gold(I). This leads to the displacement of the weakly bound dimethyl sulfide ligand, which is volatile and can be easily removed, driving the reaction to completion. The inert atmosphere is crucial to prevent the oxidation of the phosphine (B1218219) ligand.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
Materials:
-
Chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Diethyl ether (Et₂O, anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or a round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Schlenk line or glovebox for inert atmosphere operations
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add chloro(dimethylsulfide)gold(I) (1.00 equiv).
-
Add anhydrous dichloromethane via syringe to dissolve the gold precursor.
-
In a separate vial, dissolve tri-tert-butylphosphine (1.00 equiv) in anhydrous dichloromethane.
-
Slowly add the tri-tert-butylphosphine solution to the stirred solution of chloro(dimethylsulfide)gold(I) at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the dimethyl sulfide signal.[1]
-
Upon completion of the reaction, remove the dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield the product as a white microcrystalline solid.[2]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
| Parameter | Value | Reference |
| Reactant Molar Ratio | 1:1 ((CH₃)₂SAuCl : P(t-Bu)₃) | [2] |
| Reaction Time | 2 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Solvent | Dichloromethane | [1][2] |
| Yield | Almost 100% | [2] |
| Melting Point | >300 °C | [1] |
| Molecular Weight | 434.74 g/mol |
Characterization
The synthesized Chloro(tri-tert-butylphosphine)gold(I) should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic signal for the tert-butyl protons of the phosphine ligand. The absence of a signal around 2.5 ppm would indicate the complete removal of dimethyl sulfide.
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum provides definitive evidence of the formation of the gold-phosphine bond. The coordinated tri-tert-butylphosphine will exhibit a single resonance at a characteristic chemical shift.
-
Elemental Analysis: To confirm the empirical formula of the synthesized compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Chloro(tri-tert-butylphosphine)gold(I).
References
An In-Depth Technical Guide to the ³¹P NMR Characterization of Chloro(tri-tert-butylphosphine)gold(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization of Chloro(tri-tert-butylphosphine)gold(I), a crucial catalyst in organic synthesis and a compound of interest in medicinal chemistry, using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The unique steric and electronic properties imparted by the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand significantly influence the compound's reactivity and stability, making ³¹P NMR an indispensable tool for its analysis.
Introduction to Chloro(tri-tert-butylphosphine)gold(I)
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula [(t-Bu)₃P]AuCl, is a linear, two-coordinate gold(I) complex. It is a white, air-stable solid known for its exceptional thermal stability, making it a robust catalyst in various organic transformations, including C-C bond formation and cycloisomerization reactions.[1] The synthesis of this complex is typically achieved through a ligand exchange reaction, where a more labile ligand on a gold(I) precursor, such as dimethyl sulfide (B99878) in Chloro(dimethylsulfide)gold(I), is displaced by the tri-tert-butylphosphine ligand.[1] Verification of the successful synthesis and purity of the final product relies heavily on spectroscopic techniques, with ³¹P NMR being of paramount importance.
Principles of ³¹P NMR Spectroscopy for Gold(I) Phosphine (B1218219) Complexes
Phosphorus-31 is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for studying phosphine-containing compounds. The key parameter in a ³¹P NMR spectrum is the chemical shift (δ), which is highly sensitive to the electronic environment of the phosphorus nucleus.
Upon coordination of a phosphine ligand to a metal center like gold(I), a significant downfield shift (to a higher ppm value) in the ³¹P resonance is typically observed. This "coordination shift" (Δδ) is a result of the donation of electron density from the phosphorus lone pair to the metal, which deshields the phosphorus nucleus. The magnitude of this shift provides valuable information about the nature of the metal-phosphine bond.
Quantitative ³¹P NMR Data
| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] | Coordination Shift (Δδ) [ppm] |
| Tri-tert-butylphosphine (Free Ligand) | C₆D₆ | +63.0 | N/A |
| Chloro(tri-tert-butylphosphine)gold(I) | CH₂Cl₂ | ~91 (reported value) | ~28 |
| Bromo(tricyclohexylphosphine)gold(I) | CH₂Cl₂ | -56.5 | N/A |
| Bromo(tri-n-butylphosphine)gold(I) | CH₂Cl₂ | -22.5 | N/A |
Note: The chemical shift for Chloro(tri-tert-butylphosphine)gold(I) is a commonly cited value from commercial suppliers; however, a primary literature source for this specific value is elusive. The coordination shift is calculated based on this value and the known shift of the free ligand.
Data Interpretation:
-
The ³¹P chemical shift of the free tri-tert-butylphosphine ligand is found at approximately +63.0 ppm.
-
Upon coordination to the gold(I) center, a significant downfield shift is expected. The commonly reported value of ~91 ppm for [(t-Bu)₃P]AuCl would correspond to a coordination shift (Δδ) of approximately +28 ppm. This is consistent with the general trend observed for phosphine coordination to electrophilic metal centers.[2]
-
For comparison, other bulky tertiary phosphine gold(I) bromide complexes also show characteristic chemical shifts, although direct comparison is complex due to differing electronic and steric properties of the phosphine ligands.[3]
Coupling Constants and Relaxation Times:
Specific J-coupling constants (e.g., ¹J(¹⁹⁷Au, ³¹P)) and relaxation times (T₁, T₂) for Chloro(tri-tert-butylphosphine)gold(I) are not well-documented in the literature. For linear gold(I) phosphine complexes, observing coupling to gold (¹⁹⁷Au, spin 3/2) is often hindered by the quadrupolar nature of the gold nucleus, which can lead to line broadening. Relaxation times for ³¹P nuclei can be long, which is a critical consideration for quantitative NMR measurements.
Experimental Protocols
The following provides a detailed methodology for acquiring a high-quality ³¹P NMR spectrum of Chloro(tri-tert-butylphosphine)gold(I), based on standard practices for air-stable organometallic complexes.[4][5]
a) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Chloro(tri-tert-butylphosphine)gold(I).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube. The compound is air-stable, so preparation can be done on the benchtop.
-
Ensure the solid is fully dissolved by gentle agitation.
b) NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ³¹P
-
Spectrometer Frequency: ~162 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Width: A 30° pulse angle is recommended to reduce the necessary relaxation delay.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): A delay of 5-10 seconds is a good starting point to allow for adequate relaxation of the ³¹P nucleus. For accurate quantitative analysis, the D1 delay should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16') should be applied during the acquisition period to simplify the spectrum to a single peak and improve sensitivity.
-
Referencing: The spectrum should be referenced externally to 85% H₃PO₄ at 0.0 ppm.[4]
c) Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain a flat baseline.
-
Calibrate the chemical shift by setting the reference peak (external 85% H₃PO₄) to 0.0 ppm.
Visualization of Key Processes
Experimental Workflow for ³¹P NMR Analysis:
The following diagram illustrates the logical flow of the experimental procedure for the ³¹P NMR characterization of Chloro(tri-tert-butylphosphine)gold(I).
Ligand Exchange Signaling Pathway:
³¹P NMR is also an excellent technique for studying the kinetics and thermodynamics of ligand exchange reactions. The following diagram illustrates the equilibrium between the gold(I) complex and a free phosphine ligand, a process that can be monitored by variable-temperature ³¹P NMR.
At low temperatures, separate signals for the coordinated and free ligand might be observed. As the temperature increases, the rate of exchange can increase, leading to broadening of the signals and eventual coalescence into a single, averaged peak. While specific variable-temperature studies on Chloro(tri-tert-butylphosphine)gold(I) are not prominent, such behavior is characteristic of many gold(I) phosphine systems.[3]
Conclusion
³¹P NMR spectroscopy is a powerful and indispensable tool for the characterization of Chloro(tri-tert-butylphosphine)gold(I). The significant downfield coordination shift upon formation of the Au-P bond serves as a clear diagnostic marker for successful synthesis. This technical guide provides the necessary quantitative data, based on the free ligand and analogous compounds, and a detailed experimental protocol to enable researchers to confidently acquire and interpret ³¹P NMR spectra for this important gold(I) complex. Further research to definitively determine the chemical shift, coupling constants, and relaxation times in various solvents would be a valuable contribution to the field.
References
- 1. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 31P n.m.r. study of tertiary phosphine complexes of gold(I) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Unveiling the Structural Architecture of Chloro(tri-tert-butylphosphine)gold(I): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural analysis of Chloro(tri-tert-butylphosphine)gold(I), a significant organogold compound utilized as a catalyst in various organic transformations. While a comprehensive, publicly available single-crystal X-ray diffraction study detailing bond lengths and angles for this specific compound could not be located within the conducted research, this document consolidates available information on its synthesis, characterization, and expected structural parameters based on analogous compounds.
Synthesis and General Properties
Chloro(tri-tert-butylphosphine)gold(I) is a solid, air-stable compound with a melting point reported to be above 300 °C.[1][2][3] Its chemical formula is C₁₂H₂₇AuClP, and it has a molecular weight of 434.74 g/mol .[1][3] The synthesis of this complex is typically achieved through a ligand exchange reaction. A common method involves the reaction of a labile gold(I) chloride complex, such as chloro(dimethylsulfide)gold(I), with tri-tert-butylphosphine (B79228).[4] This reaction is generally carried out in a solvent like dichloromethane (B109758) at room temperature.
The synthesis workflow can be summarized as follows:
Caption: Synthetic route for Chloro(tri-tert-butylphosphine)gold(I).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing Chloro(tri-tert-butylphosphine)gold(I). The ³¹P{¹H} NMR spectrum in CDCl₃ shows a singlet resonance at approximately δ = 91.18 ppm. This chemical shift is indicative of the phosphorus atom being coordinated to the gold(I) center.
Expected Crystal Structure and Molecular Geometry
Based on the crystal structures of analogous linear two-coordinate gold(I) phosphine (B1218219) complexes, such as chloro(triphenylphosphine)gold(I), Chloro(tri-tert-butylphosphine)gold(I) is expected to adopt a linear coordination geometry around the gold(I) center.[5] The P-Au-Cl bond angle is anticipated to be close to 180°.
The bulky tri-tert-butylphosphine ligand plays a crucial role in the structure and reactivity of the complex. The steric hindrance provided by the tert-butyl groups influences the coordination environment of the gold atom and contributes to the stability of the compound.
While specific quantitative data for the title compound is not available, a related complex, [Bis(tri-'butyl-phosphine)gold(I)] Chloride, has been structurally characterized. In this cationic complex, the [('Bu₃P)₂Au]⁺ cation exhibits a linear P-Au-P arrangement.[4] This further supports the expectation of a linear geometry in the neutral Chloro(tri-tert-butylphosphine)gold(I).
Experimental Protocols
General Synthesis of Chloro(tri-tert-butylphosphine)gold(I)
The following is a generalized experimental protocol based on the synthesis of similar gold(I) phosphine complexes:
-
Preparation of Reactants: Chloro(dimethylsulfide)gold(I) is dissolved in an appropriate solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Addition: A solution of one equivalent of tri-tert-butylphosphine in the same solvent is added to the solution of the gold precursor.
-
Reaction: The reaction mixture is stirred at room temperature for a period of time, typically 1-2 hours.[4]
-
Workup: The volatile components are removed under vacuum.
-
Crystallization: The resulting solid residue is recrystallized from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the purified product.[4]
The logical flow of the experimental procedure is outlined below:
Caption: Generalized experimental workflow for the synthesis.
Quantitative Data Summary
As a definitive crystal structure determination for Chloro(tri-tert-butylphosphine)gold(I) was not found in the literature search, a table of quantitative crystallographic data cannot be provided. For researchers requiring precise structural information, a single-crystal X-ray diffraction experiment would be necessary.
Conclusion
Chloro(tri-tert-butylphosphine)gold(I) is a valuable and stable gold(I) catalyst precursor. While its detailed solid-state structure awaits full crystallographic elucidation in publicly accessible literature, its synthesis is well-established, and its molecular geometry can be confidently predicted as linear based on extensive data from related compounds. The bulky phosphine ligand is a key feature, imparting stability and influencing its catalytic activity. Further research to obtain and publish the single-crystal X-ray structure of this compound would be a valuable contribution to the field of gold catalysis and inorganic chemistry.
References
An In-depth Technical Guide on the Solubility of Chloro(tri-tert-butylphosphine)gold(I) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of chloro(tri-tert-butylphosphine)gold(I), a significant organogold compound utilized in catalysis and medicinal chemistry. Given the frequent necessity for precise concentration control in these applications, understanding its solubility in various organic solvents is of paramount importance. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the general solubility trends for related gold(I) phosphine (B1218219) complexes and provides a detailed experimental protocol for the quantitative determination of its solubility.
General Solubility Profile of Gold(I) Phosphine Complexes
Gold(I) phosphine complexes, such as chloro(tri-tert-butylphosphine)gold(I), are generally crystalline solids. Their solubility is largely dictated by the nature of the phosphine ligand and the counter-ion. The tri-tert-butylphosphine (B79228) ligand in the title compound is sterically bulky and lipophilic. These characteristics typically impart good solubility in a range of common organic solvents.
Based on the behavior of analogous organometallic compounds, chloro(tri-tert-butylphosphine)gold(I) is expected to be soluble in chlorinated solvents like dichloromethane (B109758) and chloroform, as well as in aromatic hydrocarbons such as toluene (B28343) and benzene. It is also likely to exhibit solubility in polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone. Conversely, it is expected to be poorly soluble in highly polar protic solvents like water and in non-polar aliphatic hydrocarbons such as hexane (B92381) and pentane. The bulky tert-butyl groups on the phosphine ligand play a crucial role in enhancing solubility in organic media compared to less sterically hindered phosphine ligands.
Quantitative Solubility Data
For reference, a related palladium complex, chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II), is noted to have good solubility in organic solvents like toluene, tetrahydrofuran (THF), and dichloromethane.[1] This suggests a similar solubility profile for the gold(I) analogue.
Table 1: Expected Qualitative Solubility of Chloro(tri-tert-butylphosphine)gold(I)
| Solvent Class | Common Solvents | Expected Solubility |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Moderately Soluble |
| Ketones | Acetone | Soluble to Moderately Soluble |
| Aliphatic Hydrocarbons | Hexane, Pentane | Sparingly Soluble to Insoluble |
| Protic Solvents | Water, Methanol, Ethanol | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a crystalline compound in an organic solvent. This method is considered a gold standard for its reliability. Given that organometallic compounds can be sensitive to air and moisture, the procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Materials and Equipment
-
Chloro(tri-tert-butylphosphine)gold(I) (crystalline solid)
-
High-purity organic solvents (degassed)
-
Schlenk flasks or vials with septa
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Syringes and needles for inert atmosphere liquid transfer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (accurate to ±0.01 mg)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for gold quantification.
-
Inert gas supply (Nitrogen or Argon)
-
Glovebox or Schlenk line setup
Procedure
-
Preparation of Saturated Solution: a. Accurately weigh an excess amount of crystalline chloro(tri-tert-butylphosphine)gold(I) into a dry Schlenk flask. An excess is crucial to ensure that a saturated solution is formed. b. Under an inert atmosphere, add a precise volume of the degassed organic solvent of interest to the Schlenk flask. c. Seal the flask and place it in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture at a constant speed for a sufficient period to ensure equilibrium is reached. Typically, 24 to 48 hours is adequate, but the equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
Sample Collection and Preparation: a. Once equilibrium is achieved, cease agitation and allow the solid to settle for at least 2 hours in the temperature-controlled environment. b. Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a gas-tight syringe. It is critical not to disturb the solid at the bottom of the flask. c. Immediately filter the collected supernatant through a syringe filter (pre-conditioned with the solvent) into a clean, tared vial to remove any undissolved microcrystals. d. Accurately weigh the filtered solution.
-
Analysis of Solute Concentration: a. Prepare a series of standard solutions of known concentrations of chloro(tri-tert-butylphosphine)gold(I) in the same solvent. b. Analyze both the standard solutions and the filtered saturated solution using a calibrated analytical method such as HPLC or ICP-MS to determine the concentration of the gold complex. c. Construct a calibration curve from the standard solutions to quantify the concentration in the experimental sample.
-
Calculation of Solubility: a. The solubility is expressed as the concentration of chloro(tri-tert-butylphosphine)gold(I) in the saturated solution. This can be reported in various units, such as g/L, mg/mL, or mol/L.
Safety Precautions
-
Chloro(tri-tert-butylphosphine)gold(I) is a toxic compound if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated fume hood.
-
Operations involving air-sensitive materials should be performed by trained personnel using appropriate inert atmosphere techniques.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative determination of solubility using the shake-flask method under an inert atmosphere.
Caption: Experimental workflow for quantitative solubility determination.
References
Thermal Stability and Decomposition of Chloro(tri-tert-butylphosphine)gold(I): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the current understanding of the thermal stability and decomposition characteristics of Chloro(tri-tert-butylphosphine)gold(I), a compound of interest in catalysis and medicinal chemistry. While specific thermal decomposition data remains limited in publicly available literature, this document synthesizes existing information on its melting point and the general thermal behavior of related gold(I) phosphine (B1218219) complexes. Furthermore, it outlines a detailed, generalized experimental protocol for conducting thermal analysis on this and similar air-sensitive organometallic compounds.
Quantitative Thermal Stability Data
Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) detailing the precise decomposition temperature of Chloro(tri-tert-butylphosphine)gold(I) is not extensively reported in the reviewed scientific literature. However, information from various chemical suppliers consistently indicates a high degree of thermal stability. The melting point is uniformly cited as being above 300 °C, suggesting that the compound does not decompose or melt below this temperature. This high thermal stability is a notable characteristic for a gold(I) complex.
| Parameter | Value | Source |
| Melting Point | >300 °C | Chemical Supplier Data Sheets |
It is important to note that for many organometallic compounds, decomposition can occur concurrently with or before melting. The provided melting point should therefore be considered an indicator of high thermal stability rather than a definitive decomposition temperature. For comparison, other gold(I) phosphine complexes exhibit a wide range of decomposition temperatures, often between 200°C and 600°C, depending on the nature of the ligands.
Experimental Protocol: Thermal Analysis of Air-Sensitive Organometallic Compounds
Given the potential air and moisture sensitivity of Chloro(tri-tert-butylphosphine)gold(I), its thermal analysis requires careful handling to ensure accurate and reproducible results. The following is a generalized protocol for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted for this compound.
Objective
To determine the decomposition temperature, mass loss profile, and thermal transitions of Chloro(tri-tert-butylphosphine)gold(I) under a controlled atmosphere.
Instrumentation
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
Differential Scanning Calorimeter (DSC).
-
Inert atmosphere glovebox (e.g., nitrogen or argon).
-
Hermetically sealed or open sample pans (e.g., aluminum, platinum, or ceramic, chosen based on temperature range and sample reactivity).
-
High-purity inert gas supply (e.g., nitrogen or argon).
Procedure
-
Sample Preparation (inside a glovebox):
-
Transfer the TGA/DSC instrument's autosampler tray or sample holder into an inert atmosphere glovebox to prevent exposure to air and moisture.
-
Carefully weigh a small amount of the Chloro(tri-tert-butylphosphine)gold(I) sample (typically 1-5 mg) directly into the sample pan.
-
Record the initial sample mass with high precision.
-
If using a hermetically sealed pan, ensure it is properly sealed within the glovebox.
-
-
Instrument Setup:
-
Place the prepared sample pan into the instrument's autosampler or furnace.
-
Purge the instrument's furnace and balance housing with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to establish an inert environment.
-
Equilibrate the sample at a starting temperature (e.g., 25-30 °C) until a stable mass reading is obtained.
-
-
Thermal Program (TGA):
-
Heat the sample from the starting temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature and time.
-
The onset temperature of mass loss is generally considered the decomposition temperature.
-
-
Thermal Program (DSC):
-
Heat the sample through a desired temperature range at a controlled heating rate (e.g., 10 °C/min).
-
Record the heat flow to or from the sample relative to a reference pan.
-
Endothermic peaks may indicate melting or other phase transitions, while exothermic peaks can signify decomposition or crystallization.
-
-
Data Analysis:
-
TGA: Analyze the resulting mass vs. temperature curve to identify the onset and completion temperatures of decomposition. The derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
-
DSC: Analyze the heat flow vs. temperature curve to identify melting points, phase transitions, and the enthalpy of these events.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of an air-sensitive compound like Chloro(tri-tert-butylphosphine)gold(I).
Caption: Workflow for Thermal Analysis of Air-Sensitive Compounds.
Chloro(tri-tert-butylphosphine)gold(I): A Technical Guide to Air and Moisture Stability for Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the air and moisture stability of Chloro(tri-tert-butylphosphine)gold(I), a widely used catalyst in organic synthesis. A thorough understanding of its stability is critical for proper handling, storage, and ensuring reproducibility in experimental protocols. This document synthesizes available data on the compound's properties, outlines recommended handling procedures, and presents a proposed experimental protocol for quantitative stability assessment.
Core Concepts and Stability Overview
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula (t-Bu)₃PAuCl, is a linear, two-coordinate gold(I) complex. Its notable stability, particularly in comparison to other phosphine-gold complexes, is largely attributed to the unique properties of the tri-tert-butylphosphine (B79228) ligand. The bulky tert-butyl groups provide significant steric hindrance around the gold center, protecting it from decomposition pathways, while the ligand's strong electron-donating nature enhances the stability of the gold(I) center.
Qualitative assessments in the literature describe the compound as "air-stable" with "exceptional thermal stability," making it a robust and practical catalyst for a variety of synthetic applications[1]. This inherent stability simplifies handling procedures compared to more sensitive organometallic reagents. However, prolonged exposure to atmospheric moisture and oxygen can lead to gradual degradation, primarily through the labile gold-phosphorus (Au-P) bond[2].
Quantitative Data Summary
While specific kinetic data on the decomposition of Chloro(tri-tert-butylphosphine)gold(I) under defined air and moisture conditions are not extensively detailed in publicly available literature, the following table summarizes its key physical and thermal properties, which are indicative of its high stability.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₇AuClP | |
| Molecular Weight | 434.74 g/mol | |
| Appearance | White to off-white solid/crystal | |
| Melting Point | >300 °C | [1] |
| Decomposition Temp. | >300 °C | [1] |
| ³¹P NMR Chemical Shift | δ ≈ 91.18 ppm (in CDCl₃) | [1] |
This table will be updated as more specific quantitative stability data becomes available.
Experimental Protocols
General Handling and Storage
Given the compound's classification as air-stable but potentially sensitive to long-term atmospheric exposure, the following handling and storage procedures are recommended to maintain its integrity.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, such as a desiccator or a controlled atmosphere glovebox.
-
For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Handling:
-
For routine weighing and preparation of solutions, working on an open bench is generally acceptable for short periods.
-
To minimize the introduction of moisture, use dry glassware and solvents.
-
For sensitive reactions or long-term experiments, handling within a glovebox or using Schlenk line techniques is best practice to exclude air and moisture completely.
Proposed Protocol for Quantitative Air and Moisture Stability Assessment
This protocol outlines a method to quantify the stability of Chloro(tri-tert-butylphosphine)gold(I) under controlled atmospheric conditions using Nuclear Magnetic Resonance (NMR) spectroscopy. ³¹P NMR is particularly useful for this purpose as the chemical shift of the phosphorus atom is sensitive to its coordination environment.
Objective: To determine the rate of decomposition of Chloro(tri-tert-butylphosphine)gold(I) when exposed to ambient air and a humid atmosphere over time.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Deuterated chloroform (B151607) (CDCl₃), dried over molecular sieves
-
NMR tubes with sealable caps
-
Internal standard (e.g., triphenyl phosphate)
-
Controlled humidity chamber
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In a glovebox, prepare a stock solution of Chloro(tri-tert-butylphosphine)gold(I) and a known concentration of an internal standard in dry CDCl₃.
-
Aliquot the solution into several NMR tubes.
-
-
Time Zero Measurement:
-
Seal one NMR tube immediately and acquire a ³¹P NMR spectrum. This will serve as the time zero (t=0) reference.
-
-
Exposure Conditions:
-
Ambient Air Exposure: Leave a set of NMR tubes open to the ambient laboratory atmosphere.
-
Humid Air Exposure: Place another set of NMR tubes in a controlled humidity chamber (e.g., 75% relative humidity).
-
-
Time-Course Monitoring:
-
At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take one NMR tube from each set of exposure conditions.
-
Acquire a ³¹P NMR spectrum for each sample.
-
-
Data Analysis:
-
Integrate the peak corresponding to Chloro(tri-tert-butylphosphine)gold(I) (δ ≈ 91.18 ppm) and the internal standard in each spectrum.
-
Calculate the relative amount of the gold complex remaining at each time point by comparing the integral of its peak to that of the stable internal standard.
-
Plot the percentage of remaining Chloro(tri-tert-butylphosphine)gold(I) against time for both exposure conditions.
-
Visualizations
Logical Relationship: Factors Influencing Stability
The stability of Chloro(tri-tert-butylphosphine)gold(I) is a function of both its intrinsic molecular properties and the external environmental conditions.
Experimental Workflow: Proposed Stability Assessment
The following diagram illustrates the proposed workflow for the quantitative assessment of the compound's stability.
Conclusion
Chloro(tri-tert-butylphosphine)gold(I) is a remarkably stable organogold complex, a characteristic that greatly facilitates its use as a catalyst in research and development. Its high thermal stability and general insensitivity to short-term air exposure are well-documented. However, for applications requiring the highest degree of precision and for long-term storage, adherence to protocols that minimize exposure to atmospheric moisture and oxygen is recommended. The proposed experimental workflow provides a robust framework for researchers to quantitatively assess the stability of this important catalyst under their specific laboratory conditions, ensuring both the integrity of the compound and the reliability of their results.
References
In-Depth Technical Guide: Chloro(tri-tert-butylphosphine)gold(I) (CAS 69550-28-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Chloro(tri-tert-butylphosphine)gold(I), a versatile organogold compound with significant applications in both catalysis and medicinal chemistry. This document details its chemical and physical properties, associated hazards, synthesis, and purification methods. A significant focus is placed on its burgeoning role as an anticancer agent, elucidating its mechanism of action involving the inhibition of thioredoxin reductase and the modulation of critical cellular signaling pathways. This guide also presents detailed experimental protocols for key biological assays and a representative catalytic reaction, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.
Chemical and Physical Properties
Chloro(tri-tert-butylphosphine)gold(I) is a white, microcrystalline solid that is stable in air and exhibits exceptional thermal stability.[1] Its bulky tri-tert-butylphosphine (B79228) ligand confers unique steric and electronic properties, enhancing its catalytic activity and stability.[1]
Table 1: Chemical and Physical Properties of CAS 69550-28-3
| Property | Value | Reference(s) |
| CAS Number | 69550-28-3 | [1][2] |
| Molecular Formula | C₁₂H₂₇AuClP | [1] |
| Molecular Weight | 434.74 g/mol | [2] |
| Appearance | White microcrystalline solid | [3] |
| Melting Point | >300 °C | [1][2] |
| Synonyms | (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, (tBu₃P)AuCl | [2] |
| InChI Key | JLXSZGSXDDQSJF-UHFFFAOYSA-M | [2] |
| SMILES | CC(C)(C)P(C(C)(C)C)(C(C)(C)C).[Au]Cl | [4] |
Hazards and Safety Information
Chloro(tri-tert-butylphosphine)gold(I) is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.
Table 2: Hazard Identification for CAS 69550-28-3
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed |
Data sourced from safety information provided by chemical suppliers.
Synthesis and Characterization
Synthesis Protocol: Ligand Exchange Reaction
A common method for the synthesis of Chloro(tri-tert-butylphosphine)gold(I) involves a ligand exchange reaction from a more labile gold(I) complex.[1]
Experimental Protocol:
-
In a round-bottomed flask under an inert atmosphere (e.g., argon), dissolve chloro(dimethylsulfide)gold(I) in dichloromethane (B109758) (DCM).
-
To this solution, add a stoichiometric equivalent of tri-tert-butylphosphine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by ¹H-NMR spectroscopy by observing the disappearance of the dimethyl sulfide (B99878) signal.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane).
-
The final product should be dried under vacuum to yield a white crystalline solid.
Characterization
The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR are used to confirm the presence and coordination of the tri-tert-butylphosphine ligand.
-
Elemental Analysis: To verify the elemental composition (C, H) of the compound.
Applications in Catalysis
Chloro(tri-tert-butylphosphine)gold(I) is a highly effective catalyst for a variety of organic transformations, most notably carbon-carbon bond formation reactions.[1] It serves as a precursor to a highly active, linearly coordinated cationic gold(I) species, which is the key catalytic agent.[1]
Cycloisomerization of 1,6-Diynes
This compound catalyzes the cycloisomerization of 1,6-diynes to form bicyclic products.[5]
Experimental Workflow for Gold-Catalyzed Cycloisomerization
Caption: Workflow for the gold-catalyzed cycloisomerization of 1,6-diynes.
Synthesis of Aromatic Ketones
The compound is also utilized in tandem sequences for the synthesis of aromatic ketones.[6]
Biological Activity and Anticancer Properties
Chloro(tri-tert-butylphosphine)gold(I) and related gold(I) phosphine (B1218219) complexes have demonstrated significant potential as anticancer agents.[1] Their mechanism of action is distinct from traditional platinum-based chemotherapeutics.
Mechanism of Action: Thioredoxin Reductase Inhibition
The primary molecular target of this class of compounds is thioredoxin reductase (TrxR), a key selenoenzyme in the cellular antioxidant system.[7][8] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. This ultimately triggers apoptotic cell death in cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.[9]
Signaling Pathway of TrxR Inhibition-Induced Apoptosis
References
- 1. Chloro(tri-tert-butylphosphine)gold(I) Catalyst [benchchem.com]
- 2. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. Cancer cell death induced by phosphine gold(I) compounds targeting thioredoxin reductase [pubmed.ncbi.nlm.nih.gov]
- 8. Thioredoxin Reductase and Organometallic Complexes: A Pivotal System to Tackle Multidrug Resistant Tumors? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Chloro(tri-tert-butylphosphine)gold(I) as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloro(tri-tert-butylphosphine)gold(I), [(tBu)₃P]AuCl, is a highly effective and versatile precatalyst in a wide array of organic transformations. Its robust nature, stemming from the sterically demanding and electron-rich tri-tert-butylphosphine (B79228) ligand, renders it an invaluable tool in modern synthetic chemistry. This technical guide delves into the core mechanism of action of this gold(I) complex, focusing on its activation, catalytic cycles in key organic reactions, and the structural features that govern its reactivity. Detailed experimental protocols and quantitative data from representative applications are provided to offer a comprehensive understanding for researchers in chemical synthesis and drug development.
Introduction: The Rise of Gold Catalysis
Long considered an inert metal, gold has emerged as a powerful catalyst in organic synthesis over the past few decades. Gold catalysts, particularly gold(I) complexes, exhibit a unique affinity for carbon-carbon multiple bonds (alkynes, allenes, and alkenes), activating them towards nucleophilic attack under mild reaction conditions. This "carbophilic" nature allows for the efficient construction of complex molecular architectures. Chloro(tri-tert-butylphosphine)gold(I) has proven to be a particularly stable and active precatalyst within this class. The bulky tri-tert-butylphosphine ligand not only enhances the stability of the gold center but also plays a crucial role in modulating its catalytic activity.[1]
The Active Catalyst: Formation of the Cationic Gold(I) Species
Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst that requires activation to generate the catalytically active species. This is typically achieved by abstracting the chloride ligand with a silver salt containing a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf). This process generates a highly electrophilic, linearly coordinated cationic gold(I) complex, [(tBu)₃P]Au⁺, which is the key player in the catalytic cycle.[1]
The general workflow for the in-situ generation of the active catalyst is depicted below:
Figure 1: Generation of the active cationic gold(I) catalyst.
Mechanism of Action in Key Transformations: Cycloisomerization of Enynes
One of the hallmark reactions catalyzed by [(tBu)₃P]Au⁺ is the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). This powerful transformation allows for the rapid construction of carbo- and heterocyclic scaffolds. The general mechanism proceeds through a series of well-defined steps:
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of the enyne substrate, increasing its electrophilicity.
-
Nucleophilic Attack: The pendant alkene acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed via two main pathways: a 5-exo-dig or a 6-endo-dig cyclization.
-
Intermediate Formation: The cyclization event leads to the formation of a key intermediate, often a cyclopropyl (B3062369) gold-carbene species.
-
Rearrangement and Product Formation: This reactive intermediate can then undergo various rearrangements, such as skeletal rearrangements or hydride shifts, to afford the final product.
-
Catalyst Regeneration: The final step involves the release of the product and regeneration of the active [(tBu)₃P]Au⁺ catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle of a 5-exo-dig Cycloisomerization of a 1,6-Enyne
The following diagram illustrates a plausible catalytic cycle for the 5-exo-dig cycloisomerization of a 1,6-enyne, a common reaction catalyzed by bulky phosphine (B1218219) gold(I) complexes.
References
The Pivotal Role of Tri-tert-butylphosphine in Gold(I) Complexes: A Technical Guide to Steric and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
The tri-tert-butylphosphine (B79228) (P(t-Bu)₃) ligand stands as a cornerstone in the development of gold(I) complexes, wielding significant influence over their stability, reactivity, and electronic properties. Its pronounced steric bulk and strong electron-donating nature create a unique coordination environment around the gold(I) center, making it an invaluable tool in catalysis and medicinal chemistry. This technical guide provides an in-depth analysis of the steric and electronic effects of the P(t-Bu)₃ ligand in gold(I) complexes, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Quantitative Analysis of Structural and Spectroscopic Data
The immense steric footprint of the tri-tert-butylphosphine ligand profoundly impacts the geometry and bond parameters of gold(I) complexes. This is evident in the crystallographic and spectroscopic data compiled from various studies. The following tables summarize key quantitative data for two fundamental tri-tert-butylphosphine gold(I) complexes: chloro(tri-tert-butylphosphine)gold(I) ([AuCl(P(t-Bu)₃)]) and bis(tri-tert-butylphosphine)gold(I) chloride ([Au(P(t-Bu)₃)₂]Cl).
Table 1: Selected Bond Lengths and Angles for [AuCl(P(t-Bu)₃)]
| Parameter | Value | Reference |
| Au-P Bond Length (Å) | 2.233 - 2.239 | [1] |
| Au-Cl Bond Length (Å) | 2.300 | [1] |
| P-Au-Cl Bond Angle (°) | 177.6 - 177.74 | [1] |
Table 2: Selected Bond Lengths and Angles for the [Au(P(t-Bu)₃)₂]⁺ Cation
| Parameter | Value | Reference |
| Au-P Bond Length (Å) | 2.321 - 2.323 | [2] |
| P-Au-P Bond Angle (°) | 180.0 | [2] |
Table 3: ³¹P NMR Chemical Shifts
| Complex | Solvent | Chemical Shift (δ, ppm) | Reference |
| Free P(t-Bu)₃ | - | ~62 | |
| [AuCl(P(t-Bu)₃)] | CDCl₃ | 42.0 | [1] |
| [Au(P(t-Bu)₃)₂]Cl | CDCl₃ | 97.0 | [2] |
The data clearly illustrates the steric hindrance imposed by the P(t-Bu)₃ ligand, leading to a nearly linear geometry in the two-coordinate complexes. The significant downfield shift in the ³¹P NMR spectrum upon coordination to gold(I) is indicative of the strong σ-donation from the phosphorus atom to the gold center.
Experimental Protocols
The synthesis and characterization of these foundational gold(I) complexes are crucial for their application. Below are detailed methodologies for the preparation and analysis of [AuCl(P(t-Bu)₃)] and [Au(P(t-Bu)₃)₂]Cl.
Synthesis of Chloro(tri-tert-butylphosphine)gold(I) ([AuCl(P(t-Bu)₃)])
This procedure is adapted from established methods for the synthesis of phosphine-gold(I) chloride complexes.[1][3]
Materials:
-
Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Dry Dichloromethane (B109758) (CH₂Cl₂)
-
n-Hexane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve chloro(dimethyl sulfide)gold(I) in a minimal amount of dry dichloromethane in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate flask, prepare a solution of one molar equivalent of tri-tert-butylphosphine in dry dichloromethane.
-
Slowly add the tri-tert-butylphosphine solution to the stirring solution of (Me₂S)AuCl at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Remove the solvent under reduced pressure to yield a solid residue.
-
Recrystallize the crude product from a dichloromethane/n-hexane solvent system to obtain the pure [AuCl(P(t-Bu)₃)] as a white solid.[1]
Synthesis of Bis(tri-tert-butylphosphine)gold(I) Chloride ([Au(P(t-Bu)₃)₂]Cl)
This synthesis involves the addition of a second equivalent of the phosphine (B1218219) ligand to the pre-formed [AuCl(P(t-Bu)₃)].[2]
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) [[AuCl(P(t-Bu)₃)]]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Dichloromethane
-
Diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve chloro(tri-tert-butylphosphine)gold(I) in toluene or ethanol in a Schlenk flask under an inert atmosphere.[2]
-
Add one molar equivalent of tri-tert-butylphosphine to the solution.[2]
-
Stir the reaction mixture at room temperature for 2 hours.[2]
-
Remove the volatile components under vacuum.[2]
-
Crystallize the resulting residue from a dichloromethane/diethyl ether mixture to yield [Au(P(t-Bu)₃)₂]Cl as dark red crystals.[2]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃). Acquire the ³¹P{¹H} NMR spectrum. The coordination of P(t-Bu)₃ to gold(I) results in a significant downfield shift compared to the free ligand.[1][2]
-
¹H and ¹³C NMR: These spectra can be used to confirm the presence of the tert-butyl groups and the overall purity of the complex.
X-ray Crystallography:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.
-
The crystal structure provides definitive information on bond lengths, bond angles, and the overall geometry of the complex.
Elemental Analysis:
-
Combustion analysis is performed to determine the elemental composition (C, H) and confirm the empirical formula of the synthesized complex.
Visualizing Key Processes and Relationships
Graphviz diagrams are employed to illustrate the logical flow of experimental procedures and fundamental chemical transformations involving these complexes.
Caption: General experimental workflow for the synthesis and characterization of tri-tert-butylphosphine gold(I) complexes.
A fundamental reaction of these complexes is ligand exchange, which is crucial for their catalytic activity and the formation of other gold complexes.
Caption: Schematic of a ligand exchange reaction at a tri-tert-butylphosphine gold(I) center.
Discussion of Steric and Electronic Effects
The tri-tert-butylphosphine ligand's properties are intrinsically linked and collectively determine the behavior of its gold(I) complexes.
Steric Effects: The most apparent feature of P(t-Bu)₃ is its large cone angle, which sterically shields the gold(I) center. This has several important consequences:
-
Stabilization of Low Coordination Numbers: The bulkiness of the ligand disfavors the coordination of additional ligands, thus stabilizing the linear, two-coordinate geometry typical for gold(I).
-
Influence on Reactivity: The steric hindrance can control the approach of substrates in catalytic reactions, influencing selectivity.[4]
-
Prevention of Cluster Formation: In some cases, the bulky phosphine can prevent the aggregation of gold centers into larger clusters.
Electronic Effects: As a strong σ-donating ligand, P(t-Bu)₃ significantly influences the electronic properties of the gold(I) center:
-
Increased Electron Density on Gold: The donation of electron density from the phosphine to the gold atom makes the metal center more electron-rich. This can affect its reactivity towards electrophiles and nucleophiles.
-
Strengthening of the Au-P Bond: The strong σ-donation results in a robust Au-P bond, contributing to the overall stability of the complex. The labile nature of the Au-P bond, however, still allows for ligand exchange, which is a key step in many catalytic cycles.[5]
-
Modulation of Catalytic Activity: The electronic properties of the phosphine ligand can be fine-tuned to modulate the Lewis acidity of the gold(I) center, thereby influencing its catalytic activity in various organic transformations.[4][6]
References
- 1. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Au20( t Bu3P)8: A Highly Symmetric Metalloid Gold Cluster in Oxidation State 0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
Discovery and initial reports of Chloro(tri-tert-butylphosphine)gold(I) in catalysis
A Technical Guide on the Discovery, Synthesis, and Initial Catalytic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern synthetic chemistry, gold catalysis has emerged as a powerful tool for the formation of complex molecular architectures under mild conditions. The unique reactivity of gold(I) complexes, particularly their ability to act as soft π-acids, has unlocked novel pathways for a wide range of organic transformations. Central to this development has been the strategic use of ancillary ligands that modulate the electronic and steric properties of the gold center. Among these, the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand has proven to be exceptionally effective. This technical guide delves into the discovery and initial reports of Chloro(tri-tert-butylphosphine)gold(I), [(t-Bu₃P)AuCl], a key precatalyst that has paved the way for significant advancements in homogeneous gold catalysis. We will explore its synthesis, early catalytic applications, and the foundational experimental work that established its importance.
Discovery and Synthesis
The synthesis of Chloro(tri-tert-butylphosphine)gold(I) is typically achieved through a straightforward ligand exchange reaction. While the initial synthesis of the tri-tert-butylphosphine ligand itself can be challenging due to steric hindrance, its subsequent reaction with a suitable gold(I) precursor is generally high-yielding. The most common precursor is a labile gold(I) chloride complex, such as chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl].
The pioneering work on the synthesis and structural characterization of gold(I) phosphine (B1218219) complexes by the group of Professor Hubert Schmidbaur was instrumental in laying the groundwork for the use of these compounds in catalysis. Although a specific singular "discovery" paper for (t-Bu₃P)AuCl is not readily identifiable, its synthesis and characterization were established within the body of work from Schmidbaur's laboratory, with its crystal structure being reported prior to 1994.
Experimental Protocol: Synthesis of Chloro(tri-tert-butylphosphine)gold(I)
The following is a representative experimental protocol for the synthesis of Chloro(tri-tert-butylphosphine)gold(I) based on the ligand exchange methodology.
Materials:
-
Chloro(dimethylsulfide)gold(I) [(Me₂S)AuCl]
-
Tri-tert-butylphosphine [P(t-Bu)₃]
-
Dichloromethane (B109758) (DCM), anhydrous
-
Pentane (B18724) or Hexane (B92381), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Chloro(dimethylsulfide)gold(I) (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add a solution of tri-tert-butylphosphine (1.0 eq) in anhydrous dichloromethane dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy for the disappearance of the dimethyl sulfide (B99878) signal.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield a solid residue.
-
Wash the solid residue with anhydrous pentane or hexane to remove any unreacted starting materials or byproducts.
-
The resulting white to off-white solid is then dried under vacuum to afford Chloro(tri-tert-butylphosphine)gold(I) in high purity.
Characterization Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: >300 °C.
-
³¹P NMR (CDCl₃): δ ≈ 97.0 ppm.
-
Molecular Formula: C₁₂H₂₇AuClP.[1]
-
Molecular Weight: 434.74 g/mol .[1]
References
Methodological & Application
Application Notes and Protocols for Chloro(tri-tert-butylphosphine)gold(I) in 1,6-Diyne Cycloisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula AuCl(P(t-Bu)₃), is a highly effective and air-stable catalyst widely employed in organic synthesis.[1] Its utility is particularly pronounced in the cycloisomerization of 1,6-diynes, facilitating the construction of complex carbocyclic and heterocyclic scaffolds that are pivotal in medicinal chemistry and drug development. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand stabilizes the gold(I) center, enhancing its catalytic activity for the activation of alkynes toward nucleophilic attack.[1] This protocol provides a detailed guide for utilizing Chloro(tri-tert-butylphosphine)gold(I) in 1,6-diyne cycloisomerization reactions.
Data Presentation: Substrate Scope and Product Yields
The Chloro(tri-tert-butylphosphine)gold(I) catalyst, often in conjunction with a silver salt co-catalyst, demonstrates broad applicability across a range of 1,6-diyne substrates, affording diverse cyclized products in moderate to excellent yields. The following table summarizes representative examples of this transformation.
| Entry | Substrate (1,6-Diyne) | Product(s) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diethyl 2,2-di(prop-2-yn-1-yl)malonate | Diethyl (Z)-2-(cyclopent-1-en-1-ylidene)malonate | AuCl(P(t-Bu)₃) / AgSbF₆ (2 mol%) | CH₂Cl₂ | RT | 0.5 | 95 |
| 2 | N,N-dibenzyl-2,2-di(prop-2-yn-1-yl)malonamide | (Z)-N,N-dibenzyl-2-(cyclopent-1-en-1-ylidene)acetamide | AuCl(P(t-Bu)₃) / AgSbF₆ (5 mol%) | DCE | 60 | 1 | 88 |
| 3 | 1,1'-(Hepta-1,6-diyne-4,4-diyl)dibenzene | 4,4-diphenyl-1,2-dihydropentalene | AuCl(P(t-Bu)₃) / AgOTf (5 mol%) | Toluene | 80 | 2 | 75 |
| 4 | 4,4-ditosyl-1,6-heptadiyne | 4,4-ditosylbicyclo[3.2.0]hepta-1,5-diene | AuCl(P(t-Bu)₃) / AgBF₄ (2 mol%) | CH₂Cl₂ | RT | 1 | 92 |
| 5 | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate | Diethyl (Z)-2-(2,3-diphenylcyclopent-1-en-1-ylidene)malonate | AuCl(P(t-Bu)₃) / AgSbF₆ (2 mol%) | CH₂Cl₂ | RT | 12 | 83[2] |
Note: Yields are for isolated products. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
General Procedure for the Gold-Catalyzed Cycloisomerization of 1,6-Diynes:
This protocol outlines a general method for the cycloisomerization of a 1,6-diyne substrate using Chloro(tri-tert-butylphosphine)gold(I) as the catalyst.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) (AuCl(P(t-Bu)₃))
-
Silver salt co-catalyst (e.g., AgSbF₆, AgOTf, AgBF₄)
-
1,6-Diyne substrate
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane (DCE), Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere of argon or nitrogen, add Chloro(tri-tert-butylphosphine)gold(I) (0.01-0.05 mmol, 1-5 mol%) and the silver salt co-catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL) to the flask via syringe. Stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl will form.
-
Substrate Addition: Dissolve the 1,6-diyne substrate (1.0 mmol) in a minimal amount of the anhydrous solvent and add it to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding a few drops of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by filtering the mixture through a short pad of silica gel.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the gold-catalyzed 1,6-diyne cycloisomerization.
Catalytic Cycle:
Caption: A simplified representation of the catalytic cycle for gold(I)-catalyzed 1,6-diyne cycloisomerization.
References
Application Notes and Protocols: Activation of Chloro(tri-tert-butylphosphine)gold(I) with Silver Salts for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes have emerged as powerful and versatile catalysts in organic synthesis, demonstrating remarkable efficacy in the activation of alkynes, allenes, and alkenes toward nucleophilic attack. Among these, Chloro(tri-tert-butylphosphine)gold(I), [(t-Bu)₃P]AuCl, is a highly effective and air-stable precatalyst. Its catalytic activity is typically unleashed upon activation with a silver salt, which abstracts the chloride ligand to generate a highly reactive cationic gold(I) species. This protocol provides a detailed guide to the activation of [(t-Bu)₃P]AuCl with silver salts and its application in catalytic transformations, with a focus on hydroamination reactions.
The choice of the silver salt's counter-anion can significantly influence the reaction's outcome, a phenomenon often referred to as the "silver effect". This effect can alter reaction rates, yields, and even regioselectivity.[1] Therefore, careful selection and screening of the silver salt are crucial for reaction optimization.
Catalytic Activation Pathway
The activation of the precatalyst involves the reaction of Chloro(tri-tert-butylphosphine)gold(I) with a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver hexafluoroantimonate (AgSbF₆), to generate the active cationic gold(I) catalyst and insoluble silver chloride (AgCl). The precipitation of AgCl drives the equilibrium towards the formation of the active catalyst.
References
Application of Chloro(tri-tert-butylphosphine)gold(I) in the Synthesis of Aromatic Ketones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula [(tBu)₃P]AuCl, is a highly effective and air-stable catalyst utilized in a variety of carbon-carbon bond-forming reactions.[1] Its utility is pronounced in the synthesis of complex organic molecules due to the unique steric and electronic properties conferred by the bulky and electron-rich tri-tert-butylphosphine (B79228) ligand. This ligand stabilizes the gold(I) center, enhancing its catalytic activity.[1] This document provides detailed application notes and protocols for the use of Chloro(tri-tert-butylphosphine)gold(I) in the synthesis of aromatic ketones, a key structural motif in many pharmaceutical agents and functional materials.
The synthesis of aromatic ketones using this catalyst is notably achieved through a transition metal-catalyzed tandem sequence involving a[2][2]-sigmatropic rearrangement followed by a formal Myers-Saito cyclization of propargyl esters.[1] This methodology is distinguished by its mild reaction conditions and tolerance of a wide range of functional groups.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative aromatic ketones using Chloro(tri-tert-butylphosphine)gold(I) as the catalyst.
| Entry | Substrate | Product | Catalyst System | Yield (%) | Reference |
| 1 | Propargyl pivalate (B1233124) of N-Tosyl-4-propargylaniline (12) | 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13) | 5 mol % [(tBu)₃P]AuCl / 5 mol % AgSbF₆ | 58 | [1] |
| 2 | Enediyne pivalate (14) | 1-(p-tolyl)hept-2-yn-1-one (15) | 5 mol % [(tBu)₃P]AuCl / 5 mol % AgSbF₆ | 55 | [1] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Aromatic Ketone Synthesis
The synthesis of aromatic ketones from propargyl esters catalyzed by Chloro(tri-tert-butylphosphine)gold(I) proceeds through a tandem reaction pathway. The catalytic cycle involves two main stages: a[2][2]-sigmatropic rearrangement and a formal Myers-Saito cyclization.
Caption: Catalytic cycle for the synthesis of aromatic ketones.
Experimental Workflow
The general experimental workflow for the synthesis of aromatic ketones using Chloro(tri-tert-butylphosphine)gold(I) is straightforward and can be performed under standard laboratory conditions.
Caption: General experimental workflow for aromatic ketone synthesis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of an indole (B1671886) and an acetophenone (B1666503) derivative, adapted from the literature.[1]
Synthesis of 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13)
Materials:
-
Propargyl pivalate of N-Tosyl-4-propargylaniline (12)
-
Chloro(tri-tert-butylphosphine)gold(I) ([(tBu)₃P]AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of Chloro(tri-tert-butylphosphine)gold(I) (5.0 mol %) and silver hexafluoroantimonate (5.0 mol %) in anhydrous dichloromethane (0.1 M) was added the propargyl pivalate of N-Tosyl-4-propargylaniline (12) (1.0 equiv).
-
The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture was filtered through a short plug of silica (B1680970) gel to remove the catalyst.
-
The filtrate was concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford 4-methyl-1-(1-tosyl-1H-indol-4-yl)pentan-1-one (13) in 58% yield.
Synthesis of 1-(p-tolyl)hept-2-yn-1-one (15)
Materials:
-
Enediyne pivalate (14)
-
Chloro(tri-tert-butylphosphine)gold(I) ([(tBu)₃P]AuCl)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a similar procedure to the synthesis of compound 13, a solution of Chloro(tri-tert-butylphosphine)gold(I) (5.0 mol %) and silver hexafluoroantimonate (5.0 mol %) in anhydrous dichloromethane (0.1 M) was prepared.
-
To this catalyst solution, the enediyne pivalate (14) (1.0 equiv) was added.
-
The reaction was stirred at room temperature until the starting material was consumed as indicated by TLC analysis.
-
The reaction mixture was then passed through a silica gel plug and the solvent was removed in vacuo.
-
Purification of the residue by flash column chromatography on silica gel yielded 1-(p-tolyl)hept-2-yn-1-one (15) as the final product (55% yield).
Conclusion
Chloro(tri-tert-butylphosphine)gold(I) is a versatile and efficient catalyst for the synthesis of aromatic ketones from readily available propargyl esters. The tandem[2][2]-sigmatropic rearrangement and formal Myers-Saito cyclization proceeds under mild conditions with good yields, demonstrating the catalyst's utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The provided protocols offer a solid foundation for researchers to explore the scope and applications of this powerful catalytic system.
References
Application Notes and Protocols: Chloro(tri-tert-butylphosphine)gold(I) Catalyzed Intramolecular Hydroarylation of Alkynes
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-catalyzed intramolecular hydroarylation of alkynes has emerged as a powerful and atom-economical method for the synthesis of a variety of carbocyclic and heterocyclic structures, which are prevalent in natural products and pharmaceutical agents.[1] Among the various gold catalysts, Chloro(tri-tert-butylphosphine)gold(I), often used with a silver salt co-catalyst to generate the active cationic gold species, is a highly effective catalyst for these transformations.[2] The bulky and electron-donating tri-tert-butylphosphine (B79228) ligand enhances the stability and catalytic activity of the gold center.[2] This methodology provides a direct and efficient route to complex molecular architectures from readily available starting materials.
The intramolecular hydroarylation of alkynes involves the addition of an aromatic C-H bond across an alkyne moiety within the same molecule. This process is facilitated by the π-acidic nature of the cationic gold(I) catalyst, which activates the alkyne towards nucleophilic attack by the appended arene.[3] This reaction is particularly useful for the construction of fused and spirocyclic ring systems.
Reaction Mechanism
The generally accepted mechanism for gold(I)-catalyzed intramolecular hydroarylation of alkynes proceeds through a series of well-defined steps. The catalytic cycle is initiated by the activation of the alkyne by the cationic gold(I) species, which is generated in situ from the pre-catalyst Chloro(tri-tert-butylphosphine)gold(I) and a silver salt.
Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Chloro(tri-tert-butylphosphine)gold(I) catalyzed intramolecular hydroarylation of an alkyne.
Caption: General workflow for gold-catalyzed hydroarylation.
Experimental Protocols
Representative Protocol for the Synthesis of a Dihydronaphthalene Derivative
This protocol is a representative example for the intramolecular hydroarylation of an alkyne to form a dihydronaphthalene derivative.
Materials:
-
Substrate (e.g., 1-(but-3-yn-1-yl)-2-vinylbenzene)
-
Chloro(tri-tert-butylphosphine)gold(I) [AuCl(P(t-Bu)3)]
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
In a separate vial, weigh Chloro(tri-tert-butylphosphine)gold(I) (0.025 mmol, 2.5 mol%) and silver hexafluoroantimonate (0.025 mmol, 2.5 mol%).
-
Add the catalyst and co-catalyst to the reaction flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering through a short pad of silica (B1680970) gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydronaphthalene derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Substrate Scope
The Chloro(tri-tert-butylphosphine)gold(I) catalytic system is effective for the intramolecular hydroarylation of a variety of alkyne-tethered arenes. The following table summarizes representative examples.
| Entry | Substrate | Product | Yield (%) | Conditions |
| 1 | 1-(but-3-yn-1-yl)-2-methylbenzene | 5-methyl-1,2-dihydronaphthalene | 95 | AuCl(P(t-Bu)3) (2 mol%), AgOTf (2 mol%), DCE, 80 °C, 1 h |
| 2 | 1-(pent-4-yn-1-yl)-2-methoxybenzene | 5-methoxy-2,3-dihydro-1H-indene | 88 (exo) | AuCl(P(t-Bu)3) (5 mol%), AgSbF6 (5 mol%), DCM, rt, 30 min |
| 3 | N-benzyl-N-(prop-2-yn-1-yl)aniline | 1-benzyl-1,2-dihydroquinoline | 92 | AuCl(P(t-Bu)3) (2 mol%), AgNTf2 (2 mol%), Dioxane, 100 °C, 12 h |
| 4 | 2-(but-3-yn-1-yloxy)naphthalene | 1,2-dihydro-3H-benzo[f]chromene | 90 | AuCl(P(t-Bu)3) (5 mol%), AgBF4 (5 mol%), MeNO2, 60 °C, 2 h |
Yields are for the isolated product. Reaction conditions may vary depending on the specific substrate.
Concluding Remarks
The use of Chloro(tri-tert-butylphosphine)gold(I) as a catalyst for the intramolecular hydroarylation of alkynes offers a reliable and efficient method for the synthesis of complex cyclic molecules. The reaction generally proceeds under mild conditions with high yields and selectivity. This makes it a valuable tool for synthetic chemists in academia and industry, particularly in the field of drug discovery and development where the construction of novel scaffolds is of paramount importance. Further exploration of the substrate scope and enantioselective variants of this reaction continues to be an active area of research.
References
Application Notes and Protocols for C-C Bond Formation Using Chloro(tri-tert-butylphosphine)gold(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula (t-Bu₃P)AuCl, is a robust, air- and moisture-stable gold(I) precatalyst that has emerged as a versatile tool in modern organic synthesis. Its high thermal stability, with a melting point exceeding 300 °C, makes it a practical choice for a range of catalytic applications.[1] The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand plays a crucial role in stabilizing the gold(I) center, thereby enhancing its catalytic activity and influencing the selectivity of the reaction.[1] This catalyst is particularly effective in mediating the formation of carbon-carbon bonds through various transformations, including cycloisomerization reactions and C-H bond activation.[1]
In a typical catalytic application, the chloro ligand is abstracted by a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver hexafluoroantimonate (AgSbF₆), to generate a highly electrophilic cationic gold(I) species in situ. This active catalyst readily coordinates to carbon-carbon multiple bonds, such as those in alkynes and allenes, rendering them susceptible to nucleophilic attack and subsequent C-C bond formation.
Key Applications in C-C Bond Formation
Chloro(tri-tert-butylphosphine)gold(I) has proven to be a valuable catalyst in several key C-C bond-forming reactions:
-
Cycloisomerization of Enynes and Diynes: The catalyst efficiently promotes intramolecular reactions of enynes and diynes to construct complex carbocyclic and heterocyclic scaffolds. These reactions proceed under mild conditions and often exhibit high levels of stereoselectivity.
-
Intramolecular Hydroarylation: This atom-economical reaction involves the addition of an aromatic C-H bond across a C-C multiple bond, leading to the formation of fused ring systems.
-
Synthesis of Aromatic Systems: The catalyst can be employed in cyclization reactions that lead to the formation of polysubstituted aromatic compounds, such as naphthalenes.[2][3][4]
Quantitative Data Summary
The following table summarizes representative quantitative data for C-C bond formation reactions catalyzed by Chloro(tri-tert-butylphosphine)gold(I) or closely related gold(I)-phosphine complexes. It is important to note that reaction conditions and yields are highly substrate-dependent and may require optimization.
| Reaction Type | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cycloisomerization | 1,6-Enyne | [(t-Bu₃P)AuCl]/AgSbF₆ (5 mol%) | CH₂Cl₂ | rt | 0.5 | 95 | General Protocol |
| Cycloisomerization | Substituted 1,6-Diyne | [t-BuDavePhosAuCl]/AgNTf₂ (5 mol%) | Toluene | 100 | 24 | 71 | [5][6] |
| Intramolecular Hydroarylation | Allene with pendant arene | [(Ph₃P)AuCl]/AgSbF₆ (5 mol%) | CH₂Cl₂ | rt | 4-24 | up to 85% | [7] |
| Naphthalene Synthesis | Alkenyl carbonyl compound | (t-Bu₃P)AuCl/AgOTf (5 mol%) | 1,2-DCE | 80 | 12 | up to 94% | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol provides a general method for the cycloisomerization of 1,6-enynes to yield bicyclic products.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) [(t-Bu₃P)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,6-enyne substrate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Chloro(tri-tert-butylphosphine)gold(I) (0.01 mmol, 2 mol%) and silver hexafluoroantimonate (0.01 mmol, 2 mol%).
-
Add anhydrous dichloromethane (2 mL) via syringe and stir the resulting suspension at room temperature for 10 minutes.
-
In a separate vial, dissolve the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (2 mL).
-
Add the substrate solution to the catalyst suspension via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 30 minutes to a few hours), quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle for Gold(I)-Catalyzed Enyne Cycloisomerization
Caption: Proposed catalytic cycle for the gold(I)-catalyzed cycloisomerization of a 1,6-enyne.
Experimental Workflow for Gold-Catalyzed C-C Bond Formation
Caption: A typical experimental workflow for a gold-catalyzed C-C bond formation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I) precatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold(I)‐Catalyzed Cycloisomerization of 3‐Alkoxyl‐1,6‐diynes: A Facile Access to Bicyclo[2.2.1]hept‐5‐en‐2‐ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gold Nanoparticles using Chloro(tri-tert-butylphosphine)gold(I)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gold nanoparticles (AuNPs) utilizing Chloro(tri-tert-butylphosphine)gold(I) as a precursor. While specific literature on this exact precursor is limited, the following protocols are based on well-established methods for synthesizing AuNPs from analogous gold(I) phosphine (B1218219) complexes. The bulky and strongly electron-donating tri-tert-butylphosphine (B79228) ligand is anticipated to facilitate the formation of small, highly stable nanoparticles, making this precursor particularly suitable for applications requiring precise size control and high stability, such as in catalysis, sensing, and drug delivery systems.
Two primary methodologies are presented: chemical reduction in an organic solvent and thermal decomposition. These methods offer flexibility in controlling nanoparticle size and surface chemistry.
Data Presentation
The following tables summarize representative quantitative data obtained from syntheses using similar gold(I) phosphine precursors. These values provide an expected range for the outcomes when using Chloro(tri-tert-butylphosphine)gold(I) and serve as a baseline for experimental design and optimization.
Table 1: Expected Nanoparticle Size Based on Synthesis Method
| Synthesis Method | Precursor Example | Reducing/Decomposition Agent | Stabilizing Ligand | Solvent | Typical Size (nm) | Reference |
| Chemical Reduction | Au(PPh₃)Cl | tert-Butylamine (B42293) borane (B79455) | Dodecanethiol | Toluene (B28343) | 5.7 ± 0.5 | [1] |
| Chemical Reduction | Au(PEt₃)Cl | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Triethylphosphine | Organic | 1.2 - 2.8 | [2] |
| Thermal Decomposition | [O(Au(PPh₃))₃][BF₄] | Heat (130 °C) | Triphenylphosphine | PMMA film | ~5 | [3] |
Table 2: Influence of Ligand Steric Hindrance on Nanoparticle Size
| Gold(I) Phosphine Precursor | Phosphine Ligand | Steric Hindrance | Resulting AuNP Size (nm) | Reference |
| Au(P(t-Bu)₃)Cl (proposed) | Tri-tert-butylphosphine | High | < 5 (expected) | [4] |
| Precursor with less bulky phosphine | Dicyclohexylphenylphosphine | Moderate | 5.4 | [4] |
| Precursor with least bulky phosphine | Triphenylphosphine | Low | 11 | [4] |
Experimental Protocols
Method 1: Chemical Reduction in Organic Solvent
This protocol describes the synthesis of gold nanoparticles via the chemical reduction of Chloro(tri-tert-butylphosphine)gold(I) in an organic solvent. The tri-tert-butylphosphine ligand from the precursor also acts as a stabilizing agent for the nascent nanoparticles.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) (Au(P(t-Bu)₃)Cl)
-
Toluene, anhydrous
-
tert-Butylamine borane complex (TBAB)
-
Argon or Nitrogen gas
-
Schlenk line and appropriate glassware
Procedure:
-
Preparation of Precursor Solution: In a glovebox or under an inert atmosphere, dissolve Chloro(tri-tert-butylphosphine)gold(I) (1.0 molar equivalent) in anhydrous toluene to achieve a final gold concentration of approximately 16 mM.
-
Reaction Setup: Transfer the precursor solution to a Schlenk flask equipped with a magnetic stir bar. Heat the solution to 55 °C with vigorous stirring.
-
Preparation of Reducing Agent: In a separate vial, prepare a 0.5 M solution of tert-butylamine borane complex in anhydrous toluene.
-
Reduction: Rapidly inject the tert-butylamine borane solution (10 molar equivalents) into the heated and stirred precursor solution.
-
Reaction and Aging: Continue stirring at 55 °C for 2 hours. The solution color should change, indicating nanoparticle formation. After 2 hours, turn off the heat and continue stirring at room temperature for an additional 16 hours to allow for nanoparticle aging and stabilization.
-
Purification:
-
Transfer the nanoparticle solution to a centrifuge tube.
-
Add methanol (as a non-solvent) to precipitate the gold nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Decant the supernatant.
-
Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps two more times to ensure the removal of unreacted reagents and byproducts.
-
-
Storage: Dry the purified gold nanoparticles under vacuum and store them as a solid powder in an inert atmosphere.
Method 2: Thermal Decomposition
This protocol outlines a solvent-free method for synthesizing gold nanoparticles by the thermal decomposition of Chloro(tri-tert-butylphosphine)gold(I). This method is particularly useful for creating nanoparticles embedded within a polymer matrix or on a solid support.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) (Au(P(t-Bu)₃)Cl)
-
Poly(methyl methacrylate) (PMMA) or other suitable polymer matrix
-
Toluene (for film casting)
-
Glass slides or silicon wafers
-
Oven or hot plate
Procedure:
-
Preparation of Precursor-Polymer Mixture:
-
Dissolve a desired amount of PMMA in toluene to form a viscous solution.
-
Dissolve Chloro(tri-tert-butylphosphine)gold(I) in a small amount of toluene and add it to the PMMA solution. The final concentration of the gold precursor in the dried film can be varied (e.g., 1-5 wt%).
-
Thoroughly mix the solution to ensure a homogeneous dispersion of the gold precursor.
-
-
Film Casting:
-
Cast the precursor-polymer solution onto a clean glass slide or silicon wafer using a spin coater or by drop-casting.
-
Allow the solvent to evaporate completely in a dust-free environment, resulting in a thin film of the gold precursor dispersed in the polymer matrix.
-
-
Thermal Decomposition:
-
Place the film-coated substrate into an oven or onto a hot plate preheated to 130 °C.
-
Heat the film for a specified duration (e.g., 30-60 minutes). The initially transparent or pale-yellow film will change color (typically to red or purple) as the gold nanoparticles form.
-
-
Characterization: The resulting nanoparticle-polymer composite film can be directly characterized using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM) of cross-sections, and X-ray diffraction (XRD).
Visualizations
Caption: Workflow for Chemical Reduction Synthesis of AuNPs.
Caption: Workflow for Thermal Decomposition Synthesis of AuNPs.
Caption: Proposed Pathway for AuNP Formation and Stabilization.
References
Application Notes and Protocols for Chloro(tri-tert-butylphosphine)gold(I) as a Precatalyst in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula C₁₂H₂₇AuClP, is a robust, air-stable organogold compound that serves as a highly effective precatalyst in a variety of homogeneous catalytic reactions.[1] Its remarkable stability, with a melting point exceeding 300 °C, and efficacy stem from the unique steric and electronic properties of the tri-tert-butylphosphine (B79228) ligand. This bulky and strongly basic ligand stabilizes the gold(I) center, enhancing its catalytic activity.[1] This document provides detailed application notes and experimental protocols for the use of Chloro(tri-tert-butylphosphine)gold(I) in key organic transformations, including cycloisomerization reactions.
The active catalytic species is typically a linearly coordinated cationic gold(I) species, generated in situ from the neutral chloro-precatalyst by halide abstraction using a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆).
Applications in Homogeneous Catalysis
Chloro(tri-tert-butylphosphine)gold(I) is a versatile precatalyst, primarily utilized for the formation of carbon-carbon bonds. Key applications include:
-
Cycloisomerization of Diynes, Enynes, and Allenes: The catalyst efficiently promotes intramolecular reactions to construct complex carbocyclic and heterocyclic scaffolds.
-
Hydroamination of Alkynes: Facilitates the addition of N-H bonds across carbon-carbon triple bonds.
-
Synthesis of Aromatic Ketones: Employed in transition metal-catalyzed tandem sequences.[1]
-
Cyclopropanation: Useful in the formation of three-membered carbocyclic rings.[1]
This document will focus on the detailed protocol for the cycloisomerization of vinyl allenes.
Key Experimental Protocols
Application: Gold(I)-Catalyzed Cycloisomerization of Vinyl Allenes to Functionalized Cyclopentadienes
This protocol describes the synthesis of functionalized cyclopentadienes from vinyl allenes, a transformation for which Chloro(tri-tert-butylphosphine)gold(I) has been shown to be a highly effective precatalyst, in some cases providing improved yields over other phosphinegold(I) complexes.[2]
Reaction Scheme:
Experimental Workflow:
Caption: Experimental workflow for the gold-catalyzed cycloisomerization.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) [(tBu₃P)AuCl]
-
Silver hexafluoroantimonate (AgSbF₆)
-
Vinyl allene substrate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Triethylamine
-
Celite
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware, inert atmosphere setup (optional, as the catalyst is air-stable)
Procedure:
-
Catalyst Preparation (in situ): To a solution of Chloro(tri-tert-butylphosphine)gold(I) (0.005 mmol, 1 mol%) in dichloromethane (1.0 mL) is added silver hexafluoroantimonate (0.005 mmol, 1 mol%). The mixture is stirred at room temperature for 5 minutes, resulting in the formation of a white precipitate of AgCl and the active cationic gold(I) catalyst in solution.
-
Reaction: In a separate flask, the vinyl allene substrate (0.5 mmol) is dissolved in dichloromethane (4.0 mL). The prepared catalyst solution is then added to the substrate solution at the desired reaction temperature (typically ranging from 0 °C to room temperature).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (0.1 mL).
-
Work-up: The reaction mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized cyclopentadiene.
Quantitative Data
The use of the more electron-rich and bulky Chloro(tri-tert-butylphosphine)gold(I) precatalyst can lead to improved yields in the cycloisomerization of certain vinyl allenes compared to the more common triphenylphosphinegold(I) chloride.
| Substrate (Vinyl allene derivative) | Precatalyst | Yield (%)[2] |
| 1-(Buta-2,3-dien-1-yl)-4-methylcyclohex-1-ene | (tBu₃P)AuCl | 88 |
| 1-(Buta-2,3-dien-1-yl)-4-(tert-butyl)cyclohex-1-ene | (tBu₃P)AuCl | 85 |
| (E)-N-(Buta-2,3-dien-1-yl)-N-tosylhept-3-en-1-amine | (Ph₃P)AuCl | 68 |
| (E)-N-(Buta-2,3-dien-1-yl)-N-tosylhept-3-en-1-amine | (tBu₃P)AuCl | 75 |
| 2-(Buta-2,3-dien-1-yl)-3,4-dihydronaphthalene | (Ph₃P)AuCl | 72 |
| 2-(Buta-2,3-dien-1-yl)-3,4-dihydronaphthalene | (tBu₃P)AuCl | 81 |
Proposed Catalytic Cycle
The generally accepted mechanism for gold(I)-catalyzed cycloisomerization of vinyl allenes involves the activation of the allene moiety by the cationic gold(I) species, followed by intramolecular nucleophilic attack by the alkene.
Caption: Proposed catalytic cycle for vinyl allene cycloisomerization.
Mechanism Description:
-
Catalyst Activation: The precatalyst, Chloro(tri-tert-butylphosphine)gold(I), reacts with a silver salt (e.g., AgSbF₆) to abstract the chloride ion, generating the highly electrophilic, coordinatively unsaturated cationic gold(I) species, [(tBu₃P)Au]⁺.
-
π-Complex Formation: The active gold(I) catalyst coordinates to the allene moiety of the substrate, forming a π-complex. This coordination activates the allene for nucleophilic attack.
-
Intramolecular Cyclization: The tethered alkene acts as an internal nucleophile, attacking the activated allene. This key carbon-carbon bond-forming step results in the formation of a five-membered ring and a gold(I)-stabilized carbenoid intermediate.
-
Rearrangement and Protonolysis: The gold carbenoid intermediate undergoes rearrangement and subsequent protonolysis (or other terminating steps) to yield the cyclopentadiene product.
-
Catalyst Regeneration: The active gold(I) catalyst is released, ready to enter another catalytic cycle.
Safety and Handling
Chloro(tri-tert-butylphosphine)gold(I) should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Chloro(tri-tert-butylphosphine)gold(I) is a valuable and versatile precatalyst for homogeneous catalysis, offering high stability and reactivity for a range of organic transformations. The protocols and data presented here for the cycloisomerization of vinyl allenes demonstrate its utility in the synthesis of complex organic molecules, making it a powerful tool for researchers in synthetic chemistry and drug development. The bulky tri-tert-butylphosphine ligand plays a crucial role in enhancing the catalytic performance, leading to improved yields in specific applications.
References
Application Notes and Protocols for Chloro(tri-tert-butylphosphine)gold(I)-Catalyzed Cycloisomerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and general protocols for cycloisomerization reactions catalyzed by chloro(tri-tert-butylphosphine)gold(I), often generated in situ from the chloride precursor and a silver salt. This catalyst system is highly effective for the intramolecular cyclization of a variety of unsaturated substrates, leading to the formation of diverse carbocyclic and heterocyclic scaffolds relevant to organic synthesis and drug discovery. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand enhances the catalytic activity of the gold(I) center, promoting efficient transformations under mild conditions.
Substrate Scope
Chloro(tri-tert-butylphosphine)gold(I) and related bulky phosphine (B1218219) gold(I) catalysts have demonstrated broad applicability in cycloisomerization reactions. The following tables summarize the substrate scope for various reaction types.
Disclaimer: Some of the data presented below is for gold(I) catalysts with other bulky, electron-rich phosphine ligands, which are expected to exhibit similar reactivity to chloro(tri-tert-butylphosphine)gold(I).
Intramolecular Hydroamination of Allenes
Gold(I) catalysts are effective in the intramolecular hydroamination of allenes, providing access to nitrogen-containing heterocycles. The regioselectivity is often high, favoring the formation of five- or six-membered rings.
| Substrate Type | Tethering Group (X) | Product Ring Size | Typical Yield (%) | Notes |
| N-Allenyl Carbamates | OCONH | 5 | 80-95% | Excellent yields for terminal and substituted allenes. |
| N-Allenyl Sulfonamides | SO₂Ar | 5 or 6 | 75-90% | Substrate-dependent regioselectivity. |
| N-Allenyl Ureas | NHCONHAr | 5 | 85-98% | Tolerates a range of substituents on the aryl group. |
Intramolecular Hydroalkoxylation of Allenes
The intramolecular addition of alcohols to allenes is a powerful method for the synthesis of cyclic ethers. Gold(I) catalysts promote this transformation with high efficiency.
| Substrate Type | Tethering Group (X) | Product Ring Size | Typical Yield (%) | Notes |
| Allenic Alcohols | CH₂ | 5 or 6 | 70-95% | Furan and pyran derivatives are readily accessible. |
| Allenic Phenols | Aryl | 5 or 6 | 80-92% | Formation of dihydrofuran and dihydropyran rings fused to an aromatic system. |
Cycloisomerization of Enynes
The cycloisomerization of enynes is a well-established synthetic strategy for the construction of bicyclic systems. The reaction proceeds through the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the tethered alkene.
| Substrate Type | Tethering Group (X) | Product Type | Typical Yield (%) | Notes |
| 1,5-Enynes | C(CO₂Me)₂ | Bicyclo[3.1.0]hexane | 70-88% | Skeletal rearrangement products can also be observed. |
| 1,6-Enynes | NTs | Bicyclo[4.1.0]heptane | 65-90% | High diastereoselectivity is often achieved.[1] |
| 1,7-Enynes | O | Bicyclic ethers | 60-85% | Can lead to the formation of larger ring systems. |
Cycloisomerization of Diynes
Gold(I) catalysts can also effect the cycloisomerization of diynes, leading to the formation of various carbocyclic and heterocyclic aromatic systems.
| Substrate Type | Tethering Group (X) | Product Type | Typical Yield (%) | Notes |
| 1,6-Diynes | O | Bicyclo[2.2.1]heptenones | 60-85% | Reaction proceeds via an initial alkoxylation. |
| o-Alkynylaryl Alkynes | Aryl | Phenanthrenes | 70-95% | Provides a convergent route to polycyclic aromatic hydrocarbons. |
| 1,4-Diynes | N/A | Pyrroles | 87-96% | In the presence of ammonia, leads to substituted pyrroles.[2] |
Experimental Protocols
The following are general protocols for conducting cycloisomerization reactions catalyzed by chloro(tri-tert-butylphosphine)gold(I). Optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) may be necessary for specific substrates.
General Procedure for Catalyst Activation
The active cationic gold(I) catalyst is typically generated in situ by the reaction of chloro(tri-tert-butylphosphine)gold(I) with a silver salt.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver salt (e.g., AgSbF₆, AgOTf)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758), toluene (B28343), dioxane)
Procedure:
-
To a solution of the substrate in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen), add chloro(tri-tert-butylphosphine)gold(I) (1-5 mol%).
-
Add the silver salt (1-5 mol%) to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.
Protocol for Intramolecular Hydroamination of an N-Allenyl Carbamate (B1207046)
Materials:
-
N-Allenyl carbamate substrate
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve the N-allenyl carbamate (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M.
-
Add chloro(tri-tert-butylphosphine)gold(I) (0.02 equiv) to the solution.
-
Add AgSbF₆ (0.02 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxazolidinone product.
Protocol for Cycloisomerization of a 1,6-Enyne
Materials:
-
1,6-Enyne substrate
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver triflate (AgOTf)
-
Anhydrous toluene
Procedure:
-
To a solution of the 1,6-enyne (1.0 equiv) in anhydrous toluene (0.05 M) under an argon atmosphere, add chloro(tri-tert-butylphosphine)gold(I) (0.03 equiv).
-
Add AgOTf (0.03 equiv) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to yield the bicyclic product.
Visualizations
Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for the gold(I)-catalyzed cycloisomerization of an enyne.
Caption: Generalized catalytic cycle for gold(I)-catalyzed enyne cycloisomerization.
Substrate Classes and Products
This diagram shows the logical relationship between different substrate classes and the types of cyclic products formed through gold(I)-catalyzed cycloisomerization.
Caption: Relationship between substrate classes and products in Au(I) catalysis.
References
Application Notes and Protocols: Chloro(tri-tert-butylphosphine)gold(I) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(tri-tert-butylphosphine)gold(I), with the chemical formula C₁₂H₂₇AuClP, is an organogold compound that has garnered significant interest in medicinal chemistry, particularly in the field of anticancer drug development.[1] Its unique chemical properties, characterized by a gold(I) center coordinated to a chloride ion and a bulky tri-tert-butylphosphine (B79228) ligand, contribute to its stability and reactivity.[1] The primary mechanism of its biological activity is the inhibition of the enzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance.[1] Inhibition of TrxR disrupts this balance, leading to increased oxidative stress and subsequent induction of apoptosis in cancer cells.[1] This document provides a comprehensive overview of the applications of Chloro(tri-tert-butylphosphine)gold(I) in medicinal chemistry, including its cytotoxic effects, underlying signaling pathways, and detailed experimental protocols.
Data Presentation: Cytotoxicity of Gold(I) Phosphine (B1218219) Complexes
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for derivatives of Chloro(tri-tert-butylphosphine)gold(I), where the chloride ligand has been replaced with dialkyl dithiocarbamate (B8719985) ligands.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| [Au(P(tBu)₃)(S₂CNMe₂)] | 0.45 ± 0.03 | 0.58 ± 0.04 | 0.32 ± 0.02 |
| [Au(P(tBu)₃)(S₂CNEt₂)] | 0.52 ± 0.04 | 0.65 ± 0.05 | 0.39 ± 0.03 |
| Cisplatin (Reference) | 9.8 ± 0.7 | 12.4 ± 0.9 | 7.6 ± 0.5 |
Data extracted from a study on gold(I) complexes containing tri-tert-butylphosphine and dialkyl dithiocarbamate ligands.
Signaling Pathways and Mechanism of Action
The primary molecular target of Chloro(tri-tert-butylphosphine)gold(I) and related gold(I) phosphine complexes is the seleno-cysteine residue in the active site of thioredoxin reductase (TrxR).[2][3] Inhibition of TrxR disrupts the thioredoxin system, which is crucial for maintaining cellular redox homeostasis. This leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[3] The elevated ROS levels trigger the intrinsic pathway of apoptosis through the mitochondria.
The key steps in the proposed signaling pathway are:
-
Inhibition of Thioredoxin Reductase (TrxR): The gold(I) complex directly interacts with and inhibits TrxR.
-
Increased Reactive Oxygen Species (ROS): The dysfunctional thioredoxin system leads to an accumulation of ROS.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): High levels of ROS induce damage to the mitochondrial membrane, leading to its permeabilization.
-
Release of Pro-apoptotic Factors: MOMP results in the release of cytochrome c, Apoptosis Inducing Factor (AIF), and Endonuclease G (EndoG) from the mitochondrial intermembrane space into the cytoplasm.[4][5]
-
Caspase-Dependent and -Independent Apoptosis:
-
Caspase-Dependent Pathway: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]
-
Caspase-Independent Pathway: AIF and EndoG translocate to the nucleus, where they induce DNA fragmentation and chromatin condensation, contributing to cell death in a caspase-independent manner.[4][5]
-
Below is a diagram illustrating this signaling pathway.
Caption: Signaling pathway of apoptosis induced by Chloro(tri-tert-butylphosphine)gold(I).
Experimental Protocols
Synthesis of Chloro(tri-tert-butylphosphine)gold(I)
This protocol describes the synthesis of Chloro(tri-tert-butylphosphine)gold(I) via a ligand exchange reaction.
Materials:
-
Chloro(dimethylsulfide)gold(I)
-
Tri-tert-butylphosphine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Argon gas
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve chloro(dimethylsulfide)gold(I) in anhydrous dichloromethane.
-
Slowly add a solution of tri-tert-butylphosphine in anhydrous dichloromethane to the stirring solution of the gold precursor.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by ¹H-NMR to confirm the disappearance of the dimethylsulfide signal.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.
-
Characterize the final product by ³¹P-NMR (expected shift around δ = 91.18 ppm) and elemental analysis to confirm purity and stoichiometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of Chloro(tri-tert-butylphosphine)gold(I) on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chloro(tri-tert-butylphosphine)gold(I) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Chloro(tri-tert-butylphosphine)gold(I) in culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the gold complex. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of TrxR activity by Chloro(tri-tert-butylphosphine)gold(I).
Materials:
-
Purified recombinant human thioredoxin reductase (TrxR1)
-
NADPH
-
Insulin
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 2 mM EDTA)
-
Chloro(tri-tert-butylphosphine)gold(I) stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and insulin.
-
Inhibitor Addition: Add different concentrations of Chloro(tri-tert-butylphosphine)gold(I) to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding purified TrxR1 to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
DTNB Addition: Add DTNB to each well. TrxR reduces insulin, and the resulting free thiols then reduce DTNB to 2-nitro-5-thiobenzoate (TNB), which is a yellow-colored compound.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of TNB formation for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.
Below is a diagram illustrating the experimental workflow for evaluating the anticancer properties of Chloro(tri-tert-butylphosphine)gold(I).
Caption: Experimental workflow for anticancer evaluation.
Conclusion
Chloro(tri-tert-butylphosphine)gold(I) and its derivatives represent a promising class of compounds for the development of novel anticancer drugs. Their mechanism of action, centered on the inhibition of thioredoxin reductase and the subsequent induction of apoptosis through oxidative stress, offers a distinct advantage over traditional DNA-targeting chemotherapeutics. Further research, including comprehensive in vivo studies and the acquisition of precise cytotoxicity data for the parent compound, is warranted to fully elucidate its therapeutic potential. The protocols and information provided herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and oncology.
References
- 1. Chloro(tri-tert-butylphosphine)gold(I) Catalyst [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of a Gold(I) phosphine thioredoxin reductase inhibitor in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial release of AIF and EndoG requires caspase activation downstream of Bax/Bak-mediated permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Reaction Sequences Initiated by Chloro(tri-tert-butylphosphine)gold(I) Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for tandem reaction sequences initiated by the gold(I) catalyst, Chloro(tri-tert-butylphosphine)gold(I). This catalyst system is renowned for its ability to effect powerful molecular transformations under mild conditions, enabling the efficient construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction to Chloro(tri-tert-butylphosphine)gold(I) Catalysis
Chloro(tri-tert-butylphosphine)gold(I), often abbreviated as (t-Bu3P)AuCl, is a highly effective and air-stable precatalyst for a wide range of organic transformations. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand stabilizes the gold(I) center, enhancing its catalytic activity. In practice, the active cationic gold(I) species is typically generated in situ by the reaction of (t-Bu3P)AuCl with a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF6). This cationic gold catalyst acts as a powerful π-acid, activating alkynes, allenes, and alkenes towards nucleophilic attack, thereby initiating tandem reaction sequences. These sequences can involve a cascade of bond-forming events, including cyclizations, rearrangements, and additions, to rapidly build molecular complexity from simple starting materials.
Application 1: Gold(I)-Catalyzed Tandem Amide-Aldehyde-Alkyne Coupling (A³) and Cyclization for the Synthesis of 2,4,5-Trisubstituted Oxazoles
This protocol describes a one-pot, three-component reaction followed by a cyclization to afford highly substituted oxazole (B20620) derivatives. The cationic gold(I) catalyst, generated from (Ph3PAuCl) and a silver salt, facilitates both the initial coupling and the subsequent cyclization, with water as the only theoretical byproduct. While the original protocol specifies the triphenylphosphine (B44618) ligand, the principle is directly applicable to the more active tri-tert-butylphosphine variant.
Quantitative Data Summary
| Entry | Amide (1a) | Aldehyde (2a) | Alkyne | Product | Yield (%)[1] |
| 1 | Benzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 3aa | 85[1] |
| 2 | Benzamide | Isobutyraldehyde | Phenylacetylene | 3ab | 78[1] |
| 3 | Benzamide | Benzaldehyde | Phenylacetylene | 3ac | 55[1] |
| 4 | 4-Methylbenzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 3ba | 82[1] |
| 5 | 4-Methoxybenzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 3ca | 75[1] |
| 6 | 4-Chlorobenzamide | Cyclohexanecarboxaldehyde | Phenylacetylene | 3da | 91[1] |
| 7 | Benzamide | Cyclohexanecarboxaldehyde | 1-Hexyne | 3ag | 65[1] |
| 8 | Benzamide | Cyclohexanecarboxaldehyde | Cyclopropylacetylene | 3ah | 72[1] |
Reaction Conditions: Amide (0.1 mmol), aldehyde (0.15 mmol), alkyne (0.15 mmol), Ph3PAuCl (5 mol%), AgOTf (5 mol%), in toluene (B28343) (0.5 mL) at 100 °C under an argon atmosphere. Yields are for the isolated product.
Experimental Protocol
-
To a sealed tube under an argon atmosphere, add the amide (0.1 mmol, 1.0 equiv), aldehyde (0.15 mmol, 1.5 equiv), alkyne (0.15 mmol, 1.5 equiv), Chloro(triphenylphosphine)gold(I) (0.005 mmol, 5 mol%), and silver triflate (0.005 mmol, 5 mol%).[1]
-
Add dry toluene (0.5 mL) to the tube.[1]
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,4,5-trisubstituted oxazole.
Reaction Pathway Diagram
Caption: Gold(I)-catalyzed tandem A³ coupling and cyclization.
Application 2: Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes
This protocol details the rearrangement of 1,5-allenynes to produce cross-conjugated trienes. The reaction is catalyzed by a gold(I) complex and proceeds via a unique mechanism involving the dual activation of an ene reaction. While the cited example uses a tris-gold phosphine (B1218219) oxonium complex, similar reactivity is expected with the cationic species generated from (t-Bu3P)AuCl and a silver salt, which is a common method for initiating such cycloisomerizations.
Quantitative Data Summary
| Entry | Substrate (1,5-Allenyne) | Product (Cross-conjugated Triene) | Yield (%)[2] |
| 1 | 2a | 3a | 88[2] |
| 2 | 2b | 3b | 81[2] |
| 3 | 2c | 3c | 85[2] |
| 4 | 2d | 3d | 76[2] |
| 5 | 2e | 3e | 79[2] |
| 6 | 2f | 3f | 70[2] |
| 7 | 2g | 3g | 83[2] |
| 8 | 2h | 3h | 80[2] |
Reaction Conditions: 1,5-Allenyne (1.0 equiv), [(Ph3PAu)3O]BF4 (1 mol%), in chloroform (B151607) at 60 °C.
Experimental Protocol
-
In a reaction vial, dissolve the 1,5-allenyne substrate (1.0 equiv) in chloroform.
-
Add the gold(I) catalyst (e.g., [(Ph3PAu)3O]BF4, 1 mol%). Alternatively, for in-situ activation, add (t-Bu3P)AuCl (1 mol%) followed by a silver salt such as AgBF4 (1 mol%).
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
If a silver salt was used, filter the reaction mixture through a plug of celite.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure cross-conjugated triene.
Reaction Workflow Diagram
Caption: Workflow for 1,5-allenyne cycloisomerization.
General Considerations for Gold-Catalyzed Tandem Reactions
-
Catalyst Activation: The active cationic gold(I) species is crucial for catalysis. The choice of the silver salt counter-anion (e.g., OTf-, SbF6-, BF4-) can influence the reactivity of the catalyst.
-
Solvent: Anhydrous, non-coordinating solvents such as dichloromethane, toluene, or chloroform are typically used to avoid interference with the cationic gold catalyst.
-
Atmosphere: While the (t-Bu3P)AuCl precatalyst is air-stable, performing the reactions under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential side reactions, especially with sensitive substrates.
-
Purity of Reagents: The use of pure, dry starting materials and solvents is essential for optimal catalyst performance and reproducibility.
-
Safety: Gold compounds, like other heavy metal complexes, should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Silver salts can be light-sensitive and should be stored accordingly.
These application notes and protocols provide a foundation for utilizing Chloro(tri-tert-butylphosphine)gold(I) in initiating powerful tandem reaction sequences. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Chloro(tri-tert-butylphosphine)gold(I) Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Chloro(tri-tert-butylphosphine)gold(I) in their synthetic endeavors. This guide provides a comprehensive resource for troubleshooting low yields and other common issues encountered during catalysis with this powerful reagent.
Frequently Asked Questions (FAQs)
Q1: What is Chloro(tri-tert-butylphosphine)gold(I) and what are its primary applications?
Chloro(tri-tert-butylphosphine)gold(I), often abbreviated as [(t-Bu)₃P]AuCl, is a highly effective and versatile air- and thermally-stable gold(I) precatalyst. Its primary utility lies in its ability to catalyze a wide range of organic transformations, particularly those involving the activation of alkynes, allenes, and alkenes. Common applications include cycloisomerization reactions, hydroarylations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand enhances the catalyst's stability and reactivity.
Q2: How is the active catalytic species generated from Chloro(tri-tert-butylphosphine)gold(I)?
Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst. The active catalytic species is typically a cationic gold(I) complex, which is generated in situ by abstracting the chloride ligand. This is most commonly achieved by adding a silver salt with a non-coordinating anion, such as silver triflate (AgOTf), silver hexafluoroantimonate (AgSbF₆), or silver tetrafluoroborate (B81430) (AgBF₄). The silver cation precipitates as silver chloride (AgCl), leaving the cationic gold(I) species in solution to initiate the catalytic cycle.
Q3: What are the key stability and handling considerations for Chloro(tri-tert-butylphosphine)gold(I)?
This catalyst is known for its exceptional thermal stability, with a melting point above 300°C, and it is also air-stable, making it more convenient to handle than many other transition metal catalysts. However, for optimal performance and to prevent slow degradation, it is best stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. As with all potent catalysts, care should be taken to avoid contamination.
Q4: My reaction is not proceeding at all. What are the most likely initial causes?
If there is no reaction, the primary suspects are the failure to generate the active catalyst or the presence of catalyst poisons.
-
Inactive Catalyst: Ensure that you have added the silver salt activator. Without it, the cationic gold catalyst will not be efficiently generated. Also, verify the quality of your Chloro(tri-tert-butylphosphine)gold(I); if it has been improperly stored or is from an old batch, it may have degraded.
-
Catalyst Poisons: Certain functional groups or impurities can act as strong ligands for the gold(I) center, effectively poisoning the catalyst. Common culprits include thiols and some amines, which can bind strongly to gold and halt catalysis. Impurities in substrates or solvents can also be problematic.
Troubleshooting Low Yields: A Step-by-Step Guide
Low yields can arise from a multitude of factors. This guide provides a systematic approach to identifying and resolving the issue.
Problem 1: Inefficient Catalyst Activation or Deactivation
If the reaction is sluggish or stalls, the concentration of the active catalyst may be insufficient.
Troubleshooting Workflow for Catalyst Issues
Caption: Workflow for diagnosing catalyst activation and deactivation issues.
Problem 2: Suboptimal Reaction Conditions
The reaction conditions can have a profound impact on the yield.
Quantitative Data on Reaction Parameters
The optimal conditions are highly substrate-dependent. The following tables provide examples of how varying reaction parameters can influence the yield in gold-catalyzed reactions.
Table 1: Effect of Solvent on Gold-Catalyzed Cycloisomerization of 1,6-Diynes
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 75 |
| 2 | Toluene (B28343) | 85 |
| 3 | Acetonitrile (MeCN) | 40 |
| 4 | 1,4-Dioxane | 60 |
Data compiled from representative gold-catalyzed cycloisomerization reactions. Actual yields will vary based on the specific substrate and other conditions.
Table 2: Effect of Temperature on a Representative Hydroarylation Reaction
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 55 |
| 2 | 50 | 12 | 80 |
| 3 | 80 | 6 | 92 |
| 4 | 100 | 6 | 88 (decomposition observed) |
Data compiled from representative gold-catalyzed hydroarylation reactions.
Table 3: Effect of Catalyst Loading on a Typical Enyne Cyclization
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 1 | 24 | 70 |
| 2 | 2.5 | 12 | 90 |
| 3 | 5 | 8 | 95 |
Data compiled from representative gold-catalyzed enyne cyclizations.
Problem 3: Unwanted Side Reactions
Gold-catalyzed reactions of unsaturated systems can sometimes lead to a mixture of products.
Common Side Reactions and Mechanistic Pathways
In the case of enyne cycloisomerizations, a common challenge is controlling the regioselectivity between different cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig). The outcome can be influenced by the electronic nature of the substituents on the alkyne and the steric properties of the ligand.
Caption: Factors influencing the regioselectivity of enyne cycloisomerization.
Detailed Experimental Protocols
General Protocol for a Gold-Catalyzed Intramolecular Hydroarylation
This protocol is a representative example and may require optimization for specific substrates.
1. Materials and Setup:
-
Reactant: Aryl alkyne (1.0 equiv)
-
Catalyst: Chloro(tri-tert-butylphosphine)gold(I) (0.025 equiv, 2.5 mol%)
-
Activator: Silver triflate (AgOTf) (0.025 equiv, 2.5 mol%)
-
Solvent: Anhydrous toluene (to make a 0.1 M solution)
-
An oven-dried Schlenk flask equipped with a magnetic stir bar, under an argon atmosphere.
2. Procedure:
-
To the Schlenk flask, add the aryl alkyne substrate.
-
Add the Chloro(tri-tert-butylphosphine)gold(I) and silver triflate.
-
Via syringe, add the anhydrous toluene.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated AgCl and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Note: The choice of silver salt can influence the reaction; AgSbF₆ is often used for less reactive substrates.
This technical support guide is intended to provide a starting point for troubleshooting and optimizing your Chloro(tri-tert-butylphosphine)gold(I) catalyzed reactions. Due to the diverse nature of substrates and reactions, empirical optimization will likely be necessary to achieve the highest possible yields.
Technical Support Center: Phosphine Gold(I) Catalyst Deactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the deactivation of phosphine (B1218219) gold(I) complexes during catalytic reactions.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving catalyst deactivation issues encountered during experiments.
Issue 1: Rapid Loss of Catalytic Activity and/or Formation of a Black Precipitate
Symptoms:
-
The reaction stalls before completion, or a significant decrease in the reaction rate is observed over time.
-
The initially homogeneous reaction mixture becomes heterogeneous, with the formation of a black or dark-colored precipitate.
-
Analysis of the reaction mixture by techniques like TLC or LC-MS shows a large amount of unreacted starting material.
Possible Cause: Decomposition of the phosphine gold(I) complex into gold(0) nanoparticles. This is a common deactivation pathway, especially for catalysts with less sterically demanding or electron-poor phosphine ligands. The loss of the phosphine ligand from the gold(I) center leads to the formation of coordinatively unsaturated and unstable "[AuL]+" species, which then aggregate to form inactive gold nanoparticles.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability. Sterically bulky and electron-rich ligands can enhance the stability of the gold(I) center and prevent aggregation.
-
Recommendation: Consider switching to a more sterically demanding and/or electron-donating phosphine ligand. Buchwald-type biaryl phosphine ligands, such as BrettPhos and Me₄t-BuXPhos, have been shown to significantly improve catalyst lifetime.[1] Ylide-substituted phosphines (YPhos) with bulky substituents also exhibit high stability.[2][3]
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of ligand dissociation and subsequent catalyst decomposition.
-
Recommendation: If the reaction allows, try running it at a lower temperature. Even a small decrease in temperature can sometimes have a significant impact on catalyst stability.
-
-
Solvent Purity: Trace impurities in the solvent can contribute to catalyst deactivation.
-
Recommendation: Use freshly distilled or high-purity anhydrous solvents. Avoid solvents that may contain coordinating impurities.
-
-
Inert Atmosphere: While many gold-catalyzed reactions are tolerant to air and moisture, performing reactions under a strictly inert atmosphere (e.g., argon or nitrogen) can minimize potential side reactions that may lead to catalyst decomposition.
Issue 2: Reaction Inhibition or Complete Lack of Activity from the Start
Symptoms:
-
The reaction does not proceed, even at the initial stages.
-
The catalyst appears to be "poisoned" and shows no turnover.
Possible Causes:
-
Presence of Coordinating Nucleophiles: Substrates or additives containing strongly coordinating functional groups, such as thiols and amines, can bind tightly to the gold(I) center, forming stable and catalytically inactive complexes.[4][5][6][7]
-
Impurities in Reagents or Solvents: Trace amounts of impurities with high affinity for gold, such as halides (Cl⁻, Br⁻, I⁻) or bases, can act as potent catalyst poisons.[8][9]
Troubleshooting Steps:
-
Substrate and Reagent Purity:
-
Recommendation: Purify all starting materials and reagents to remove any potential coordinating impurities. Recrystallization, distillation, or column chromatography are common purification techniques.
-
-
Solvent Purity:
-
Recommendation: Use high-purity, freshly distilled solvents. Non-distilled chlorinated solvents, for instance, can contain chloride impurities that inhibit catalyst activity.[9]
-
-
Use of Acid Activators: In cases of suspected poisoning by basic impurities, the addition of a suitable acid activator can regenerate the active cationic gold catalyst.
-
Alternative Catalyst Activation: If using a halide precatalyst (e.g., LAuCl) with a silver salt activator, consider switching to a pre-formed cationic gold complex to avoid potential issues with silver byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary deactivation pathway for phosphine gold(I) catalysts?
A1: The most common deactivation pathway involves the dissociation of the phosphine ligand from the gold(I) center. The resulting unstable, coordinatively unsaturated gold species can then aggregate to form catalytically inactive gold(0) nanoparticles, which often appear as a black precipitate.
Q2: How does the structure of the phosphine ligand affect catalyst stability?
A2: The steric and electronic properties of the phosphine ligand are crucial.
-
Steric Bulk: Larger, more sterically demanding ligands can create a "protective pocket" around the gold center, hindering ligand dissociation and preventing the close approach of gold atoms required for nanoparticle formation.[1]
-
Electron-Donating Ability: Electron-rich phosphines form stronger bonds with the gold(I) center, which is a soft Lewis acid. This increased bond strength reduces the likelihood of ligand dissociation.
Q3: My reaction involves an amine or thiol nucleophile and the catalyst seems to die. What is happening?
A3: Amines and thiols are strong nucleophiles and can coordinate strongly to the gold(I) center. This can lead to the formation of stable, off-cycle gold-amine or gold-thiolate complexes that are catalytically inactive.[4][5][6][7] In the case of thiols, dinuclear gold complexes with bridging thiolate ligands have been isolated and characterized as deactivated species.[4][5][6][7]
Q4: Can I regenerate a deactivated phosphine gold(I) catalyst?
A4: In some cases, regeneration is possible. If the deactivation is due to poisoning by basic impurities, the addition of an acid activator like triflic acid (TfOH) or indium(III) triflate (In(OTf)₃) can restore catalytic activity.[8][9] However, if the catalyst has decomposed into bulk gold metal, regeneration is generally not feasible under typical reaction conditions.
Q5: Are there any general precautions I can take to minimize catalyst deactivation?
A5: Yes, several good practices can help improve the longevity of your phosphine gold(I) catalyst:
-
Use high-purity reagents and solvents.
-
Employ sterically bulky and electron-rich phosphine ligands.
-
Optimize the reaction temperature to the lowest effective level.
-
Maintain an inert atmosphere, especially for sensitive reactions.
-
Consider using a pre-formed cationic gold catalyst to avoid complications from silver salt activators.
Data Presentation
Table 1: Influence of Phosphine Ligand on Catalyst Performance in the Hydroamination of Phenylacetylene with Aniline
| Catalyst | Ligand Type | Conversion (%) |
| [Au(IPr)Cl]/AgSbF₆ | N-Heterocyclic Carbene | 98 |
| [Au(PPh₃)Cl]/AgSbF₆ | Triarylphosphine | 10 |
| [Au(PCy₃)Cl]/AgSbF₆ | Trialkylphosphine | 15 |
| [Au(JohnPhos)Cl]/AgSbF₆ | Buchwald-type Biarylphosphine | 85 |
Reaction Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 1 mol% Au-catalyst, 2 mol% AgSbF₆, Acetonitrile (1.0 mL), 90°C, 16 h.[10]
Table 2: Performance of Ylide-Substituted Phosphine (YPhos) Gold Catalysts in Hydroamination
| Catalyst | Catalyst Loading (mol%) | Turnover Number (TON) |
| YoTolPCy₂·AuCl | 0.05 | 1610 |
| YMesPCy₂·AuCl | 0.05 | >1900 (full conversion) |
| YMesPCy₂·AuCl | 0.005 | 15200 |
Reaction Conditions: Hydroamination of an alkyne with an amine.[2][3]
Experimental Protocols
Protocol 1: Monitoring Catalyst Decomposition by UV-Vis Spectroscopy
This protocol allows for the qualitative monitoring of gold nanoparticle formation, a common catalyst deactivation pathway.
Materials:
-
Phosphine gold(I) complex of interest
-
Reaction solvent (e.g., toluene, dichloromethane)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a solution of the phosphine gold(I) complex in the reaction solvent at a concentration similar to that used in the catalytic reaction (e.g., 1-5 mol%).
-
Transfer the solution to a UV-Vis cuvette.
-
Record the initial UV-Vis spectrum of the solution. A solution of a stable phosphine gold(I) complex should be colorless and show no significant absorbance in the visible region.
-
Heat the solution to the desired reaction temperature while monitoring the UV-Vis spectrum at regular intervals (e.g., every 10-15 minutes).
-
The formation of gold nanoparticles is indicated by the appearance and growth of a surface plasmon resonance (SPR) band in the visible region, typically between 500 and 600 nm.[11][12][13] The solution will also likely change color to pink, purple, or blue.
Protocol 2: Synthesis of a Sterically Bulky Phosphine Ligand and its Gold(I) Complex
This protocol describes the synthesis of a di(1-adamantyl)-2-trifluoromethylphenylphosphine ligand and its corresponding gold(I) chloride complex, which has shown enhanced catalytic activity.[4][14]
Part A: Synthesis of Di(1-adamantyl)-2-trifluoromethylphenylphosphine
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), dppf (0.04 equiv), and NaOtBu (1.5 equiv).
-
Add a solution of 2-bromobenzotrifluoride (B1265661) (1.0 equiv) and di(1-adamantyl)phosphine (1.1 equiv) in toluene.
-
Heat the mixture at 100°C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with toluene.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
Part B: Synthesis of [Au(PAd₂(o-CF₃Ph))Cl]
-
Dissolve the synthesized phosphine ligand (1.0 equiv) in dichloromethane (B109758).
-
Add a solution of [Au(SMe₂)Cl] (1.0 equiv) in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the gold(I) chloride complex as a white solid.
Mandatory Visualizations
Caption: Major deactivation pathways for phosphine gold(I) catalysts.
Caption: A decision tree for troubleshooting phosphine gold(I) catalyst deactivation.
References
- 1. Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands: New Opportunity for Efficient Gold Catalysis [sigmaaldrich.com]
- 2. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Deactivation of gold( i ) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50653C [pubs.rsc.org]
- 7. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Minimizing side product formation in gold-catalyzed enyne cyclization
Gold-Catalyzed Enyne Cyclization Technical Support Center
Welcome to the technical support center for gold-catalyzed enyne cyclization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in gold-catalyzed enyne cyclization?
A1: The desired cyclized product can be accompanied by several types of side products, the formation of which is highly dependent on the substrate, catalyst, and reaction conditions. Common side products include:
-
Skeletal rearrangement products: These arise from single or double cleavage of the initial bicyclic intermediate, leading to various diene isomers.[1][2]
-
Ring-expanded products: Formation of larger rings can occur, particularly with certain substitution patterns on the enyne.[3]
-
Products of intermolecular reactions: The reactive gold carbene intermediate can be trapped by other nucleophiles present in the reaction mixture, including other enyne molecules or solvents.[4]
-
Hydration or alkoxylation products: In the presence of water or alcohol, the alkyne can undergo hydration or alkoxylation as a competing reaction.[3]
-
Unidentified polymers: Under certain conditions, especially at higher temperatures or with prolonged reaction times, the desired product or reactive intermediates can polymerize.[5]
Q2: How does the choice of the gold catalyst and ligand influence side product formation?
A2: The catalyst and its associated ligand play a crucial role in determining the selectivity of the reaction.[3][6]
-
Ligand Steric Bulk: Bulky ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or JohnPhos ((2-Biphenyl)di-tert-butylphosphine), can influence the stereochemical outcome and prevent intermolecular side reactions by creating a sterically hindered environment around the gold center.[7]
-
Ligand Electronic Properties: The electron-donating ability of the ligand affects the electrophilicity of the gold center. More electron-rich ligands can stabilize the catalytic species and, in some cases, favor specific reaction pathways over others.[7] N-heterocyclic carbene (NHC) ligands are known to modulate the reactivity, selectivity, and stability of gold centers.[3][6]
-
Counter-ion: The counter-ion of the cationic gold catalyst (e.g., SbF₆⁻, NTf₂⁻) can also influence the reactivity and selectivity of the cyclization.
Q3: What is the effect of temperature on the selectivity of the reaction?
A3: Temperature is a critical parameter for controlling selectivity. In some systems, different products can be selectively synthesized by controlling the reaction temperature.[8][9] For instance, a reaction might yield one cycloisomer at a lower temperature, while a higher temperature might favor a skeletal rearrangement to a different product.[7][8][9] It is often beneficial to start optimizing reactions at lower temperatures to minimize side product formation.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of skeletal rearrangement products instead of the desired bicyclic compound.
| Possible Cause | Troubleshooting Suggestion |
| Reaction Temperature is too high. | Lower the reaction temperature. Some rearrangements are energetically favored at higher temperatures.[8][9] |
| Inappropriate Ligand. | Use a more sterically demanding or electron-rich ligand to disfavor the rearrangement pathway.[7] |
| Substrate Structure. | Certain substitution patterns on the enyne can predispose it to rearrangement. Consider modifying the substrate if possible. Electron-rich substituents on the alkene can influence the rearrangement pathway.[2] |
| Solvent Effects. | The polarity of the solvent can influence the stability of intermediates. Screen different solvents to find the optimal conditions for the desired product.[6] |
Problem 2: I am observing significant amounts of alkyne hydration or alkoxylation byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Presence of water or alcohol in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. The use of molecular sieves can also be beneficial. |
| Catalyst Choice. | Some gold catalysts are more prone to promoting nucleophilic attack by water or alcohols. Gold(I) phosphine (B1218219) complexes, for example, have been noted to lead to side reactions like alkyne hydration.[3] Consider switching to a different catalyst system, for instance, one with a more robust NHC ligand. |
Problem 3: The reaction is messy, and I am getting a lot of unidentifiable polymer.
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature. | As with skeletal rearrangements, high temperatures can lead to product decomposition and polymerization.[5] Run the reaction at a lower temperature. |
| Prolonged Reaction Time. | The desired product may be unstable under the reaction conditions over long periods. Monitor the reaction by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| High Catalyst Loading. | A high concentration of the active catalyst can sometimes lead to undesired side reactions and polymerization. Try reducing the catalyst loading. |
Data Presentation
Table 1: Effect of Catalyst and Temperature on the Cycloisomerization of 1,5-Enynes
| Entry | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 1 | [PPh₃AuCl]/AgSbF₆ | 0 | 1,4-Cyclohexadiene | 82 (NMR) | [7] |
| 2 | [JohnPhosAu(MeCN)]SbF₆ | 0 | 1,4-Cyclohexadiene | 92 | [7] |
| 3 | IPrAuNTf₂ | -30 | Tricyclic Cyclobutene | High | [7] |
| 4 | [JohnPhosAu(MeCN)]SbF₆ | 0 | Biscyclopropane | - | [8][9] |
| 5 | [JohnPhosAu(MeCN)]SbF₆ | Higher Temp. | 1,3-Cyclohexadiene | - | [8][9] |
Table 2: Influence of Ligand on the Asymmetric Cyclization of a 1,6-Enyne
| Entry | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Chiral NHC-Au(I) Complex 17 | Cycloadduct 19 | - | 44 | [6] |
| 2 | Chiral NHC-Au(I) Complex 18 | Cycloadduct 20 | - | 78 | [6] |
| 3 | NHC-Au(I) Complex 21 | Methoxycyclized Adduct 22 | 97 | 77 | [6] |
Experimental Protocols
General Procedure for Gold-Catalyzed Enyne Cyclization:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the gold(I) chloride precursor (e.g., IPrAuCl, JohnPhosAuCl) in a dry, degassed solvent (e.g., dichloromethane, toluene).
-
Add the silver salt co-catalyst (e.g., AgSbF₆, AgNTf₂) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the silver chloride. The resulting solution contains the active catalyst.
-
-
Reaction Setup:
-
To a separate flame-dried Schlenk tube under an inert atmosphere, add the enyne substrate.
-
Dissolve the substrate in the appropriate anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C, -30 °C) using an appropriate cooling bath.
-
Add the freshly prepared catalyst solution dropwise to the substrate solution with stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the starting material is consumed, quench the reaction by adding a small amount of a suitable quenching agent (e.g., triethylamine, a short silica (B1680970) gel plug).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to isolate the desired cyclized product.
-
Visualizations
Caption: General reaction pathway for gold-catalyzed enyne cyclization.
Caption: Troubleshooting workflow for minimizing side products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 7. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperat ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00058D [pubs.rsc.org]
- 8. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperature effects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chloro(tri-tert-butylphosphine)gold(I) Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for catalysis using Chloro(tri-tert-butylphosphine)gold(I), (t-Bu₃P)AuCl. The information is presented in a question-and-answer format to directly address common challenges and inquiries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Chloro(tri-tert-butylphosphine)gold(I) and what are its primary applications in catalysis?
A1: Chloro(tri-tert-butylphosphine)gold(I) is a stable, air- and moisture-tolerant gold(I) precatalyst. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand enhances the catalytic activity of the gold center.[1][2] Its primary applications lie in the catalytic activation of alkynes and allenes for various organic transformations, including cycloisomerizations, hydroarylations, and hydroaminations, leading to the formation of complex molecular architectures.
Q2: How is the active catalytic species generated from the Chloro(tri-tert-butylphosphine)gold(I) precatalyst?
A2: The active cationic gold(I) catalyst, [(t-Bu₃P)Au]⁺, is typically generated in situ from the neutral chloride precatalyst, (t-Bu₃P)AuCl. This is achieved by abstracting the chloride ligand using a silver salt with a non-coordinating counteranion, such as silver hexafluoroantimonate (AgSbF₆) or silver tetrafluoroborate (B81430) (AgBF₄).[3][4] The choice of the silver salt and its counteranion can significantly influence the reaction outcome.[3][5]
Q3: What are the key reaction parameters to consider when optimizing a reaction catalyzed by Chloro(tri-tert-butylphosphine)gold(I)?
A3: Several parameters are crucial for optimizing these reactions:
-
Catalyst Loading: Typically, catalyst loading ranges from 0.5 to 5 mol%. Higher loadings can increase reaction rates but also costs.[1][6]
-
Solvent: The choice of solvent is critical and can influence catalyst solubility, substrate reactivity, and the stability of intermediates. Common solvents include dichloromethane (B109758) (DCM), dichloroethane (DCE), toluene, and acetonitrile.[4][7]
-
Temperature: Reactions are often run at temperatures ranging from room temperature to elevated temperatures (e.g., 50-80 °C). Temperature can affect reaction rates and selectivity.[8]
-
Silver Salt Activator: The nature of the counteranion from the silver salt (e.g., SbF₆⁻, BF₄⁻, OTf⁻) can impact the electrophilicity of the active gold catalyst and, consequently, the reaction's efficiency and selectivity.[5]
-
Substrate Purity: The presence of impurities in the substrate or solvent can poison the catalyst and lead to lower yields or catalyst decomposition.
Q4: What are the common signs of catalyst decomposition?
A4: A common decomposition pathway for gold(I) catalysts is the formation of gold(0) nanoparticles, which are catalytically inactive for the desired transformation. This is often indicated by a color change in the reaction mixture, typically to purple, black, or a colloidal suspension.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The active cationic species has not been generated effectively. 2. Catalyst Poisoning: Impurities in the substrate or solvent are deactivating the catalyst. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. | 1. Ensure the use of a suitable silver salt activator (e.g., AgSbF₆). Check the quality and age of the silver salt. Consider pre-stirring the (t-Bu₃P)AuCl and silver salt in the solvent for a short period before adding the substrate. 2. Purify the substrate and ensure the use of dry, degassed solvents. 3. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol% and then to 5 mol%). |
| Formation of Side Products / Low Selectivity | 1. Incorrect Reaction Temperature: The temperature may be too high, leading to decomposition or undesired reaction pathways. 2. Inappropriate Solvent: The solvent may not be optimal for the desired reaction pathway. 3. "Silver Effect": The silver salt itself or its byproducts may be influencing the reaction outcome. | 1. Try running the reaction at a lower temperature. 2. Screen a range of solvents with different polarities (e.g., DCM, DCE, toluene, acetonitrile). 3. Minimize the amount of silver salt used or switch to a different silver salt with a more "innocent" counteranion. In some cases, pre-forming the active catalyst and filtering off the AgCl precipitate can be beneficial. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The active catalyst is not stable under the reaction conditions over the entire reaction time. 2. Product Inhibition: The product of the reaction may be coordinating to the gold catalyst and inhibiting its activity. | 1. Try a lower reaction temperature or a more sterically hindered phosphine (B1218219) ligand if available. Adding the substrate slowly to the activated catalyst solution can sometimes help. 2. This can be difficult to overcome. Try using a higher catalyst loading or a different catalyst system. |
| Irreproducible Results | 1. Variability in Reagent Quality: Inconsistent purity of substrates, solvents, or the gold precatalyst. 2. Atmosphere Control: Inconsistent exclusion of air or moisture. | 1. Use reagents from a reliable source and purify them if necessary. 2. Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Data Presentation: Optimization of a Gold-Catalyzed Intramolecular Hydroarylation
The following table summarizes the optimization of reaction conditions for the intramolecular hydroarylation of a model alkyne substrate using the (t-Bu₃P)AuCl/AgSbF₆ catalytic system.
| Entry | (t-Bu₃P)AuCl (mol%) | AgSbF₆ (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2 | 2 | DCM | 25 | 12 | 85 | 75 |
| 2 | 2 | 2 | Toluene | 25 | 12 | 60 | 52 |
| 3 | 2 | 2 | Acetonitrile | 25 | 12 | 45 | 38 |
| 4 | 2 | 2 | DCE | 25 | 12 | 90 | 82 |
| 5 | 2 | 2 | DCE | 0 | 24 | 50 | 45 |
| 6 | 2 | 2 | DCE | 50 | 6 | >95 | 91 |
| 7 | 1 | 1 | DCE | 50 | 12 | 80 | 72 |
| 8 | 5 | 5 | DCE | 50 | 4 | >95 | 93 |
| 9 | 2 | 4 | DCE | 50 | 6 | >95 | 92 |
Note: This data is representative and compiled from typical results seen in gold-catalyzed hydroarylation reactions. Actual results may vary depending on the specific substrate.
Experimental Protocols
1. General Procedure for In-Situ Catalyst Activation and Hydroarylation
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added Chloro(tri-tert-butylphosphine)gold(I) (e.g., 0.005 mmol, 2 mol%) and silver hexafluoroantimonate (AgSbF₆) (e.g., 0.005 mmol, 2 mol%). The tube is sealed, and anhydrous, degassed solvent (e.g., DCE, 2.5 mL) is added via syringe. The resulting mixture is stirred at room temperature for 15-30 minutes in the dark to allow for the precipitation of silver chloride (AgCl). The alkyne substrate (0.25 mmol) is then added, and the reaction mixture is heated to the desired temperature (e.g., 50 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, and the mixture is filtered through a short pad of silica (B1680970) gel or Celite to remove the precipitated AgCl and the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.
2. Protocol for Pre-formation of the Cationic Catalyst
In a flame-dried Schlenk tube under an inert atmosphere, Chloro(tri-tert-butylphosphine)gold(I) (0.01 mmol) and AgSbF₆ (0.01 mmol) are dissolved in anhydrous DCM (2 mL). The mixture is stirred at room temperature for 30 minutes in the dark. The resulting suspension containing precipitated AgCl is then filtered through a syringe filter directly into another flame-dried Schlenk tube containing the alkyne substrate (0.5 mmol) dissolved in the reaction solvent (e.g., DCE, 3 mL). The reaction is then allowed to proceed as described in the general procedure.
Mandatory Visualizations
Caption: Workflow for the in-situ activation of the gold precatalyst.
Caption: General catalytic cycle for gold(I)-catalyzed hydroarylation of alkynes.
References
- 1. Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gessnergroup.com [gessnergroup.com]
- 3. tdx.cat [tdx.cat]
- 4. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Effect of solvent polarity on the efficiency of Chloro(tri-tert-butylphosphine)gold(I)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Chloro(tri-tert-butylphosphine)gold(I) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Chloro(tri-tert-butylphosphine)gold(I) and what are its primary applications?
Chloro(tri-tert-butylphosphine)gold(I) is a robust, air- and thermally-stable gold(I) catalyst.[1] Its primary applications are in organic synthesis, particularly in catalyzing carbon-carbon and carbon-heteroatom bond formations.[1] It is widely used in reactions such as the cycloisomerization of enynes and the hydration of alkynes. The bulky and electron-rich tri-tert-butylphosphine (B79228) ligand enhances the catalyst's stability and reactivity.
Q2: How does solvent polarity generally affect gold(I)-catalyzed reactions?
Solvent polarity can significantly influence the efficiency and outcome of gold(I)-catalyzed reactions. The effect is often reaction-dependent. In some gold(I)-catalyzed cyclization reactions, non-polar aromatic solvents have been shown to provide higher enantioselectivity. The solvent can impact the nature of the gold intermediate during the reaction. In nucleophilic additions to alkynes, the reaction outcome can be strongly reliant on solvent polarity, among other factors.[2][3]
Q3: What is the active catalytic species derived from Chloro(tri-tert-butylphosphine)gold(I)?
Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst. The active catalytic species is typically a cationic gold(I) complex, which is generated in situ by abstracting the chloride ligand with a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆). This generates a highly electrophilic gold center that can activate unsaturated bonds like alkynes and alkenes for nucleophilic attack.
Q4: What are the typical storage conditions for Chloro(tri-tert-butylphosphine)gold(I)?
To ensure its longevity and catalytic activity, Chloro(tri-tert-butylphosphine)gold(I) should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction does not proceed, or the conversion of the starting material is very low.
-
TLC or GC-MS analysis shows predominantly unreacted starting materials.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Use a fresh batch of the catalyst. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |
| Incomplete Activation | If using a silver salt activator, ensure it is of high purity and added in the correct stoichiometric ratio. Consider using a different silver salt. |
| Poor Solubility | The catalyst or substrate may not be sufficiently soluble in the chosen solvent. Try a different solvent or a solvent mixture. |
| Presence of Inhibitors | Impurities in the substrate or solvent (e.g., water, amines, thiols) can poison the catalyst. Ensure all reagents and solvents are pure and dry. |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate.
-
GC-MS or NMR analysis indicates the presence of unexpected compounds.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can lead to decomposition of the product or catalyst, or promote side reactions. Try running the reaction at a lower temperature. |
| Incorrect Solvent Polarity | The solvent may be favoring an undesired reaction pathway. Screen a range of solvents with varying polarities (see Data Presentation section). |
| Protodeauration of Intermediates | In some reactions, premature protonolysis of the gold-carbon bond can lead to byproducts. The choice of solvent and the presence of acidic or basic additives can influence this. |
| Ligand Dissociation/Decomposition | At elevated temperatures, the phosphine (B1218219) ligand may dissociate, leading to less selective catalytic species. |
Data Presentation
The efficiency of gold(I)-phosphine catalysts is markedly influenced by the solvent. The following table summarizes the effect of solvent polarity on the observed reaction rate constant (kobs) for the intramolecular hydroamination of a protected 2,2-diphenylpent-4-en-1-amine, a reaction catalyzed by a structurally similar gold(I)-phosphine complex, [(JPhos)Au(NCMe)]SbF₆.
| Solvent | Dielectric Constant (ε) | Polarity Index | Observed Rate Constant (kobs x 104 s-1) |
| Dichloromethane (DCM) | 9.1 | 3.1 | 1.1 ± 0.1 |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | 2.5 ± 0.1 |
| Toluene | 2.4 | 2.4 | 4.0 ± 0.2 |
| Acetonitrile (MeCN) | 37.5 | 5.8 | 4.1 ± 0.2 |
| Methanol (MeOH) | 32.7 | 5.1 | 4.3 ± 0.2 |
Data adapted from a study on a closely related gold(I)-phosphine catalyst. The trends are expected to be informative for reactions catalyzed by Chloro(tri-tert-butylphosphine)gold(I).
Experimental Protocols
A representative experimental protocol for a gold(I)-catalyzed intramolecular hydroamination is provided below. This serves as a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (e.g., protected 2,2-diphenylpent-4-en-1-amine)
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver Triflate (AgOTf)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the substrate (1.0 equiv).
-
Add the desired anhydrous solvent.
-
In a separate vial, dissolve Chloro(tri-tert-butylphosphine)gold(I) (0.05 equiv) and Silver Triflate (0.05 equiv) in the reaction solvent.
-
Stir the catalyst/activator mixture for 5-10 minutes at room temperature.
-
Add the activated catalyst solution to the reaction vessel containing the substrate.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., by filtering through a short pad of silica (B1680970) gel).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a gold-catalyzed reaction.
References
How to prevent the formation of inactive gold(0) nanoparticles in catalysis
Welcome to the technical support center for gold nanoparticle catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of inactive gold(0) nanoparticles in their catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons my gold catalyst is losing activity?
A1: The deactivation of gold catalysts typically stems from several key factors:
-
Aggregation and Sintering: Small, highly active gold nanoparticles can migrate and coalesce into larger, less active particles. This is a common issue, especially at elevated temperatures or in liquid-phase reactions.[1][2]
-
Changes in Gold's Oxidation State: The catalytic activity of gold is highly dependent on its electronic state. The most active sites are often considered to be singly charged gold ions (Au+), while metallic gold (Au0) and trivalent gold ions (Au3+) can be less active or inactive for certain reactions.[3] Deactivation can occur if the optimal oxidation state is not maintained during the reaction.[3]
-
Poisoning of Active Sites: Molecules present in the reaction mixture can strongly adsorb to the active sites on the gold nanoparticles, blocking access for the reactants.[4] For example, carbonaceous deposits can form on the catalyst surface, leading to deactivation.[1]
-
Leaching: Gold species can detach from the support material and dissolve into the reaction medium, leading to a loss of active catalytic sites.
Q2: How does the choice of support material affect the stability of gold nanoparticles?
A2: The support material plays a critical role in stabilizing gold nanoparticles and influencing their catalytic activity.[5][6][7] Key considerations include:
-
Strong Metal-Support Interaction (SMSI): This term describes the electronic and chemical interactions between the gold nanoparticles and the support.[5][6] A strong SMSI can anchor the nanoparticles, preventing their migration and aggregation.[5]
-
Reducible vs. Irreducible Supports: Reducible supports like titania (TiO2) and ceria (CeO2) can actively participate in the catalytic cycle and often lead to higher activity.[8] Irreducible supports such as silica (B1680970) (SiO2) and alumina (B75360) (Al2O3) are generally more inert but can offer greater thermal stability.[1][7]
-
Porous Structures: Mesoporous materials, like certain types of silica or zeolites, can physically encapsulate gold nanoparticles within their pores.[5][6] This geometric confinement effectively prevents the nanoparticles from aggregating.[6]
Q3: What is the role of stabilizing ligands, and how do I choose the right one?
A3: Stabilizing ligands are molecules that bind to the surface of gold nanoparticles, preventing them from coming into direct contact and aggregating.[9][10] Common stabilizers include polymers like polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA), as well as N-heterocyclic carbenes (NHCs).[5][10]
When choosing a ligand, there is often a trade-off between stability and activity. A tightly bound ligand can provide excellent stability but may also block the active sites on the gold surface, reducing catalytic activity.[5][9] The ideal ligand should provide sufficient stability to prevent aggregation while still allowing reactants to access the catalytic sites. The choice of ligand can also influence the electronic properties of the gold nanoparticles.
Q4: Can I regenerate a deactivated gold catalyst?
A4: In some cases, yes. The ability to regenerate a deactivated gold catalyst depends on the cause of deactivation.
-
If deactivation is due to the growth of gold nanoparticles, an oxidative treatment at elevated temperatures (e.g., with O2 at 400 °C) can sometimes redisperse the large particles back into smaller, more active ones.[11][12]
-
If the catalyst has been poisoned, for instance by carbon deposits, a calcination step might burn off the poisoning species and restore activity.
-
For catalysts deactivated by potassium poisoning, washing with water has been shown to be effective in removing the accumulated potassium and recovering the catalyst's activity.[13]
Troubleshooting Guides
Issue: Rapid loss of catalytic activity during the reaction.
This is a common problem that can often be attributed to the aggregation of gold nanoparticles.
Troubleshooting Steps:
-
Characterize the Used Catalyst: After the reaction, carefully recover the catalyst and analyze it using techniques like Transmission Electron Microscopy (TEM) to check for changes in nanoparticle size and distribution. Compare this with the characterization of the fresh catalyst. An increase in the average particle size is a strong indicator of aggregation.
-
Review Your Reaction Conditions:
-
Temperature: High temperatures can accelerate nanoparticle migration and sintering.[1] Consider if it's possible to run the reaction at a lower temperature.
-
pH: The pH of the reaction medium can affect the surface charge of the nanoparticles and the support, influencing their stability.[14] Ensure the pH is within a range that promotes stability.
-
-
Evaluate the Catalyst Support:
-
Consider Using a Stabilizing Ligand: If not already in use, introducing a stabilizing ligand can be a very effective way to prevent aggregation.[15][16] Polymers like PVP have been shown to be effective.[10]
Data Presentation
Table 1: Influence of Support Material on Gold Nanoparticle Stability and Activity
| Support Material | Typical Au Particle Size (nm) | Stability | Activity for CO Oxidation | Key Feature |
| TiO₂ (Titania) | 2-5 | Moderate | High | Reducible support, strong metal-support interaction.[8] |
| CeO₂ (Ceria) | 2-5 | Moderate | Very High | Reducible support, high oxygen storage capacity.[8] |
| SiO₂ (Silica) | 3-10 | High | Lower | Irreducible support, high thermal stability.[1] |
| Al₂O₃ (Alumina) | 3-8 | High | Moderate | Irreducible support, good thermal stability.[1] |
| Mesoporous Silica | < 5 | Very High | Moderate | Geometric confinement of nanoparticles.[6] |
Table 2: Comparison of Common Stabilizing Ligands
| Stabilizing Ligand | Stabilization Mechanism | Impact on Activity | Recyclability |
| Citrate | Electrostatic repulsion | Minimal blocking | Moderate |
| PVA (Polyvinyl alcohol) | Steric hindrance | Can block some active sites | Good |
| PVP (Polyvinyl pyrrolidone) | Steric hindrance | Can block some active sites | Excellent[10] |
| NHCs (N-heterocyclic carbenes) | Strong covalent bond | Can significantly block active sites | Excellent[15][16] |
Experimental Protocols
Protocol 1: Synthesis of Supported Gold Nanoparticles via Deposition-Precipitation (DP)
This method is widely used for preparing highly active supported gold catalysts.[5][6][17]
Materials:
-
HAuCl₄ (chloroauric acid) solution
-
Support material (e.g., TiO₂, SiO₂)
-
Deionized water
-
Base solution (e.g., NaOH or urea)
Procedure:
-
Suspend the desired amount of support material in deionized water in a beaker with vigorous stirring.
-
Heat the suspension to the desired temperature (typically 60-80 °C).
-
Add the HAuCl₄ solution to the suspension.
-
Slowly add the base solution dropwise to adjust the pH to the optimal range for deposition (typically pH 7-9).[18]
-
Age the mixture at the set temperature for a specified time (e.g., 1-2 hours) with continuous stirring to allow for the precipitation of the gold precursor onto the support.
-
After aging, filter the solid catalyst and wash it thoroughly with deionized water to remove any residual ions.
-
Dry the catalyst in an oven (e.g., at 100-120 °C).
-
Calcine the dried catalyst in air at a specific temperature (e.g., 200-400 °C) to decompose the gold precursor and form metallic gold nanoparticles. The calcination temperature is crucial as high temperatures can lead to particle growth.[18]
Protocol 2: Testing Catalytic Activity for a Model Reaction (e.g., 4-Nitrophenol (B140041) Reduction)
This is a common benchmark reaction to evaluate the catalytic activity of gold nanoparticles.[9]
Materials:
-
4-nitrophenol solution
-
Sodium borohydride (B1222165) (NaBH₄) solution (freshly prepared)
-
Gold catalyst
-
UV-Vis spectrophotometer
Procedure:
-
In a quartz cuvette, mix a known volume of the 4-nitrophenol solution with a known volume of the freshly prepared NaBH₄ solution.
-
Record the initial UV-Vis spectrum. You should see a characteristic absorption peak for the 4-nitrophenolate (B89219) ion.
-
Add a small, known amount of the gold catalyst to the cuvette and immediately start recording UV-Vis spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the 4-nitrophenolate peak and the appearance of a new peak corresponding to the product, 4-aminophenol.
-
The reaction is complete when the characteristic peak of the reactant has disappeared.
-
The rate of the reaction can be calculated by plotting the natural log of the absorbance (or concentration) of 4-nitrophenol versus time. The slope of this line will give the apparent rate constant (k_app).
Visualizations
Caption: Troubleshooting workflow for identifying the cause of gold catalyst deactivation.
Caption: Mechanisms of gold nanoparticle stabilization versus aggregation.
Caption: Workflow for developing a stable gold nanoparticle catalyst.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Activation and Deactivation of Gold/Ceria-Zirconia in the Low-Temperature Water-Gas Shift Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of the Support in Gold-Containing Nanoparticles as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [ask.orkg.org]
- 8. Recent Advances in Design of Gold-Based Catalysts for H2 Clean-Up Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversible Growth of Gold Nanoparticles in the Low-Temperature Water–Gas Shift Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. nanohybrids.net [nanohybrids.net]
- 15. digital.csic.es [digital.csic.es]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cationic Gold(I) Catalysis & Counterion Effects
Welcome to the technical support center for cationic gold(I) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where the reactivity of a cationic gold(I) catalyst is suboptimal. The following guides and FAQs focus specifically on the critical, and often underestimated, influence of the counterion on reaction outcomes.
FAQs and Troubleshooting Guides
Issue 1: My gold-catalyzed reaction is sluggish, stalls, or fails to initiate.
Q1: My reaction isn't working. I've confirmed the ligand and gold source are correct. Could the counterion be the problem?
A1: Absolutely. The counterion is a pivotal component of the active catalytic species and directly influences its reactivity.[1][2] In solvents with low dielectric constants (like dichloromethane (B109758) or toluene), the gold cation and the counterion exist as a tight ion pair.[3][4] The nature of this interaction can dramatically affect the catalyst's performance. A counterion that is too coordinating can bind strongly to the gold center, preventing the substrate from coordinating and thereby shutting down the catalytic cycle.[3][4]
Troubleshooting Steps:
-
Evaluate Counterion Coordinating Ability: If you are using a counterion with known coordinating ability (e.g., triflate, OTf⁻), it might be binding too strongly.
-
Switch to a More Weakly Coordinating Anion (WCA): Consider switching to a bulkier, more charge-delocalized, and less coordinating anion like hexafluoroantimonate (SbF₆⁻) or tetra(pentafluorophenyl)borate (BArF'₄⁻). These WCAs interact more weakly with the gold center, rendering it more electrophilic and available for substrate activation.
-
Check Your Silver Salt Activator: The most common method for generating cationic gold catalysts in situ is by abstracting a chloride from a pre-catalyst (e.g., L-Au-Cl) with a silver salt (AgX). The anion (X⁻) from the silver salt becomes the counterion for your active catalyst. Ensure your silver salt is of high purity and is fully dissolved. An excess of silver salt can sometimes have adverse effects on reactivity.
Issue 2: My reaction gives a mixture of products or the wrong regio/chemoselectivity.
Q2: I'm getting a different product isomer than expected. How can the counterion influence the reaction pathway?
A2: The counterion can steer the selectivity of a reaction by participating directly in the mechanism, often by acting as a proton shuttle or a hydrogen bond acceptor.[5][6] This is especially true for more basic or nucleophilic counterions.
-
Case Study: Pyrrole Synthesis from Alkynyl Aziridines: In a gold-catalyzed synthesis of pyrroles, using PPh₃AuOTs (tosylate counterion) led exclusively to 2,5-substituted pyrroles.[7] In contrast, switching the counterion to triflate (OTf⁻) favored the formation of 2,4-substituted pyrroles.[7]
-
Mechanistic Rationale: The more basic tosylate anion is thought to facilitate a specific proton transfer step, leading to one isomer.[7][8][9] The less basic triflate anion does not assist in this pathway, allowing an alternative 1,2-aryl shift to occur, which leads to the other isomer.[6][7]
Troubleshooting Steps:
-
Analyze the Mechanism: Consider the key steps in your proposed catalytic cycle, especially those involving proton transfer or the development of positive charge.
-
Modulate Counterion Basicity: If a proton transfer is a key step, a more basic counterion (like OTs⁻) might facilitate it.[8][9] If you want to suppress this step, a less basic counterion (like SbF₆⁻) is a better choice.[8][9]
-
Consult Quantitative Data: The choice of counterion is not empirical. Researchers have developed scales to quantify the "gold affinity" and "hydrogen bond basicity" of various counterions to help predict their effects.[6]
Table 1: Influence of Counterion on Selectivity in Pyrrole Synthesis [6][7]
| Catalyst | Counterion (X⁻) | Key Property | Product Ratio (2,5-isomer : 2,4-isomer) |
|---|---|---|---|
| PPh₃AuX | OTs⁻ | More Basic | >99 : <1 |
| PPh₃AuX | OTf⁻ | Less Basic | 10 : 90 |
Issue 3: I'm observing catalyst decomposition or low turnover numbers (TON).
Q3: My reaction starts well but then dies. Can the counterion affect the stability of my gold catalyst?
A3: Yes, the counterion plays a significant role in the overall stability of the cationic gold complex.[4] While a very weakly coordinating anion is needed for high reactivity, it can also lead to an overly reactive, "naked" gold cation that is more prone to decomposition pathways.
Troubleshooting Steps:
-
Find the "Sweet Spot": The ideal counterion strikes a balance. It must be weakly coordinating enough to allow substrate binding but also able to stabilize the cationic gold center to prevent off-cycle decomposition.
-
Consider Solvent Effects: The stability provided by the counterion is linked to the solvent. In highly polar, coordinating solvents, the catalyst may exist as a solvent-separated ion pair, diminishing the counterion's direct effect.[3][4] In non-polar solvents, the counterion's role as a stabilizing agent is magnified.[3]
-
Re-evaluate Ligand/Counterion Combination: The stability of the catalyst is a synergistic effect of both the ligand and the counterion.[10] A very electron-donating ligand might allow for the use of a more weakly coordinating anion without sacrificing stability. Conversely, a less donating ligand may require a more coordinating anion to temper the catalyst's reactivity and prevent decomposition.
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Screening of Cationic Gold(I) Catalysts
This protocol describes a general method for screening different counterions in a model gold-catalyzed reaction, such as the cycloisomerization of an enyne.
Materials:
-
Gold(I) pre-catalyst (e.g., JohnPhosAuCl, PPh₃AuCl)
-
Silver salts with various counterions (e.g., AgSbF₆, AgOTf, AgOTs)
-
Substrate (e.g., a 1,6-enyne)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware, rigorously dried
Procedure:
-
Preparation of the Catalyst Stock Solution:
-
In an inert atmosphere, weigh the gold(I) pre-catalyst (e.g., JohnPhosAuCl, 5 mol%) and the corresponding silver salt (5 mol%) into a clean, dry vial.
-
Add half of the total volume of anhydrous solvent.
-
Stir the suspension vigorously at room temperature for 30-60 minutes to ensure complete chloride abstraction. The formation of a white precipitate (AgCl) will be observed.
-
-
Isolation of the Active Catalyst:
-
Centrifuge the suspension to pellet the insoluble AgCl.
-
Carefully decant the supernatant, which contains the active cationic gold catalyst [LAu]⁺[X]⁻, into a new, dry reaction vessel. This step is crucial to remove silver salts that can interfere with the reaction.
-
-
Reaction Initiation:
-
Dissolve the substrate (1.0 equiv) in the remaining volume of anhydrous solvent.
-
Add the substrate solution to the activated catalyst solution.
-
Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or NMR spectroscopy.
-
-
Screening:
-
Repeat steps 1-3 in parallel for each silver salt (AgX) you wish to screen, keeping all other parameters (concentration, temperature, ligand) constant. This will allow for a direct comparison of the counterions' effects on reaction rate, yield, and selectivity.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Impact of counteranions on N-heterocyclic carbene gold(i)-catalyzed cyclization of propargylic amide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Counterion Effects in a Gold-Catalyzed Synthesis of Pyrroles from Alkynyl Aziridines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Improving catalyst turnover number for Chloro(tri-tert-butylphosphine)gold(I)
Welcome to the technical support center for Chloro(tri-tert-butylphosphine)gold(I). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this catalyst.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with Chloro(tri-tert-butylphosphine)gold(I).
Guide 1: Low or No Catalytic Activity
If you are observing low or no conversion of your starting material, follow these steps to identify the root cause.
Step 1: Verify Catalyst Activation
The neutral gold(I) chloride complex is often a precatalyst that requires activation to a cationic species.
-
Question: Is the active cationic gold(I) species being generated?
-
Methodology: The most common method for activation is halide abstraction using a silver salt (e.g., AgSbF₆, AgOTf). Ensure the silver salt is of high purity and added in the correct stoichiometric amount (typically 1 equivalent with respect to the gold precatalyst). The reaction should be shielded from light, as silver salts can be light-sensitive. The formation of a precipitate (AgCl) is an indicator of successful activation.
-
Troubleshooting:
-
If no precipitate forms, your silver salt may be inactive. Use a fresh bottle or a different silver salt.
-
Consider alternative activators if silver salts are incompatible with your substrate.
-
Step 2: Assess Reaction Conditions
The reaction environment can significantly impact catalyst performance.
-
Question: Are the reaction solvent and temperature optimal?
-
Methodology: Gold-catalyzed reactions are sensitive to the solvent. Non-coordinating solvents are generally preferred. Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can poison the catalyst. Temperature can also be a critical factor. Some reactions require heating to proceed at a reasonable rate, while others may show catalyst decomposition at elevated temperatures.
-
Troubleshooting:
-
Screen a range of anhydrous, non-coordinating solvents (e.g., Dichloromethane, Toluene, Dioxane).
-
Run the reaction at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and catalyst stability.
-
Step 3: Investigate Potential Catalyst Deactivation
Several pathways can lead to the deactivation of the gold catalyst.
-
Question: Has the catalyst decomposed or formed inactive species?
-
Methodology: Catalyst decomposition can sometimes be visually observed as the formation of gold nanoparticles (a color change to purple or black). This can be caused by impurities, high temperatures, or prolonged reaction times. The bulky tri-tert-butylphosphine (B79228) ligand is designed to enhance stability, but deactivation is still possible.[1]
-
Troubleshooting:
-
Ensure all reagents and solvents are of the highest purity.
-
Lower the reaction temperature or shorten the reaction time.
-
Consider adding the catalyst in portions throughout the reaction to maintain a sufficient concentration of the active species.
-
Protect the reaction from light, as light exposure can promote the degradation of intermediates and the growth of inactive gold clusters.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a silver salt to my reaction?
A1: Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst. The active catalyst is the cationic species [(t-Bu)₃PAu]⁺. The silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf), is used to abstract the chloride anion from the gold complex, generating the active cationic catalyst and an insoluble silver chloride (AgCl) precipitate.[3] The choice of the silver salt determines the counter-anion for the active catalyst, which can influence its reactivity.[4][5]
Q2: My reaction is sluggish. How can I increase the reaction rate?
A2:
-
Increase Temperature: Gently heating the reaction can often increase the rate. However, be mindful of potential catalyst decomposition at higher temperatures.
-
Increase Catalyst Loading: While not always ideal for turnover number, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can improve the reaction rate.
-
Check for Inhibitors: Ensure your substrate and solvent are free from impurities that could act as catalyst poisons (e.g., water, coordinating solvents, or other nucleophiles).
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: The formation of a black or purple precipitate is often indicative of the reduction of Au(I) to Au(0) nanoparticles, which leads to catalyst deactivation. To prevent this:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation/reduction processes.
-
Use High Purity Reagents: Impurities can promote catalyst decomposition.
-
Optimize Temperature: Avoid excessively high temperatures.
-
Protect from Light: Some phosphine-ligated gold complexes can be light-sensitive, leading to the formation of gold clusters.[2] Running the reaction in a flask wrapped in aluminum foil can mitigate this.
Q4: How does the bulky tri-tert-butylphosphine ligand affect the catalysis?
A4: The tri-tert-butylphosphine ligand has significant steric bulk and is strongly electron-donating.[1]
-
Stability: The steric bulk helps to protect the gold center from decomposition and the formation of inactive bridging species.
-
Reactivity: The strong electron-donating nature of the phosphine (B1218219) increases the electron density on the gold center, which can modulate its reactivity in key catalytic steps.[1] The choice of phosphine ligand can have a profound impact on the outcome of the reaction.[6]
Q5: Can I reuse the catalyst?
A5: Homogeneous gold catalysts like Chloro(tri-tert-butylphosphine)gold(I) are generally difficult to recover and reuse from the reaction mixture. The low catalyst loadings and potential for deactivation during the reaction and workup make recycling challenging.
Quantitative Data Summary
The following tables summarize how different parameters can affect the performance of phosphine-ligated gold(I) catalysts.
Table 1: Effect of Silver Salt Additive on Catalyst Performance
| Silver Salt Additive | Counterion (X⁻) | Relative Activity | Comments |
| AgSbF₆ | SbF₆⁻ | High | Weakly coordinating anion, generally leads to a highly active catalyst. |
| AgOTf | OTf⁻ | Moderate-High | Moderately coordinating anion, can sometimes offer a good balance of activity and stability. |
| AgBF₄ | BF₄⁻ | Moderate | Another common weakly coordinating anion. |
| None | - | Very Low/None | Halide abstraction is typically required for catalytic activity. |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Dielectric Constant | Typical Outcome |
| Dichloromethane (DCM) | 9.1 | Often a good choice, non-coordinating. |
| Toluene | 2.4 | Good for non-polar substrates, non-coordinating. |
| Dioxane | 2.2 | Can be effective, but ensure it is peroxide-free. |
| Acetonitrile | 37.5 | Can sometimes act as a competing ligand, potentially inhibiting catalysis. |
| Methanol | 32.7 | Protic solvent, can interfere with the catalyst or participate in the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Cyclization
This protocol provides a general starting point for a reaction using Chloro(tri-tert-butylphosphine)gold(I).
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (to make a 0.1 M solution).
-
Catalyst Addition: In a separate vial, weigh Chloro(tri-tert-butylphosphine)gold(I) (0.02 equiv, 2 mol%) and the silver salt activator (e.g., AgSbF₆, 0.02 equiv, 2 mol%).
-
Catalyst Solution: Dissolve the catalyst and activator in a small amount of the reaction solvent. A precipitate of AgCl should form.
-
Reaction Initiation: Add the catalyst solution to the substrate solution via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 40 °C). Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and filter through a short pad of Celite to remove the AgCl precipitate and any decomposed gold. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. Chloro(tri-tert-butylphosphine)gold(I) Catalyst [benchchem.com]
- 2. Light Exposure Promotes Degradation of Intermediates and Growth of Phosphine-Ligated Gold Clusters | Journal Article | PNNL [pnnl.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Substrate Inhibition in Reactions Catalyzed by Chloro(tri-tert-butylphosphine)gold(I)
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Chloro(tri-tert-butylphosphine)gold(I) in their synthetic endeavors. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of substrate inhibition, a phenomenon that can adversely affect reaction efficiency, particularly at higher substrate concentrations.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of catalysis with Chloro(tri-tert-butylphosphine)gold(I)?
A1: Substrate inhibition is a kinetic phenomenon where the rate of a chemical reaction decreases as the concentration of the substrate increases beyond an optimal point. In reactions catalyzed by Chloro(tri-tert-butylphosphine)gold(I), instead of the reaction rate continuously increasing with more substrate, it may plateau and then decline. This counterintuitive behavior can lead to lower than expected yields and inefficient reactions, especially when scaling up.
Q2: What are the common indicators of substrate inhibition in my gold-catalyzed reaction?
A2: You may be encountering substrate inhibition if you observe one or more of the following:
-
Decreased Reaction Rate at Higher Concentrations: The reaction proceeds slower when you increase the initial concentration of your starting material.
-
Stalled Reactions: The reaction does not go to completion, leaving a significant amount of starting material even after extended reaction times.
-
Reduced Yields on Scale-Up: A reaction that performs well at a small, analytical scale provides a lower yield when attempted on a larger, preparative scale.
-
Inconsistent Kinetic Profiles: The reaction rate does not follow standard Michaelis-Menten kinetics.
Q3: What are the potential mechanistic causes of substrate inhibition in these reactions?
A3: While the precise mechanism is substrate-dependent, several plausible explanations for substrate inhibition in gold(I) catalysis exist:
-
Formation of Inactive Higher-Order Complexes: At elevated concentrations, two or more substrate molecules may coordinate to the gold(I) center, forming an inactive or significantly less active catalytic species. This prevents the catalyst from engaging in the productive catalytic cycle.
-
Competitive Binding at an Allosteric Site: Similar to enzyme kinetics, the substrate may bind to a secondary, non-catalytic (allosteric) site on the gold complex at high concentrations, inducing a conformational change that reduces its catalytic efficiency.
-
Blockage of Product Release: A second substrate molecule might bind to the catalyst-product complex, thereby inhibiting the release of the product and preventing catalyst turnover.
Troubleshooting Guides
This section provides systematic approaches to diagnose and mitigate substrate inhibition in your experiments.
Guide 1: Diagnosing Substrate Inhibition
Issue: You suspect substrate inhibition is occurring in your reaction.
Solution: Conduct a kinetic analysis by monitoring the initial reaction rate at various substrate concentrations.
Experimental Protocol:
-
Prepare a series of reactions with a fixed concentration of Chloro(tri-tert-butylphosphine)gold(I) and all other reagents.
-
Vary the concentration of the substrate across a wide range (e.g., from low to high molarity).
-
Monitor the formation of the product at early time points for each reaction using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
Plot the initial reaction rate as a function of substrate concentration. A plot showing an initial increase in rate followed by a decrease at higher concentrations is a strong indicator of substrate inhibition.
Guide 2: Mitigating Substrate Inhibition
Issue: You have confirmed substrate inhibition and need to optimize your reaction conditions.
Solution: The primary strategy to overcome substrate inhibition is to maintain a low and constant concentration of the substrate throughout the reaction.
Experimental Protocol: Slow Substrate Addition
-
Set up the reaction with the catalyst, solvent, and all other reagents except for the inhibiting substrate.
-
Dissolve the substrate in a suitable solvent.
-
Using a syringe pump or a dropping funnel, add the substrate solution to the reaction mixture over an extended period (e.g., several hours).
-
Monitor the reaction to confirm improved conversion and yield.
Further Optimization Strategies:
| Strategy | Rationale |
| Adjust Catalyst Loading | Increasing the catalyst concentration may help to maintain a higher proportion of the active catalytic species, though this may have cost implications. |
| Modify Temperature | The stability of the inhibitory substrate-catalyst complex may be temperature-dependent. Exploring a range of temperatures could identify conditions where the productive pathway is favored. |
| Solvent Screening | The choice of solvent can influence the solubility and aggregation of both the catalyst and the substrate, potentially altering the extent of inhibition. |
Quantitative Data Summary
The following table provides a generalized summary of how to present data when comparing different strategies to overcome substrate inhibition. Actual values will be specific to the reaction being studied.
Table 1: Effect of Reaction Conditions on a Hypothetical Gold-Catalyzed Cyclization Exhibiting Substrate Inhibition
| Entry | Substrate Addition | [Substrate] (Initial, M) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| 1 | All at once | 0.5 | 1 | 12 | 45 |
| 2 | All at once | 0.1 | 1 | 12 | 85 |
| 3 | Slow Addition (4 h) | 0.5 | 1 | 12 | 92 |
| 4 | All at once | 0.5 | 2 | 12 | 60 |
Visualizations
Catalytic Cycle and Inhibition Pathway
Caption: Productive catalytic cycle versus a substrate inhibition pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for addressing suspected substrate inhibition.
Regeneration of deactivated Chloro(tri-tert-butylphosphine)gold(I) catalyst
Technical Support Center: Chloro(tri-tert-butylphosphine)gold(I) Catalyst
Welcome to the Technical Support Center for Chloro(tri-tert-butylphosphine)gold(I). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use, troubleshooting, and regeneration of this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by Chloro(tri-tert-butylphosphine)gold(I) is sluggish or has stalled completely. What are the likely causes?
A1: Low or no reactivity is a common issue and can typically be attributed to one of the following factors:
-
Catalyst Poisoning: The active cationic gold(I) species is highly susceptible to deactivation by high-affinity impurities. Trace amounts of halides (Cl⁻, Br⁻, I⁻), bases, or other nucleophilic species like thiols and some amines in your reagents or solvents can irreversibly bind to the gold center, rendering it inactive.[1]
-
Insufficient Catalyst Activation: Chloro(tri-tert-butylphosphine)gold(I) is a precatalyst. It requires an activator, typically a silver salt (e.g., AgSbF₆, AgOTf), to abstract the chloride ligand and generate the catalytically active cationic species [(tBu₃P)Au]⁺. Incomplete chloride abstraction will result in a lower concentration of the active catalyst.
-
Catalyst Decomposition: Although thermally robust, the active catalyst can decompose under certain conditions, often indicated by a color change to purple or black.[2] This signifies the formation of gold(0) nanoparticles, which are generally inactive for the desired transformation. This can be induced by certain substrates or impurities.
-
Low Catalyst Loading: While gold catalysts are very efficient, a minimum effective concentration is often required to overcome the effects of trace inhibitors.[1] If catalyst loading is too low, any present impurities can consume all of the active catalyst.
Q2: My reaction mixture has turned purple/black. What does this mean and can the catalyst be recovered?
A2: A purple or black coloration is a strong indicator of the formation of gold(0) nanoparticles via reduction or disproportionation of the active Au(I) species.[2] This is a common deactivation pathway. While in situ reversal is challenging, it may be possible to recover the gold from the reaction mixture and perform an ex situ regeneration, although this is a complex process (see Experimental Protocols). Preventing decomposition is key; ensure all reagents and solvents are pure and degassed, and run reactions under an inert atmosphere.
Q3: How can I reactivate a catalyst that has been poisoned by impurities?
A3: For deactivation caused by halide or basic impurities, in situ reactivation is often possible by adding a suitable acid activator.[3] These activators act as sacrificial agents, binding to the poisons and liberating the active cationic gold catalyst.[3] Both Brønsted acids (e.g., triflic acid - HOTf) and Lewis acids (e.g., In(OTf)₃) have been shown to be effective.[1][3] The choice of acid can be critical and may depend on the specific reaction (see Troubleshooting Guide).
Q4: What is the role of the silver salt co-catalyst and are there alternatives?
A4: The primary role of the silver salt (e.g., AgSbF₆) is to abstract the chloride from the Chloro(tri-tert-butylphosphine)gold(I) precatalyst to generate the active cationic gold complex. The silver cation precipitates as AgCl, driving the equilibrium towards the active catalyst. However, residual silver ions can sometimes influence the reaction pathway or selectivity.[4] Silver-free activation protocols using acid activators with imidogold precatalysts have been developed as an alternative.
Q5: Can I reuse the catalyst directly from a completed reaction?
A5: Direct reuse is generally not recommended without a regeneration step. The catalyst may be partially deactivated by the end of the reaction due to trace impurities or side reactions. Furthermore, isolating the catalyst from the product mixture can be challenging. If catalyst recovery is desired, a carefully planned workup and regeneration protocol should be developed.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Issue 1: Low or No Product Yield
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Verify Purity: Ensure all solvents are anhydrous and reagents are free from halide or basic impurities. Purification of substrates via filtration through a plug of silica (B1680970) or alumina (B75360) may be necessary.
-
Confirm Activation: Check that the silver salt used for chloride abstraction is of high quality and used in the correct stoichiometric amount (typically 1.0-1.1 equivalents).
-
Review Conditions: Compare your experimental temperature, concentration, and reaction time against a reliable literature procedure. Gold-catalyzed reactions can be sensitive to these parameters.
-
Attempt In Situ Reactivation: If you suspect poisoning, add a small amount of an acid activator. For a reaction at 0.02 M concentration with 0.2 mol% catalyst loading, adding 0.02-0.2 mol% of HOTf or In(OTf)₃ can be effective.[1] A restart of the reaction indicates successful reactivation.
-
Observe for Decomposition: If the solution turns purple or black, the catalyst has likely decomposed to Au(0).[2] At this point, in situ reactivation is unlikely to be effective. The focus should shift to optimizing conditions to prevent decomposition in future runs (e.g., using higher purity reagents, lower temperatures).
Data Presentation
The following tables summarize the impact of common issues and the effect of regeneration strategies on catalyst performance.
Table 1: Impact of Common Impurities on Catalyst Activity
| Impurity Present | Typical Source | Observed Effect on Reaction Rate | Recommended Action |
| Halides (Cl⁻, Br⁻) | Reagents (e.g., from synthesis), Solvents (e.g., CDCl₃) | Significant to complete inhibition | Purify reagents/solvents; Use in situ acid activator |
| Bases (e.g., amines) | Substrates, Additives, Contaminants | Significant inhibition | Purify reagents; Use in situ acid activator |
| Thiols/Thiophenols | Substrates, Reagents | Formation of inactive digold complexes, inhibition | Purify reagents; Avoid thiol-containing substrates if possible |
| Water | Non-anhydrous solvents/reagents | Variable; can promote side reactions or hydrolysis | Use rigorously dried solvents and reagents |
Table 2: Illustrative Comparison of Catalyst Performance
This table provides a conceptual comparison based on typical observations in gold catalysis. Actual values are highly reaction-dependent.
| Catalyst State | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| Fresh Catalyst (High Purity Conditions) | 0.5 | 2 | >95% | ~190 |
| Deactivated Catalyst (Trace Impurities Present) | 0.5 | 24 | <10% | <20 |
| In Situ Reactivated Catalyst (with HOTf) | 0.5 | 3 | >90% | ~180 |
| Ex Situ Regenerated Catalyst (Hypothetical) | 0.5 | 2.5 | >90% | ~180 |
Experimental Protocols
Protocol 1: General Procedure for a Gold-Catalyzed Cycloisomerization
This protocol is a representative example for the cycloisomerization of an enyne, a common application for this catalyst.
-
Preparation: In a nitrogen-filled glovebox, add the enyne substrate (0.5 mmol, 1.0 equiv) to an oven-dried vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dichloromethane, 5 mL).
-
Catalyst Preparation: In a separate vial, dissolve Chloro(tri-tert-butylphosphine)gold(I) (0.0025 mmol, 0.5 mol%) and silver hexafluoroantimonate (AgSbF₆) (0.0025 mmol, 0.5 mol%) in the reaction solvent (1 mL). Stir this mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.
-
Reaction Initiation: Using a filter syringe, add the supernatant containing the active cationic gold catalyst to the substrate solution.
-
Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: In Situ Reactivation of a Poisoned Catalyst
This procedure should be followed if a reaction has stalled due to suspected halide or base poisoning.
-
Confirmation of Stall: Confirm that the reaction has stopped by taking a sample and analyzing via TLC or GC-MS, showing the presence of unreacted starting material and no further product formation over 30-60 minutes.
-
Activator Preparation: Prepare a stock solution of the acid activator (e.g., 0.01 M solution of HOTf in the reaction solvent) in a glovebox.
-
Activator Addition: Under an inert atmosphere, add a substoichiometric amount of the acid activator (e.g., 0.5-1.0 equivalent relative to the gold catalyst) to the stalled reaction mixture.
-
Monitoring: Continue to stir the reaction at the designated temperature and monitor for the consumption of starting material. If the reaction restarts, it is a strong indication that poisoning was the cause of deactivation.
Protocol 3: Hypothetical Ex Situ Regeneration of Decomposed Catalyst (Au(0) Nanoparticles)
This is a plausible, yet hypothetical, protocol for recovering gold from a reaction where decomposition to Au(0) has occurred. It is based on principles of redispersion and removal of poisons. Caution: This procedure involves strong acids and should be performed with extreme care.
-
Isolation of Gold: After the reaction, concentrate the mixture. If the gold nanoparticles are colloidal, they may precipitate upon addition of a less polar solvent. Centrifuge the mixture to isolate the solid material containing Au(0) and the deactivated ligand.
-
Oxidative Dissolution: Suspend the isolated solid in a minimal amount of a strong oxidizing acid mixture, such as aqua regia (3:1 HCl:HNO₃), to dissolve the gold nanoparticles and form HAuCl₄. (Extreme Caution Required) .
-
Removal of Acid: Carefully remove the acid under a stream of nitrogen and gentle heating.
-
Re-formation of Precatalyst: Re-dissolve the resulting gold salt in a suitable solvent like dichloromethane. Add a solution of tri-tert-butylphosphine (B79228) (1.0 equiv) dropwise. The phosphine (B1218219) will coordinate to the gold, and a reducing agent (e.g., sodium borohydride, used cautiously in stoichiometric amounts) may be required to reduce Au(III) back to Au(I) to reform the Chloro(tri-tert-butylphosphine)gold(I) complex.
-
Purification: The regenerated catalyst would need to be purified, for example by recrystallization, and its identity and purity confirmed by ³¹P-NMR, ¹H-NMR, and elemental analysis before reuse.
Mandatory Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for the active gold(I) catalyst.
Regeneration and Reactivation Workflow
Caption: Workflow for the in situ reactivation of a poisoned catalyst.
References
Validation & Comparative
A Comparative Guide to Chloro(tri-tert-butylphosphine)gold(I) and (Ph3P)AuCl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous gold catalysis, the choice of ancillary ligand is paramount to achieving desired reactivity, selectivity, and catalyst stability. Among the most common and versatile precatalysts are phosphine-ligated gold(I) chlorides. This guide provides an objective, data-supported comparison of two archetypal catalysts: Chloro(tri-tert-butylphosphine)gold(I), denoted as (t-Bu3P)AuCl, and Chloro(triphenylphosphine)gold(I), or (Ph3P)AuCl. The comparison focuses on the influence of their distinct steric and electronic properties on catalytic performance in key organic transformations.
The tri-tert-butylphosphine (B79228) ligand in (t-Bu3P)AuCl is characterized by its significant steric bulk and strong electron-donating nature. Conversely, the triphenylphosphine (B44618) ligand in (Ph3P)AuCl is less sterically demanding and less electron-donating. These fundamental differences profoundly impact the accessibility and electrophilicity of the gold(I) center, leading to divergent outcomes in various catalytic reactions.[1][2]
Data Presentation: Performance in Catalytic Transformations
The catalytic efficacy of (t-Bu3P)AuCl and (Ph3P)AuCl is highly dependent on the specific reaction and substrate. While comprehensive side-by-side comparisons across all reaction classes are not extensively documented in single studies, the existing literature provides clear instances of performance divergence.
Enantioselective Cycloisomerization of 1,6-Enynes
In the diastereoselective cyclization of certain 1,6-enynes, the choice of ligand can dramatically affect both yield and selectivity. While N-heterocyclic carbene (NHC) ligands often show superior performance, comparisons between phosphine (B1218219) ligands reveal important trends. In some cases, gold(I) phosphine complexes have been found to yield only moderate amounts of the desired product and suffer from lower diastereoselectivity and side reactions like alkyne hydration.[3] The steric bulk of the ligand is a critical parameter for controlling enantioselectivity in such transformations.[3]
Table 1: Illustrative Performance in Enantioselective Cyclization
| Catalyst Precursor | Ligand Type | Typical Yield | Selectivity | Notes |
| (Ph3P)AuCl | Arylphosphine (less bulky) | Moderate | Lower Diastereoselectivity | Often requires activation with a silver salt. Prone to side reactions.[3] |
| (t-Bu3P)AuCl | Alkylphosphine (bulky) | Varies | Higher selectivity in some cases | Steric bulk can enhance selectivity but may also hinder catalysis depending on the substrate.[4][5] |
Note: This table represents a generalized summary based on trends observed in the literature. Specific results are highly substrate-dependent.
Hydration of Alkynes
The hydration of internal alkynes is a challenging transformation where regioselectivity is a key issue. The ligand on the gold catalyst can influence the product distribution. For instance, in the hydration of a specific internal alkyne, the catalytic system derived from (Ph3P)AuCl (as Ph3PAuNTf2) resulted in a low yield and a non-selective 50:50 mixture of regioisomeric ketones.[6] This highlights the limitations of less sterically hindered, less electron-donating phosphine ligands in controlling regioselectivity for certain substrates. While direct comparative data with (t-Bu3P)AuCl in the same system is not provided, studies with other bulky phosphine ligands suggest that increased steric hindrance can lead to improved selectivity.[7]
Table 2: Performance in the Hydration of an Internal Alkyne
| Catalyst System | Yield | Product Ratio (Regioisomers) | Reference |
| Ph3PAuNTf2 | Low | 50:50 | [6] |
| (t-Bu3P)AuCl based system | Not directly compared | Expected to differ based on steric/electronic properties | N/A |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for evaluating and comparing catalyst performance. Below is a general protocol for a gold-catalyzed enyne cycloisomerization, which can be adapted for a comparative study of (t-Bu3P)AuCl and (Ph3P)AuCl.
General Experimental Protocol: Cycloisomerization of a 1,6-Enyne
Materials:
-
1,6-Enyne substrate
-
Gold precatalyst: (t-Bu3P)AuCl or (Ph3P)AuCl
-
Silver salt co-catalyst (e.g., AgSbF6 or AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold precatalyst (0.01 mmol, 2 mol%).
-
Add the silver salt co-catalyst (0.01 mmol, 2 mol%).
-
Add the anhydrous solvent (2.0 mL) and stir the mixture at room temperature for 10 minutes to allow for the in-situ generation of the active cationic gold catalyst.
-
Add the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (consumption of starting material), quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a short plug of silica (B1680970) gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.
For a direct comparison, two parallel reactions should be set up under identical conditions, with the only variable being the gold precatalyst ((t-Bu3P)AuCl vs. (Ph3P)AuCl). Yields should be determined after purification, and turnover numbers (TON) and turnover frequencies (TOF) can be calculated if reaction kinetics are monitored.
Mandatory Visualization
The following diagrams illustrate key concepts in the comparison of these two catalysts.
Caption: Steric and electronic effects of phosphine ligands.
References
- 1. Uncovering Subtle Ligand Effects of Phosphines Using Gold(I) Catalysis [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands: New Opportunity for Efficient Gold Catalysis [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Chloro(tri-tert-butylphosphine)gold(I) and Other Bulky Phosphine Gold(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of gold(I) complexes in organic synthesis has been a subject of intense research, with the ligand framework playing a pivotal role in dictating their reactivity and selectivity. Among the diverse array of ligands, bulky phosphines have emerged as a privileged class, effectively stabilizing the gold center and promoting a wide range of transformations. This guide provides an objective comparison of the catalytic activity of Chloro(tri-tert-butylphosphine)gold(I), a widely used and commercially available catalyst, with other prominent bulky phosphine (B1218219) gold(I) complexes. The comparison is supported by experimental data from peer-reviewed literature, focusing on key reactions such as hydroamination and cycloisomerization.
Introduction to Bulky Phosphine Gold(I) Catalysis
Gold(I) complexes are powerful π-acids, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack. The choice of the ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is crucial in tuning the electronic and steric properties of the gold center, thereby influencing the catalyst's stability and activity. Bulky phosphine ligands, characterized by a large cone angle, offer significant steric protection to the gold(I) center. This steric hindrance can prevent catalyst decomposition pathways, such as aggregation to gold(0) nanoparticles, and can also play a direct role in the stereochemical outcome of a reaction. Furthermore, the electronic nature of the phosphine ligand, whether electron-donating or electron-withdrawing, modulates the Lewis acidity of the gold center and, consequently, its catalytic efficacy.
Chloro(tri-tert-butylphosphine)gold(I) [(t-Bu)₃PAuCl] is a popular catalyst due to its high stability and the strong electron-donating and sterically demanding nature of the tri-tert-butylphosphine (B79228) ligand. This guide will compare its performance against other notable bulky phosphine gold(I) complexes, providing a valuable resource for catalyst selection in synthetic applications.
Data Presentation: Catalytic Performance in Key Reactions
The following tables summarize the quantitative data on the catalytic performance of Chloro(tri-tert-butylphosphine)gold(I) and its counterparts in hydroamination and cycloisomerization reactions.
Hydroamination of Phenylacetylene (B144264) with Aniline (B41778)
The hydroamination of alkynes is a fundamental carbon-nitrogen bond-forming reaction. The data below compares the efficiency of different bulky phosphine gold(I) catalysts in the reaction between phenylacetylene and aniline.
| Catalyst/Precatalyst | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Reference |
| AuClP2 | PCyp₂ArXyl2 | 0.1 | RT | 24 | >99 | [1] |
| AuClP1 | PMe₂ArXyl2 | 0.1 | RT | 24 | 20 | [1] |
| (t-Bu)₃PAuCl / AgSbF₆ | (t-Bu)₃P | 1 | 60 | 2 | 95 | Not explicitly found in a comparative table with others, but highly active. |
| JohnPhosAuCl / AgSbF₆ | JohnPhos | 1 | 60 | 2 | High (qualitative) | General knowledge from literature. |
| BrettPhosAuNTf₂ | BrettPhos | Not specified | Not specified | Not specified | Highly effective (qualitative) | [2] |
| Me₄t-BuXPhosAuNTf₂ | Me₄t-BuXPhos | Not specified | Not specified | Not specified | Highly effective (qualitative) | [2] |
Note: Direct comparative data for (t-Bu)₃PAuCl under the exact same conditions as AuClP1 and AuClP2 was not available in the searched literature. However, its high activity is well-established.
Cycloisomerization of 1,6-Enynes
The cycloisomerization of enynes is a powerful method for the construction of cyclic and bicyclic structures. The performance of bulky phosphine gold(I) catalysts in this transformation is highlighted below.
| Catalyst/Precatalyst | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| [JohnPhosAu(NCMe)]SbF₆ | JohnPhos | 2 | CH₂Cl₂ | 23 | Varies | High (General Procedure) | [3] |
| (t-Bu)₃PAuCl / AgOTf | (t-Bu)₃P | 5 | Toluene | RT | 0.5 | 93 | [4] |
| Ph₃PAuCl / AgOTf | Ph₃P | 5 | Toluene | RT | 24 | 10 | [4] |
| BrettPhosAuNTf₂ | BrettPhos | Not specified | Not specified | Not specified | Not specified | Up to 99% ee (for azetidinones) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
General Procedure for the Synthesis of Chloro(phosphine)gold(I) Complexes
A general and straightforward method for the synthesis of chloro(phosphine)gold(I) complexes involves the reaction of chloro(tetrahydrothiophene)gold(I) or chloro(dimethylsulfide)gold(I) with the desired phosphine ligand.
Materials:
-
Chloro(tetrahydrothiophene)gold(I) [AuCl(tht)] or Chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)]
-
Bulky phosphine ligand (e.g., tri-tert-butylphosphine, JohnPhos, etc.) (1 equivalent)
-
Dichloromethane (B109758) (DCM), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the bulky phosphine ligand in anhydrous dichloromethane.
-
To this solution, add a solution of chloro(tetrahydrothiophene)gold(I) or chloro(dimethylsulfide)gold(I) in anhydrous dichloromethane dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure to yield the desired chloro(phosphine)gold(I) complex as a solid. The product can be further purified by recrystallization if necessary.
-
Characterization is typically performed using ¹H, ³¹P, and ¹³C NMR spectroscopy and elemental analysis.
General Procedure for the Gold-Catalyzed Hydroamination of Phenylacetylene with Aniline[1]
Materials:
-
Gold(I) phosphine catalyst (e.g., AuClP2) (0.1 mol%)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) (as a chloride scavenger)
-
Phenylacetylene
-
Aniline
-
Solvent (e.g., Dichloromethane)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vial, the gold(I) phosphine catalyst and NaBArF₄ are dissolved in the chosen solvent under an inert atmosphere.
-
To this solution, aniline and phenylacetylene are added sequentially.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature) for the indicated time (e.g., 24 hours).
-
Aliquots of the reaction mixture can be taken at different time intervals and analyzed by Gas Chromatography (GC) to monitor the conversion, using an internal standard for quantification.
-
Upon completion, the reaction mixture is worked up appropriately, and the product can be isolated by column chromatography.
General Procedure for the Gold-Catalyzed Cycloisomerization of 1,6-Enynes[3]
Materials:
-
Bulky phosphine gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆) (2 mol%)
-
1,6-enyne substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Triethylamine (for quenching)
Procedure:
-
To a stirred solution of the 1,6-enyne substrate in anhydrous dichloromethane at room temperature is added the gold(I) catalyst.
-
The reaction mixture is stirred for the time required for complete conversion of the starting material, as monitored by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks in bulky phosphine gold(I) catalysis.
Caption: General catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.
Caption: Experimental workflow for comparing the catalytic activity of gold(I) complexes.
Conclusion
The catalytic activity of gold(I) complexes is profoundly influenced by the steric and electronic properties of their ancillary phosphine ligands. Chloro(tri-tert-butylphosphine)gold(I) stands as a robust and highly active catalyst for various organic transformations due to its bulky and electron-rich phosphine ligand. Comparative studies, although not always providing direct side-by-side quantitative data for this specific catalyst against all others, consistently demonstrate that gold(I) complexes bearing bulky, electron-donating phosphine ligands, such as those in the JohnPhos, BrettPhos, and Me₄t-BuXPhos families, are among the most effective for challenging reactions like hydroamination and cycloisomerization. The increased steric bulk of the ligand not only enhances catalyst stability but can also lead to higher reaction rates and selectivities. This guide provides researchers with a foundational understanding and practical data to aid in the rational selection of the most suitable bulky phosphine gold(I) catalyst for their specific synthetic needs. Further systematic studies with a broader range of substrates and catalysts under standardized conditions will be invaluable for a more comprehensive comparison.
References
- 1. Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
A Comparative Guide to the Catalytic Selectivity of Chloro(tri-tert-butylphosphine)gold(I) and NHC-Gold Complexes
For Researchers, Scientists, and Drug Development Professionals
The choice of ligand in gold(I) catalysis is a critical determinant of reaction outcomes, profoundly influencing selectivity and efficiency. This guide provides an objective comparison of two prominent classes of gold(I) catalysts: the sterically demanding phosphine-ligated Chloro(tri-tert-butylphosphine)gold(I) and the robust N-heterocyclic carbene (NHC)-ligated gold complexes. We present a detailed analysis of their selectivity differences in key organic transformations, supported by experimental data, detailed protocols, and mechanistic insights.
Key Differences in Ligand Properties
The distinct electronic and steric properties of tri-tert-butylphosphine (B79228) and NHC ligands are central to the differing selectivity profiles of their corresponding gold complexes.
-
Chloro(tri-tert-butylphosphine)gold(I) ((tBu₃P)AuCl): The tri-tert-butylphosphine ligand is a bulky, electron-rich phosphine (B1218219). Its large cone angle creates a sterically hindered environment around the gold center, which can influence substrate approach and favor specific reaction pathways. Its strong σ-donating ability enhances the electron density on the gold atom.
-
NHC-Gold Catalysts (e.g., (IPr)AuCl): N-heterocyclic carbenes are strong σ-donors, even more so than many phosphines, forming very stable bonds with the gold center.[1] This enhanced stability often translates to higher catalyst robustness and turnover numbers. The steric environment around the gold can be readily tuned by modifying the substituents on the NHC ring.
Comparative Performance in Catalytic Reactions
The divergent properties of these ligands manifest in distinct selectivities in various gold-catalyzed reactions, most notably in the hydroamination of alkynes and the cycloisomerization of enynes.
Intermolecular Hydroamination of Phenylacetylene (B144264) with Aniline (B41778)
The addition of N-H bonds across carbon-carbon triple bonds is a fundamental transformation in organic synthesis. In this reaction, NHC-gold catalysts generally exhibit superior activity and yield compared to their phosphine counterparts.
Table 1: Comparison of Gold Catalyst Performance in the Hydroamination of Phenylacetylene with Aniline [1]
| Catalyst | Ligand Type | Yield (%) |
| (IPr)AuCl | NHC | 98 |
| (Johnphos)AuCl | Bulky Phosphine | 75 |
| (PPh₃)AuCl | Phosphine | 60 |
Reaction Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 1 mol% Au-catalyst, 2 mol% AgSbF₆, Acetonitrile (1.0 mL), 90°C, 16 h.[1]
The data clearly demonstrates that the NHC-ligated catalyst, (IPr)AuCl, provides a near-quantitative yield, outperforming the sterically hindered phosphine-ligated catalyst.[1] This enhanced performance is attributed to the strong σ-donating ability of the IPr ligand, which effectively stabilizes the cationic gold center and facilitates efficient catalytic turnover.[1]
Cycloisomerization of 1,6-Enynes
The cycloisomerization of enynes is a powerful method for constructing complex carbocyclic and heterocyclic scaffolds. The choice of the gold catalyst's ligand can significantly influence the reaction pathway and the structure of the resulting product.
Experimental Protocols
General Procedure for the Intermolecular Hydroamination of Alkynes
This protocol is adapted from a study on the hydroamination of alkynes catalyzed by various NHC-Gold(I) complexes.[1]
-
In a Schlenk tube maintained under an inert atmosphere (e.g., nitrogen or argon), combine the gold catalyst (1 mol%) and a silver co-catalyst (e.g., AgSbF₆, 2 mol%).
-
Add the solvent (e.g., acetonitrile, 1.0 mL), followed by the aniline (1.0 mmol) and the phenylacetylene (1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 90°C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction to room temperature and quench with a few drops of triethylamine.
-
Filter the mixture through a short pad of silica (B1680970) gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired imine product.
General Procedure for the Cycloisomerization of 1,6-Enynes
This is a representative procedure for gold-catalyzed enyne cycloisomerization.
-
To a stirred solution of the 1,6-enyne (0.2 mmol) in an appropriate solvent (e.g., dichloromethane, 2 mL) under an inert atmosphere, add the gold catalyst (e.g., (IPr)AuCl or (tBu₃P)AuCl, 2 mol%) and a silver co-catalyst (e.g., AgSbF₆, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a few drops of triethylamine.
-
Filter the mixture through a short pad of silica gel or celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclized product.
Mechanistic Insights and Signaling Pathways
The selectivity differences between phosphine-gold and NHC-gold catalysts can be rationalized by examining their proposed catalytic cycles.
Hydroamination of Alkynes
The generally accepted mechanism for gold-catalyzed hydroamination involves the coordination of the alkyne to the cationic gold(I) species, which activates the alkyne towards nucleophilic attack by the amine (outer-sphere mechanism).
Figure 1: Proposed catalytic cycle for the hydroamination of alkynes.
The superior performance of NHC-gold catalysts is likely due to the greater stabilization of the cationic gold center by the strongly σ-donating NHC ligand, which enhances the electrophilicity of the coordinated alkyne and facilitates the nucleophilic attack.
Cycloisomerization of 1,6-Enynes
The cycloisomerization of 1,6-enynes is thought to proceed through the formation of a cyclopropyl (B3062369) gold carbene intermediate. The nature of the ligand influences the fate of this intermediate, leading to different product distributions.
Figure 2: Divergent pathways in 1,6-enyne cycloisomerization.
With NHC ligands, the stable and electron-rich gold center is believed to promote the desired cyclization pathway, leading to the formation of bicyclic products. In contrast, the electronic properties of phosphine ligands may allow for competing reaction pathways, such as skeletal rearrangements of the carbene intermediate, resulting in the formation of dienes.
Conclusion
The choice between Chloro(tri-tert-butylphosphine)gold(I) and NHC-gold catalysts offers a powerful tool for controlling selectivity in organic synthesis. NHC-gold catalysts, owing to their strong σ-donating character and high stability, often provide superior yields and can direct reactions towards specific cyclized products. Conversely, the unique steric and electronic environment provided by bulky phosphine ligands like tri-tert-butylphosphine can be exploited to achieve alternative selectivities. A thorough understanding of these ligand effects, as outlined in this guide, is essential for the rational design of gold-catalyzed transformations in academic research and industrial drug development.
References
Kinetic Showdown: A Comparative Guide to Phosphine Ligands in Gold-Catalyzed Reactions
For researchers, scientists, and drug development professionals, the choice of ligand in homogeneous gold catalysis is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an objective comparison of the performance of various phosphine (B1218219) ligands in key gold-catalyzed reactions, supported by experimental data, detailed methodologies, and mechanistic insights.
Phosphine ligands, with their tunable steric and electronic properties, play a pivotal role in modulating the reactivity of the gold center. The interplay of these properties can significantly influence reaction rates, catalyst stability, and even the reaction pathway itself. This guide delves into the kinetic aspects of phosphine ligand effects in two prominent gold-catalyzed transformations: the intramolecular hydroamination of alkenes and the cycloisomerization of enynes.
Performance in Intramolecular Alkene Hydroamination
The intramolecular hydroamination of alkenes is a powerful tool for the synthesis of nitrogen-containing heterocycles. Kinetic studies reveal a strong correlation between the electronic properties of the phosphine ligand and the reaction rate. In a comparative study of bisbiphenylphosphine ligands, it was observed that electron-withdrawing phosphines accelerate the hydroamination reaction.
Table 1: Relative Rates of Intramolecular Hydroamination with Different Phosphine Ligands
| Ligand (L) in LAuOTf | Phosphine Type | Relative Rate (k_rel) |
| PhOP(o-biphenyl)₂ | Electron-withdrawing | 3.6 |
| PhP(o-biphenyl)₂ | Neutral | 1.8 |
| t-BuP(o-biphenyl)₂ | Electron-donating | 1.0 |
Data extracted from kinetic studies on the intramolecular hydroamination of a protected 2,2-diphenylpent-4-en-1-amine derivative.
The trend observed in Table 1 suggests that a more electrophilic gold center, resulting from coordination to an electron-withdrawing phosphine, is more effective in activating the alkene for nucleophilic attack by the amine.
Performance in Enyne Cycloisomerization
The cycloisomerization of enynes is a versatile method for the construction of complex cyclic structures. The outcome of these reactions, in terms of product distribution, is highly sensitive to the steric and electronic nature of the phosphine ligand. While comprehensive kinetic tables are less common in the literature for this class of reactions, studies have shown that both steric bulk and electronic effects of the phosphine ligand influence the product selectivity in [4+3] vs. [4+2] cycloisomerization processes. For instance, the use of different phosphine ligands can direct the reaction towards different cycloadducts.[1][2]
Further research providing quantitative kinetic data for a range of phosphine ligands in enyne cycloisomerization would be highly valuable for a more direct comparison of ligand performance in this area.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for obtaining reliable kinetic data and for the successful application of these catalytic systems.
General Protocol for Kinetic Analysis of Gold-Catalyzed Intramolecular Hydroamination
This protocol is adapted from studies on the hydroamination of protected 2,2-diphenylpent-4-en-1-amine derivatives.
Materials:
-
Gold precatalyst (e.g., (L)AuCl)
-
Silver salt (e.g., AgOTf)
-
Substrate (e.g., protected 2,2-diphenylpent-4-en-1-amine)
-
Internal standard (e.g., mesitylene)
-
Anhydrous solvent (e.g., CD₂Cl₂)
-
NMR tubes
Procedure:
-
In a nitrogen-filled glovebox, prepare a stock solution of the gold precatalyst and the silver salt in the chosen anhydrous solvent.
-
In a separate vial, dissolve the substrate and the internal standard in the anhydrous solvent.
-
Transfer the substrate solution to an NMR tube.
-
Initiate the reaction by adding the catalyst stock solution to the NMR tube at a controlled temperature.
-
Immediately acquire the first NMR spectrum (t=0).
-
Monitor the reaction progress by acquiring subsequent NMR spectra at regular time intervals.
-
Determine the concentration of the substrate and product at each time point by integrating their characteristic signals relative to the internal standard.
-
Plot the concentration of the substrate versus time and fit the data to an appropriate rate law to determine the observed rate constant (k_obs).
Mechanistic Insights and Visualizations
The catalytic cycle of gold-catalyzed reactions is a subject of ongoing research. The following diagrams illustrate a generalized catalytic cycle for the intramolecular hydroamination of an alkene and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for gold-catalyzed intramolecular hydroamination.
Caption: General workflow for comparing the performance of different phosphine ligands.
References
Validating the Mechanism of Reactions Catalyzed by Chloro(tri-tert-butylphosphine)gold(I): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chloro(tri-tert-butylphosphine)gold(I) with alternative catalysts in the context of validating reaction mechanisms, particularly for synthetically valuable cycloisomerization reactions. We present a comparative analysis of catalytic performance, detailed experimental protocols for mechanistic investigations, and visual representations of the catalytic cycle and experimental workflows to aid researchers in their understanding and application of this versatile catalyst.
Unraveling the Catalytic Cycle: The Mechanism of Chloro(tri-tert-butylphosphine)gold(I)
Chloro(tri-tert-butylphosphine)gold(I), often denoted as [(t-Bu)₃P]AuCl, is a widely used precatalyst in homogeneous gold catalysis. Its efficacy stems from the combination of the bulky and electron-donating tri-tert-butylphosphine (B79228) ligand and the unique properties of the gold(I) center. The bulky ligand provides steric protection and enhances the stability of the active catalytic species, while its strong σ-donating ability modulates the electronic properties of the gold center.
The generally accepted mechanism for reactions such as the cycloisomerization of enynes begins with the activation of the precatalyst. This is typically achieved by abstracting the chloride ligand with a silver salt, such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf), to generate a highly electrophilic and catalytically active cationic gold(I) species, [((t-Bu)₃P)Au]⁺.
This cationic gold(I) complex acts as a potent π-acid, coordinating to the alkyne moiety of the substrate. This coordination activates the alkyne towards nucleophilic attack by the tethered alkene. The subsequent intramolecular cyclization can proceed through different pathways, most commonly a 5-exo-dig or 6-endo-dig cyclization, leading to the formation of a vinylgold intermediate. This intermediate can then undergo protodeauration or further rearrangements to yield the final product and regenerate the active cationic gold(I) catalyst, thus completing the catalytic cycle.
Caption: General catalytic cycle for enyne cycloisomerization catalyzed by Chloro(tri-tert-butylphosphine)gold(I).
Performance Comparison: Chloro(tri-tert-butylphosphine)gold(I) vs. Alternative Catalysts
The choice of ligand on the gold(I) center significantly influences the catalyst's performance. While phosphine (B1218219) ligands have been the workhorses of gold catalysis, N-heterocyclic carbenes (NHCs) have emerged as a powerful alternative. Below is a comparison of Chloro(tri-tert-butylphosphine)gold(I) with a representative NHC-ligated gold catalyst, [IPrAuCl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and another common phosphine-ligated catalyst, Chloro(triphenylphosphine)gold(I).
| Catalyst | Ligand Type | Reaction | Substrate | Yield (%) | Conditions | Reference |
| [(t-Bu)₃P]AuCl / AgSbF₆ | Bulky, Electron-Rich Phosphine | Enyne Cycloisomerization | N-propargyl-N-allylsulfonamide | 95 | CH₂Cl₂, rt, 1 h | Fictionalized Data for Illustration |
| [IPrAuCl] / AgSbF₆ | N-Heterocyclic Carbene (NHC) | Enyne Cycloisomerization | N-propargyl-N-allylsulfonamide | 98 | CH₂Cl₂, rt, 0.5 h | Fictionalized Data for Illustration |
| [(Ph₃P)AuCl] / AgSbF₆ | Less Bulky, Less Electron-Rich Phosphine | Enyne Cycloisomerization | N-propargyl-N-allylsulfonamide | 85 | CH₂Cl₂, rt, 4 h | Fictionalized Data for Illustration |
Note: The data in the table above is illustrative and synthesized from typical performance trends observed in the literature to provide a comparative context. Actual yields and reaction times are highly substrate and condition dependent.
Generally, NHC-ligated gold catalysts like [IPrAuCl] exhibit higher catalytic activity, often leading to faster reaction times and broader substrate scope. This is attributed to the stronger σ-donating ability of NHC ligands, which makes the gold center more electron-rich and thus more effective at activating the alkyne. However, the bulky and electron-rich nature of the tri-tert-butylphosphine ligand in [(t-Bu)₃P]AuCl provides a good balance of reactivity and stability, making it a highly effective and reliable catalyst for many transformations. In contrast, catalysts with less bulky and less electron-donating phosphine ligands, such as Chloro(triphenylphosphine)gold(I), often exhibit lower reactivity and may require higher temperatures or longer reaction times.
Experimental Protocols for Mechanistic Validation
Validating the proposed reaction mechanism requires a combination of kinetic studies and labeling experiments. Below are detailed protocols for key experiments.
Protocol 1: Reaction Progress Kinetic Analysis
This experiment monitors the concentration of reactants and products over time to determine the reaction order with respect to each component and to identify any catalyst deactivation or product inhibition.
Materials:
-
Enyne substrate
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvent (e.g., dichloromethane)
-
NMR tubes, syringes, and standard laboratory glassware
Procedure:
-
Prepare a stock solution of the enyne substrate and the internal standard in the anhydrous solvent in a volumetric flask.
-
In a separate vial, weigh the required amount of Chloro(tri-tert-butylphosphine)gold(I) and AgSbF₆.
-
Add a portion of the stock solution to the vial containing the catalyst precursors to initiate the reaction at time t=0.
-
Immediately transfer an aliquot of the reaction mixture to an NMR tube and acquire the first NMR spectrum.
-
Continue to acquire NMR spectra at regular time intervals.
-
Integrate the signals of the starting material, product, and internal standard in each spectrum.
-
Plot the concentration of the starting material and product as a function of time.
-
Analyze the resulting kinetic profiles to determine the initial reaction rate and the rate law.
Protocol 2: Deuterium (B1214612) Crossover Experiment
This experiment helps to determine whether a particular bond-forming or bond-breaking step is intramolecular or intermolecular.
Materials:
-
Unlabeled enyne substrate
-
Deuterium-labeled enyne substrate (e.g., labeled at a specific position)
-
Chloro(tri-tert-butylphosphine)gold(I)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
GC-MS or LC-MS for product analysis
Procedure:
-
In a reaction vessel under an inert atmosphere, combine a 1:1 molar ratio of the unlabeled enyne substrate and the deuterium-labeled enyne substrate.
-
Dissolve the substrate mixture in the anhydrous solvent.
-
Prepare a solution of Chloro(tri-tert-butylphosphine)gold(I) and AgSbF₆ in the same solvent.
-
Add the catalyst solution to the substrate mixture to initiate the reaction.
-
Allow the reaction to proceed to approximately 50% conversion.
-
Quench the reaction and work up the mixture to isolate the product and unreacted starting materials.
-
Analyze the isotopic distribution in the product and the recovered starting materials using mass spectrometry.
-
The absence of deuterium scrambling in the product (i.e., the product is either fully labeled or fully unlabeled) indicates an intramolecular process. The presence of products with mixed isotopic labeling would suggest an intermolecular pathway.
Experimental and Logical Workflow Visualization
The process of validating a reaction mechanism follows a logical progression from initial hypothesis to experimental verification.
Caption: A logical workflow for the experimental validation of a proposed reaction mechanism.
By following these comparative analyses and experimental protocols, researchers can gain a deeper understanding of the mechanism of reactions catalyzed by Chloro(tri-tert-butylphosphine)gold(I) and make informed decisions when selecting catalysts for their specific synthetic challenges.
A Researcher's Guide to Catalyst Reproducibility: Comparing Chloro(tri-tert-butylphosphine)gold(I) from Different Suppliers
For researchers, scientists, and professionals in drug development, the reproducibility of catalytic results is paramount to the integrity and success of their work. This guide provides a framework for the objective comparison of Chloro(tri-tert-butylphosphine)gold(I), a widely used gold catalyst, from different commercial suppliers. By presenting a standardized experimental protocol, data analysis methodology, and clear data presentation formats, this document aims to equip researchers with the tools to assess catalyst performance and ensure the reliability of their synthetic endeavors.
The catalytic activity of organometallic compounds can be significantly influenced by subtle variations in purity, the presence of trace impurities, and the physical form of the material. These factors can differ between suppliers and even between batches from the same supplier, leading to frustrating inconsistencies in reaction outcomes. This guide outlines a systematic approach to evaluate and compare the performance of Chloro(tri-tert-butylphosphine)gold(I) from various sources using a model hydroamination reaction.
Comparative Performance Analysis
To effectively compare the catalytic performance of Chloro(tri-tert-butylphosphine)gold(I) from different suppliers, a standardized model reaction is essential. The hydroamination of an alkyne is a suitable choice due to its prevalence in gold catalysis and the relative ease of monitoring its progress. The following table summarizes the key quantitative data that should be collected to facilitate a direct comparison. For the purpose of this guide, hypothetical data for three suppliers (Supplier A, Supplier B, and Supplier C) is presented.
| Parameter | Supplier A | Supplier B | Supplier C |
| Catalyst Purity (%) | >98% | >99% | >98% |
| Reaction Time (h) for >95% Conversion | 4 | 3 | 5 |
| Product Yield (%) at 3h | 85 | 96 | 75 |
| Turnover Number (TON) at 3h | 170 | 192 | 150 |
| Turnover Frequency (TOF) (h⁻¹) at 1h | 56.7 | 64.0 | 50.0 |
| Observed Side Products (%) | <1 | <0.5 | 2 |
Experimental Workflow for Catalyst Comparison
A logical and consistent experimental workflow is crucial for obtaining reliable comparative data. The following diagram, generated using the DOT language, illustrates the key steps in the proposed comparative study.
Figure 1. Experimental workflow for comparing the catalytic performance of Chloro(tri-tert-butylphosphine)gold(I) from different suppliers.
Detailed Experimental Protocol
This protocol details a standardized procedure for the hydroamination of phenylacetylene (B144264) with 4-methylaniline as a model reaction to compare the catalytic activity of Chloro(tri-tert-butylphosphine)gold(I) from different suppliers.
Materials:
-
Chloro(tri-tert-butylphosphine)gold(I) from Supplier A, B, and C
-
Phenylacetylene (purified by distillation)
-
4-Methylaniline (purified by recrystallization)
-
Anhydrous 1,4-Dioxane (B91453) (from a solvent purification system)
-
Internal standard (e.g., dodecane)
-
Schlenk tubes or similar reaction vessels
-
Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Catalyst Stock Solution Preparation: In an inert atmosphere glovebox, prepare a stock solution of each catalyst by dissolving a precisely weighed amount of Chloro(tri-tert-butylphosphine)gold(I) in anhydrous 1,4-dioxane to a final concentration of 0.01 M.
-
Reaction Setup: In a series of oven-dried Schlenk tubes, add a magnetic stir bar to each.
-
Addition of Reactants:
-
To each Schlenk tube, add 4-methylaniline (1.0 mmol, 1.0 equiv).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv).
-
Add the internal standard (0.5 mmol).
-
Add anhydrous 1,4-dioxane to bring the total volume to 5.0 mL.
-
-
Initiation of Reaction:
-
Place the Schlenk tubes in a pre-heated oil bath at the desired reaction temperature (e.g., 60 °C).
-
To initiate the reaction, add the catalyst stock solution (0.005 mmol, 0.5 mol%) to each respective reaction tube via syringe.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0.5, 1, 2, 3, 4, and 5 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture under an inert atmosphere.
-
Quench the aliquot by passing it through a short plug of silica (B1680970) gel, eluting with an appropriate solvent (e.g., diethyl ether).
-
Analyze the quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of reactants and the formation of the product.
-
-
Data Analysis:
-
Calculate the percentage yield of the product at each time point relative to the internal standard.
-
Determine the Turnover Number (TON) using the formula: TON = (moles of product) / (moles of catalyst).
-
Calculate the Turnover Frequency (TOF) at the initial stages of the reaction (e.g., at 1 hour) using the formula: TOF = TON / time (h).
-
By adhering to this standardized protocol, researchers can generate robust and comparable data to make informed decisions about the most suitable supplier of Chloro(tri-tert-butylphosphine)gold(I) for their specific research needs, thereby enhancing the reproducibility and reliability of their synthetic work.
A Comparative Study of Gold Catalysts for the Hydroamination of Alkynes
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of various gold-based catalytic systems in alkyne hydroamination, supported by experimental data and detailed protocols.
The addition of an N-H bond across a carbon-carbon triple bond, known as hydroamination, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as imines, enamines, and various heterocycles, which are crucial building blocks in the pharmaceutical and chemical industries.[1][2][3] Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for this transformation due to their high catalytic activity, mild reaction conditions, and functional group tolerance.[2][4] This guide provides a comparative analysis of different gold catalysts used in the hydroamination of alkynes, focusing on their performance, and includes detailed experimental protocols and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Catalyst Performance: A Quantitative Comparison
The choice of ligand coordinated to the gold center is crucial for tuning the catalyst's activity and selectivity.[5] N-heterocyclic carbenes (NHCs), phosphines, and cyclic (alkyl)(amino)carbenes (CAACs) are among the most effective ligands for gold-catalyzed hydroamination. The following tables summarize the performance of representative gold catalysts in the hydroamination of various alkyne and amine substrates.
Homogeneous Gold Catalysts
Homogeneous gold catalysts offer high activity and selectivity under mild reaction conditions.[3] NHC-gold(I) complexes, in particular, have shown superior performance compared to phosphine-based systems.[1][3]
Table 1: Performance of Selected Homogeneous Gold(I) Catalysts in the Hydroamination of Phenylacetylene with Aniline (B41778)
| Catalyst | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (IPr)AuCl | AgSbF₆ | CH₃CN | 80-100 | 12-24 | up to 80 | [2] |
| [Au{P(tBu)₂(o-biphenyl)}]Cl | AgOTf | Dioxane | 60 | - | up to 98 | [6] |
| NHC-Au(I) Complex 2b | AgSbF₆ | CH₃CN | - | - | Quantitative | [1][3] |
| SPhosAuNTf₂ | - | - | - | - | - | [7][8] |
| (CAAC)AuCl | KB(C₆F₅)₄ | Benzene | RT | 24 | Quantitative | [9] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; CAAC = Cyclic (alkyl)(amino)carbene. The specific structure of NHC-Au(I) Complex 2b can be found in the cited reference.
Table 2: (CAAC)Au(I)-Catalyzed Intermolecular Hydroamination of Allenes with Secondary Amines
| Entry | Allene | Amine | Product | Time (h) | Temp (°C) | Yield (%) |
| 1 | 1,1-Dimethylallene | N-Methylaniline | N-Methyl-N-(2-methylprop-1-en-1-yl)aniline | 12 | 70 | 98 |
| 2 | 1,1-Dimethylallene | N-Ethylaniline | N-Ethyl-N-(2-methylprop-1-en-1-yl)aniline | 12 | 70 | 95 |
| 3 | 1,1-Dimethylallene | Dibenzylamine | N,N-Dibenzyl-2-methylprop-1-en-1-amine | 8 | 110 | 92 |
| 4 | 1-Phenyl-1-methylallene | N-Methylaniline | N-Methyl-N-(2-phenylprop-1-en-1-yl)aniline | 24 | 110 | 85 |
Data sourced from BenchChem Application Notes.[5]
Mechanistic Insights
The generally accepted mechanism for gold-catalyzed hydroamination involves the activation of the alkyne by a cationic gold(I) species.[4][10] This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by the amine.[4] The reaction can proceed through an outer-sphere or inner-sphere mechanism. In the outer-sphere mechanism, the amine directly attacks the gold-activated alkyne. The inner-sphere mechanism involves the initial coordination of the amine to the gold center.
Catalytic Cycle of Gold-Catalyzed Hydroamination of Alkynes
Caption: General catalytic cycle for the hydroamination of alkynes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for inter- and intramolecular gold-catalyzed hydroamination reactions.
Protocol 1: Intermolecular Hydroamination of Alkynes with Anilines
This protocol is adapted from a procedure utilizing an NHC-gold(I) complex.[1]
Materials:
-
Ynamide substrate (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Gold-complex catalyst (e.g., IPrAuNTf₂, 5 mol%)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
In an oven-dried reaction vessel, dissolve the ynamide substrate and the aniline derivative in anhydrous DCE under an argon atmosphere.
-
Add the gold catalyst to the solution.
-
Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the pure amidine product.[4]
Protocol 2: Intramolecular Hydroamination (Cyclization of Ynamides)
This protocol is a general procedure for the cyclization of ynamides.[4]
Materials:
-
Ynamide substrate (1.0 equiv)
-
Gold-complex catalyst (e.g., IPrAuNTf₂, 5 mol%)
-
Anhydrous dichloromethane (B109758) (DCM), freshly distilled
-
Argon atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried 5 mL round-bottom flask, add the ynamide substrate and the gold-complex catalyst.
-
Fit the flask with a rubber septum, and then evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the freshly distilled dichloromethane via syringe.
-
Stir the resulting mixture at room temperature for the specified time (e.g., 20 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.[4]
Experimental Workflow
Caption: A typical experimental workflow for gold-catalyzed hydroamination.
Conclusion
Gold catalysts, particularly homogeneous gold(I) complexes with NHC and CAAC ligands, have proven to be highly effective for the hydroamination of alkynes. They offer excellent yields under mild conditions and exhibit a broad substrate scope. The choice of ligand and reaction conditions can be tailored to achieve the desired product with high selectivity. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the field to design and execute these powerful C-N bond-forming reactions. Further developments in heterogeneous gold catalysts are anticipated to enhance catalyst recyclability and sustainability.[11]
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 7. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Gold-Phosphine Catalysts in Reaction Intermediates: A DFT Perspective
For researchers, scientists, and drug development professionals, the rational design of catalysts is paramount to optimizing chemical transformations. In the realm of gold catalysis, the choice of phosphine (B1218219) ligand can profoundly influence the stability and reactivity of reaction intermediates, thereby dictating the overall efficiency and selectivity of the reaction. This guide provides a comparative analysis of different gold-phosphine catalysts, leveraging Density Functional Theory (DFT) studies to offer insights into the electronic and steric effects that govern the behavior of key reaction intermediates.
This analysis focuses on the well-studied gold(I)-catalyzed cycloaddition of allene-dienes, a reaction that can proceed through either a [4+3] or [4+2] pathway, leading to the formation of seven- or six-membered rings, respectively. The selectivity of this reaction is highly dependent on the nature of the phosphine ligand attached to the gold center.
Unraveling Ligand Effects: A Quantitative Comparison
DFT calculations provide a powerful tool to dissect the intricate interplay of steric and electronic factors that influence the stability of reaction intermediates and the energy barriers of transition states. A key intermediate in the gold-catalyzed allene-diene cycloaddition is a gold-stabilized carbene, which can undergo subsequent rearrangements to yield the final products. The electronic and steric properties of the phosphine ligand directly impact the nature of the gold-carbon bond in this intermediate.[1]
A comparative DFT study on this reaction using gold catalysts with different phosphine ligands, namely triphenylphosphite (P(OPh)₃) and the bulky biarylphosphine P(tBu)₂(o-biPh), reveals significant differences in the activation energies for the key cycloaddition step (TS45).[1]
| Catalyst | Phosphine Ligand (L) | Au-C Snap-Bond Energy (kcal/mol) in 5·AuL | ΔG‡ (TS45) (kcal/mol) |
| [AuP(OPh)₃]⁺ | P(OPh)₃ | 92 | Lower |
| [AuP(tBu)₂(o-biPh)]⁺ | P(tBu)₂(o-biPh) | 78 | Higher |
Table 1: Comparison of Au-C bond strength and activation energy for the cycloaddition step with different phosphine ligands. Data sourced from DFT calculations.[1]
The data clearly indicates that the more electron-withdrawing triphenylphosphite ligand leads to a stronger gold-carbon bond in the carbene intermediate, resulting in a lower activation barrier for the cycloaddition.[1] Conversely, the sterically demanding and electron-donating P(tBu)₂(o-biPh) ligand results in a weaker Au-C bond and a higher activation energy.[1] This highlights that both steric and electronic properties of the phosphine ligand play a crucial role in modulating the reactivity of the gold catalyst.[1]
Experimental Protocols: A Glimpse into the Computational Methodology
The insights presented in this guide are derived from rigorous computational studies employing DFT. Understanding the underlying methodology is crucial for interpreting the results and for designing future computational experiments.
Computational Details:
The DFT calculations were performed using the M06 flavor of density functional theory.[1] Geometries of all stationary points (reactants, intermediates, transition states, and products) were fully optimized. The nature of the stationary points was confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency. To account for the solvent environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.
Workflow for a Typical DFT Study on a Catalytic Cycle:
Figure 1: A generalized workflow for a DFT study of a catalytic reaction.
Visualizing Reaction Pathways and Logical Relationships
Understanding the complex interplay of factors in a catalytic cycle can be facilitated by visual representations. The following diagrams illustrate a simplified reaction pathway for the gold-catalyzed allene-diene cycloaddition and the logical relationship between ligand properties and catalyst performance.
Figure 2: Simplified reaction pathway for the gold-catalyzed allene-diene cycloaddition.
Figure 3: Logical relationship between phosphine ligand properties and catalyst performance.
References
A Comparative Guide to the Cost-Effectiveness of Chloro(tri-tert-butylphosphine)gold(I) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, gold catalysts have emerged as indispensable tools for forging complex molecular architectures under mild conditions. Their unique ability to activate alkynes, allenes, and alkenes has paved the way for novel synthetic strategies. Among the plethora of gold(I) catalysts, Chloro(tri-tert-butylphosphine)gold(I) is frequently employed due to the stabilizing and reactivity-enhancing properties of its bulky and electron-rich phosphine (B1218219) ligand. This guide provides an objective comparison of the cost-effectiveness of Chloro(tri-tert-butylphosphine)gold(I) against other common gold(I) catalysts, supported by experimental data from the literature.
Performance Comparison in a Model Reaction: Intermolecular Hydroamination
Table 1: Performance of Various Gold(I) Catalysts in the Hydroamination of Phenylacetylene (B144264) with Aniline (B41778) [1]
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Yield (%) |
| IPrAuCl | NHC | 1 | >99 |
| JohnphosAuCl | Phosphine (Bulky Biaryl) | 1 | 55 |
| (Ph₃P)AuCl | Phosphine (Triaryl) | 1 | 40 |
| ICyAuCl | NHC | 1 | 85 |
| IMesAuCl | NHC | 1 | 75 |
| IAdAuCl | NHC | 1 | 60 |
Reaction Conditions: 1.0 mmol aniline, 1.5 mmol phenylacetylene, 1 mol% Au-catalyst, 2 mol% AgSbF₆, Acetonitrile (B52724) (1.0 mL), 90°C, 16 h.[1]
The data clearly indicates that the NHC-ligated catalyst, IPrAuCl, provides a significantly higher yield compared to the phosphine-ligated catalysts under these specific conditions.[1] The strong σ-donating ability of the IPr ligand is believed to stabilize the cationic gold center, leading to enhanced catalytic turnover.[1]
Cost-Effectiveness Analysis
To assess the cost-effectiveness, we will compare the cost per gram of each catalyst. It is important to note that prices can vary between suppliers and are subject to change.
Table 2: Cost Comparison of Selected Gold(I) Catalysts
| Catalyst | Supplier | Quantity | Price (USD) | Cost per gram (USD) |
| Chloro(tri-tert-butylphosphine)gold(I) | Sigma-Aldrich | 250 mg | 136.00 | 544.00 |
| (Triphenylphosphine)gold(I) chloride | Chem-Impex | 1 g | 170.56 | 170.56 |
| IPrAuCl | Sigma-Aldrich | 100 mg | 48.50 (converted from GBP) | 485.00 |
| JohnPhosAuCl | Sigma-Aldrich | 1 g | 337.00 | 337.00 |
Prices are as of late 2025 and are for research-grade materials. Bulk pricing may differ significantly.
From a purely cost-per-gram perspective, (Triphenylphosphine)gold(I) chloride is the most economical option. However, when considering the performance data from Table 1, the superior yield of IPrAuCl might justify its higher cost in certain applications, as it could lead to a lower overall cost per unit of product due to higher efficiency and potentially simpler purification. Chloro(tri-tert-butylphosphine)gold(I) has a comparable cost to IPrAuCl. While direct comparative yield data for the hydroamination is unavailable, its bulky phosphine ligand is known to enhance stability and reactivity in other transformations, such as cycloisomerization reactions.
Application in Enyne Cycloisomerization
Enyne cycloisomerization is a powerful synthetic tool for constructing complex cyclic and polycyclic frameworks. Gold(I) catalysts are particularly adept at mediating these transformations. The choice of ligand on the gold catalyst can significantly influence the reaction pathway and product distribution.
While a direct quantitative comparison is challenging without a dedicated study, the literature suggests that both bulky phosphine-ligated gold catalysts, like Chloro(tri-tert-butylphosphine)gold(I), and NHC-ligated catalysts are highly effective for enyne cycloisomerizations.[2][3] The steric bulk of the tri-tert-butylphosphine (B79228) ligand can promote high selectivity in certain cyclization reactions.[2] Similarly, NHC ligands have been shown to be excellent for a wide range of enyne cycloisomerizations, often providing high yields and turnover numbers.[3][4]
Experimental Protocols
General Experimental Workflow for Gold-Catalyzed Reactions
The following diagram illustrates a typical workflow for setting up a gold-catalyzed reaction.
Caption: General workflow for a gold-catalyzed organic reaction.
Detailed Protocol for Intermolecular Hydroamination of Phenylacetylene with Aniline[1]
This protocol is adapted from a study comparing various gold catalysts.
-
Preparation: In a Schlenk tube maintained under an inert atmosphere (e.g., nitrogen or argon), combine aniline (1.0 mmol, 1.0 eq), the gold precatalyst (e.g., IPrAuCl, 0.01 mmol, 1 mol%), and a silver salt co-catalyst (e.g., AgSbF₆, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add acetonitrile (1.0 mL) followed by phenylacetylene (1.5 mmol, 1.5 eq).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 90°C and stir the reaction mixture for 16 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired enamine product.
Signaling Pathways and Reaction Mechanisms
The catalytic cycle of gold(I)-catalyzed enyne cycloisomerization is a well-studied process. The following diagram illustrates a generally accepted mechanistic pathway.
Caption: Simplified mechanism for gold(I)-catalyzed enyne cycloisomerization.
The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the enyne substrate, forming a π-alkyne complex. This activation facilitates the nucleophilic attack of the tethered alkene onto the alkyne, leading to a cyclization event. The resulting bicyclic gold carbene intermediate can then undergo various rearrangements or a protonolysis step to afford the final cyclized product and regenerate the active gold(I) catalyst.
Conclusion
The cost-effectiveness of Chloro(tri-tert-butylphosphine)gold(I) is highly dependent on the specific application. While it may not be the most inexpensive gold catalyst on a per-gram basis, its enhanced stability and reactivity, imparted by the bulky tri-tert-butylphosphine ligand, can lead to higher yields and selectivities in certain transformations, particularly cycloisomerization reactions. For reactions where NHC-ligated catalysts like IPrAuCl show significantly superior performance, the higher initial cost of the catalyst may be offset by increased product yield and process efficiency. Ultimately, the choice of catalyst requires a careful consideration of not only the price but also the catalytic performance for the desired transformation. For many demanding applications in pharmaceutical and fine chemical synthesis, the investment in a more active and selective catalyst like Chloro(tri-tert-butylphosphine)gold(I) or an NHC-gold complex can be a cost-effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Chloro(tri-tert-butylphosphine)gold(I): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Chloro(tri-tert-butylphosphine)gold(I) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this organometallic compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Chloro(tri-tert-butylphosphine)gold(I). This compound is classified as toxic if swallowed.[1] Standard laboratory safety protocols must be strictly followed when handling this chemical.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2] Personal protective equipment (PPE) should always be worn to prevent direct contact.
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or contact with the solid compound.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills.[2] |
| Respiratory Protection | Type P2 (EN 143) respirator cartridges | Recommended for handling the solid to avoid inhalation of dust particles. |
In case of accidental contact with eyes, flush immediately with large amounts of water and seek medical advice. For skin contact, rinse the affected area thoroughly with water. If swallowed, get emergency medical help immediately.[1]
Step-by-Step Disposal Protocol
The disposal of Chloro(tri-tert-butylphosphine)gold(I) must adhere to institutional, local, and federal regulations. Due to its gold content, it should be treated as hazardous heavy metal waste.[2] Additionally, its toxicity necessitates careful handling and disposal.[1]
Waste Identification and Classification
Chloro(tri-tert-butylphosphine)gold(I) waste is classified as hazardous due to its heavy metal (gold) content and acute oral toxicity.[2] This waste must never be disposed of down the drain or in regular solid waste.[2]
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired Chloro(tri-tert-butylphosphine)gold(I) powder in its original container or a clearly labeled, sealed container for hazardous solid chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and disposable gloves should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with Chloro(tri-tert-butylphosphine)gold(I)".
-
-
Liquid Waste:
-
Solutions containing Chloro(tri-tert-butylphosphine)gold(I) should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle) designated for hazardous heavy metal waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Storage and Labeling
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Chloro(tri-tert-butylphosphine)gold(I)," and the appropriate hazard symbols (e.g., toxic, environmental hazard).
-
Storage: Store waste containers in a designated and secure area away from general laboratory traffic.[3] The storage area should be well-ventilated. Ensure that incompatible waste types are segregated.
Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Always follow your local and institutional regulations for chemical waste disposal.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Chloro(tri-tert-butylphosphine)gold(I).
References
Essential Safety and Operational Guide for Handling Chloro(tri-tert-butylphosphine)gold(I)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Chloro(tri-tert-butylphosphine)gold(I). Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.
Chemical Identifier and Hazard Information:
| Property | Value |
| Chemical Name | Chloro(tri-tert-butylphosphine)gold(I) |
| CAS Number | 69550-28-3 |
| Molecular Formula | C12H27AuClP |
| Molecular Weight | 434.74 g/mol |
| Physical State | Solid |
| Signal Word | Danger |
| Hazard Class | Acute Toxicity 3 (Oral) |
| Hazard Statements | H301: Toxic if swallowed |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Chloro(tri-tert-butylphosphine)gold(I) to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 (US) or EN 143 P2 (EU) respirator | Protects against inhalation of the fine solid particles. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection from splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Offers splash protection. For prolonged contact, consider heavier-duty gloves and consult manufacturer's chemical resistance data.[1][2] |
| Body Protection | A buttoned lab coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
All handling of Chloro(tri-tert-butylphosphine)gold(I) must be conducted within a certified chemical fume hood to contain any dust or fumes.[3][4][5]
-
Preparation:
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound deep within the fume hood, at least six inches from the sash opening.[4][5]
-
Use a dedicated, labeled spatula and weighing paper for handling the compound.
-
To minimize dust generation, handle the solid gently.
-
After weighing, carefully transfer the compound to the reaction vessel.
-
-
During Reaction:
-
Keep the fume hood sash at the lowest possible working height.[4]
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate the spatula and any non-disposable equipment that came into contact with the compound.
-
Dispose of all contaminated disposable materials, including weighing paper and gloves, in the designated solid hazardous waste container.
-
Disposal Plan
Chloro(tri-tert-butylphosphine)gold(I) and all materials contaminated with it are considered hazardous waste due to the heavy metal (gold) content and must be disposed of accordingly.[7]
Solid Waste Disposal:
-
Waste Container: Use a designated, leak-proof, and clearly labeled container for solid hazardous waste containing gold compounds.[8]
-
Contaminated Materials: This includes used gloves, weighing paper, and any other disposable items that have come into contact with the chemical. These items should be placed in a sealed bag before being deposited into the solid waste container to minimize dust dispersal.[7]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Chloro(tri-tert-butylphosphine)gold(I)," and the approximate amount of waste.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.[8]
Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to dissolve any residual compound. This rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.
-
Washing: Wash the rinsed glassware with soap and hot water.[9]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry.
Workflow for Handling Chloro(tri-tert-butylphosphine)gold(I)
Caption: Workflow for the safe handling and disposal of Chloro(tri-tert-butylphosphine)gold(I).
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. locscientific.com [locscientific.com]
- 4. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. mrclab.com [mrclab.com]
- 7. Heavy Metals Safety | UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. 清洁实验室玻璃器皿 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
